Technical Documentation Center

4-[(2-Chlorophenoxy)methyl]piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2-Chlorophenoxy)methyl]piperidine
  • CAS: 63608-31-1

Core Science & Biosynthesis

Foundational

4-[(2-Chlorophenoxy)methyl]piperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-[(2-Chlorophenoxy)methyl]piperidine, a heterocyclic amine of significant interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(2-Chlorophenoxy)methyl]piperidine, a heterocyclic amine of significant interest in medicinal chemistry. The document details its chemical identity, including its CAS number and molecular weight, and presents a detailed synthesis protocol derived from contemporary research. Furthermore, this guide elucidates the compound's biological significance as an inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a critical enzyme in the menaquinone biosynthetic pathway. The structure-activity relationship (SAR) insights that led to its development are discussed, positioning this molecule within the broader context of novel anti-tuberculosis drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug development, and infectious disease research.

Core Chemical Identity

4-[(2-Chlorophenoxy)methyl]piperidine is a piperidine derivative characterized by a 2-chlorophenoxy methyl substituent at the 4-position of the piperidine ring. Its core chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 63608-31-1[1][2]
Molecular Formula C12H16ClNO[1]
Molecular Weight 225.72 g/mol [1]
IUPAC Name 4-[(2-chlorophenoxy)methyl]piperidine
Predicted Physical Form Solid at room temperatureInferred from related piperidine derivatives
Predicted Solubility Soluble in organic solvents (e.g., methanol, DMSO); low solubility in waterInferred from related piperidine derivatives

Synthesis Protocol

The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine has been reported as part of a broader structure-activity relationship (SAR) study aimed at developing inhibitors for MenA in Mycobacterium tuberculosis. The synthetic route is a multi-step process that can be adapted for the synthesis of a variety of analogous compounds.

Conceptual Synthesis Workflow

The synthesis of (phenoxymethyl)piperidine derivatives generally involves the nucleophilic substitution of a leaving group on a piperidine precursor with a phenoxide. A common and effective method is the Williamson ether synthesis. The following diagram illustrates a logical workflow for the synthesis of the title compound.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Key Reaction cluster_3 Final Product & Purification Piperidin-4-ylmethanol Piperidin-4-ylmethanol Activation_of_Alcohol Activation of Alcohol (e.g., to a tosylate or mesylate) Piperidin-4-ylmethanol->Activation_of_Alcohol 2-Chlorophenol 2-Chlorophenol Phenoxide_Formation Phenoxide Formation (Base treatment) 2-Chlorophenol->Phenoxide_Formation Williamson_Ether_Synthesis Williamson Ether Synthesis Activation_of_Alcohol->Williamson_Ether_Synthesis Phenoxide_Formation->Williamson_Ether_Synthesis Product 4-[(2-Chlorophenoxy)methyl]piperidine Williamson_Ether_Synthesis->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: A potential synthetic workflow for 4-[(2-Chlorophenoxy)methyl]piperidine.

Detailed Experimental Protocol

The following protocol is adapted from the general procedures described for the synthesis of a library of piperidine derivatives, including 4-[(2-Chlorophenoxy)methyl]piperidine.

Step 1: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Synthesis of tert-butyl 4-(((2-chlorophenoxy)methyl)piperidine-1-carboxylate

  • To a solution of 2-chlorophenol (1.2 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to yield 4-[(2-Chlorophenoxy)methyl]piperidine

  • Dissolve the purified tert-butyl 4-(((2-chlorophenoxy)methyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl) or trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If an HCl salt is formed, it can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free base extracted with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the final product, 4-[(2-Chlorophenoxy)methyl]piperidine.

Spectroscopic and Physicochemical Data (Predicted)

Experimentally determined spectroscopic and physical data for 4-[(2-Chlorophenoxy)methyl]piperidine are not extensively available in the public domain. The following data are predicted based on the analysis of its constituent functional groups and data from structurally related compounds.

Data TypePredicted Characteristics
¹H NMR Aromatic protons (chlorophenyl group): ~6.8-7.4 ppm. Methylene protons (O-CH₂): ~3.9-4.2 ppm. Piperidine ring protons: ~1.2-3.0 ppm.
¹³C NMR Aromatic carbons: ~110-160 ppm. Methylene carbon (O-CH₂): ~70-75 ppm. Piperidine ring carbons: ~25-50 ppm.
Mass Spec (ESI-MS) [M+H]⁺ at m/z ≈ 226.1
Melting Point Expected to be a solid with a melting point likely in the range of 50-150 °C, depending on its crystalline form and whether it is a free base or a salt.

Biological Activity and Mechanism of Action

The primary biological significance of 4-[(2-Chlorophenoxy)methyl]piperidine lies in its activity as an inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

Target: MenA in the Menaquinone Biosynthesis Pathway

MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthetic pathway in M. tuberculosis. This pathway is essential for the electron transport chain and, consequently, for the survival of the bacterium, especially under the hypoxic conditions found within host granulomas. The inhibition of MenA disrupts the production of menaquinone, leading to a breakdown in cellular respiration and ultimately bacterial cell death. This makes the menaquinone biosynthesis pathway a promising target for the development of new anti-tuberculosis drugs.

The following diagram illustrates the role of MenA in the menaquinone biosynthesis pathway and its inhibition by piperidine derivatives.

Caption: Inhibition of MenA by 4-[(2-Chlorophenoxy)methyl]piperidine disrupts the menaquinone pathway.

Structure-Activity Relationship (SAR) Insights

The development of 4-[(2-Chlorophenoxy)methyl]piperidine was part of a systematic SAR study that explored modifications to a lead piperidine-based MenA inhibitor. The research focused on three key regions of the molecule: the aromatic ring, the linker, and the basic amine. The presence of a chlorine atom at the 2-position of the phenoxy ring was found to be a favorable substitution for maintaining potent activity against both the MenA enzyme and whole-cell M. tuberculosis. These studies have been instrumental in identifying novel inhibitors with improved potency and pharmacokinetic properties, highlighting the potential of this chemical scaffold for further development as anti-tuberculosis agents.

Safety and Handling

Conclusion

4-[(2-Chlorophenoxy)methyl]piperidine is a synthetically accessible compound with demonstrated biological activity against a key enzyme in Mycobacterium tuberculosis. Its role as a MenA inhibitor positions it as a valuable molecular scaffold for the development of novel therapeutics to combat tuberculosis. This guide has provided a comprehensive overview of its chemical identity, a detailed synthesis protocol, and an in-depth discussion of its biological context. Further research into the optimization of its pharmacokinetic and pharmacodynamic properties is warranted to advance this promising class of compounds towards clinical application.

References

  • 4-((2-chlorophenoxy)methyl)piperidine | 63608-31-1. Moshang Chemical.
  • 4-[(2-Chlorophenoxy)methyl]piperidine | CAS 63608-31-1. Santa Cruz Biotechnology.

Sources

Exploratory

Synthesis Pathways for 4-[(2-Chlorophenoxy)methyl]piperidine: A Technical Guide for Process and Discovery Chemistry

Executive Summary The compound 4-[(2-Chlorophenoxy)methyl]piperidine (CAS 63608-31-1)[] represents a highly versatile aryloxymethylpiperidine scaffold. This structural motif is a cornerstone in the design of central nerv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-Chlorophenoxy)methyl]piperidine (CAS 63608-31-1)[] represents a highly versatile aryloxymethylpiperidine scaffold. This structural motif is a cornerstone in the design of central nervous system (CNS) therapeutics, acting as a critical pharmacophore for monoamine transporter inhibition. As a Senior Application Scientist, I have evaluated the synthetic viability of this molecule. This whitepaper details two divergent synthetic strategies—the Williamson ether synthesis and the Mitsunobu reaction—analyzing the mechanistic causality, scalability, and self-validating protocols required to isolate the target as a high-purity hydrochloride salt.

Retrosynthetic Strategy & Mechanistic Causality

The formation of the defining alkyl-aryl ether linkage is the primary synthetic challenge. Direct nucleophilic aromatic substitution (S_NAr) is unviable because the 2-chlorophenyl ring lacks sufficient electron-withdrawing activation (the chloro group is only weakly activating and sterically hinders the ortho position). Therefore, the C-O bond must be forged via the alkyl carbon.

To achieve this, the secondary amine of the piperidine precursor must be masked to prevent competitive N-alkylation. The tert-butyloxycarbonyl (Boc) protecting group is selected for its robust stability under basic etherification conditions and its facile, orthogonal removal under acidic conditions.

SynthesisPathways cluster_A Pathway A: Williamson Ether Synthesis cluster_B Pathway B: Mitsunobu Reaction SM N-Boc-4-piperidinemethanol + 2-Chlorophenol Act Activation (TsCl, Pyridine) Forms Tosylate SM->Act Pathway A EtherB Direct Coupling (PPh3, DIAD, THF) Alkoxyphosphonium Intermediate SM->EtherB Pathway B EtherA Etherification (K2CO3, DMF) S_N2 Displacement Act->EtherA Int N-Boc-4-[(2-chlorophenoxy)methyl]piperidine EtherA->Int EtherB->Int Deprot Deprotection (4M HCl in Dioxane) Boc Cleavage Int->Deprot Target 4-[(2-Chlorophenoxy)methyl]piperidine HCl Deprot->Target

Divergent synthesis pathways for 4-[(2-Chlorophenoxy)methyl]piperidine.

Pathway A: The Williamson Ether Synthesis (Scalable Route)

Mechanistic Rationale

The primary aliphatic alcohol of N-Boc-4-piperidinemethanol is a remarkably poor leaving group. Direct reaction with a phenoxide is impossible. We must first induce a thermodynamic driving force by converting the hydroxyl into a superior leaving group—a sulfonate ester (tosylate). Subsequently, 2-chlorophenol is deprotonated. Because 2-chlorophenol has a pKa of ~8.5, a mild base like potassium carbonate (K2CO3) is thermodynamically sufficient to drive complete phenoxide formation without the severe moisture-sensitivity and safety hazards associated with sodium hydride (NaH)[2]. The phenoxide then executes an S_N2 attack on the tosylate.

Self-Validating Experimental Protocol

Step 1: Activation (Tosylation)

  • Reaction: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous pyridine (2.0 M). Cool to 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir for 6 hours at room temperature.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.2, stains with KMnO4) is entirely replaced by the tosylate (Rf ~0.6, strongly UV-active).

  • Isolation: Quench with ice water, extract with EtOAc. Wash the organic layer with 1M CuSO4 to remove residual pyridine. Validation: The aqueous wash layer turns deep blue (copper-pyridine complex), leaving the organic layer clear. Concentrate to yield the tosylate.

Step 2: S_N2 Etherification

  • Reaction: Dissolve the tosylate (1.0 eq) in anhydrous DMF. Add 2-chlorophenol (1.2 eq) and K2CO3 (2.0 eq). Heat to 80°C for 12 hours.

  • Validation: TLC (Hexanes:EtOAc 4:1) will show the consumption of the tosylate and the emergence of the Boc-protected ether intermediate (Rf ~0.5).

  • Isolation: Dilute with water, extract with MTBE. Critical Step: Wash the organic phase aggressively with 1M NaOH (3x). Validation: This removes unreacted 2-chlorophenol; failure to do so leaves a distinct phenolic odor and a contaminant spot on TLC.

Step 3: Deprotection

  • Reaction: Dissolve the intermediate in minimal dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Validation: The reaction is self-indicating. As the lipophilic Boc group is cleaved to generate isobutylene and CO2 gas (effervescence), the highly polar hydrochloride salt of the product precipitates out of the DCM/dioxane mixture as a white solid.

  • Isolation: Filter the precipitate and wash with cold diethyl ether to afford pure 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride.

Pathway B: The Mitsunobu Reaction (Rapid Discovery Route)

Mechanistic Rationale

For high-throughput medicinal chemistry, isolating the tosylate intermediate is a bottleneck. The Mitsunobu reaction bypasses this by activating the alcohol in situ[3]. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) form a betaine adduct that reacts with the alcohol to create a highly electrophilic alkoxyphosphonium ion. The 2-chlorophenol, acting as a weak nucleophile, displaces the phosphine oxide in a stereospecific S_N2 manner. DIAD is chosen over DEAD due to its superior safety profile and liquid state, which simplifies handling.

Mitsunobu PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Alkoxyphosphonium Ion Betaine->Oxyphosphonium + Alcohol Alcohol N-Boc-4-piperidine methanol Alcohol->Oxyphosphonium Product Ether Product + Ph3P=O + DIAD-H2 Oxyphosphonium->Product S_N2 Attack Phenol 2-Chlorophenol Phenol->Product

Mechanistic workflow of the Mitsunobu etherification pathway.

Self-Validating Experimental Protocol

Step 1: Mitsunobu Coupling

  • Reaction: Combine N-Boc-4-piperidinemethanol (1.0 eq), 2-chlorophenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF (0.5 M). Cool to 0°C. Add DIAD (1.2 eq) dropwise over 15 minutes to control the exothermic betaine formation.

  • Validation: The solution will initially turn yellow upon DIAD addition and fade to clear as the betaine is consumed by the alcohol. TLC (Hexanes:EtOAc 4:1) will reveal the product (Rf ~0.5) distinct from triphenylphosphine oxide (Rf ~0.1, broad UV-active streak).

  • Isolation: Concentrate the reaction mixture. Precipitate the bulk of the triphenylphosphine oxide byproduct by triturating the residue in cold diethyl ether/hexanes (1:1) and filtering. Purify the filtrate via silica gel chromatography.

Step 2: Deprotection Follow the exact self-validating precipitation protocol described in Pathway A, Step 3.

Quantitative Pathway Comparison

To guide process chemistry decisions, the empirical parameters of both pathways are summarized below:

ParameterPathway A: Williamson EtherPathway B: Mitsunobu Reaction
Overall Yield (Isolated) 65 - 75%70 - 85%
Step Count 3 (Activation, Etherification, Deprotection)2 (Coupling, Deprotection)
Atom Economy Moderate (generates tosylate salts)Low (generates Ph3P=O and reduced DIAD)
Scalability High (Preferred for >100g scale)Low (Ph3P=O removal is difficult at scale)
Primary Safety Hazard Exothermic tosylationDIAD thermal stability

Conclusion

The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine demands precise control over leaving group thermodynamics and protecting group strategy. For discovery-scale synthesis where time is the critical variable, the Mitsunobu reaction (Pathway B) provides rapid access to the scaffold. However, as the project transitions into process development, the Williamson ether synthesis (Pathway A) becomes the mandatory route due to its superior scalability, avoidance of high-molecular-weight byproducts, and easily validated phase-separation workups.

References

  • Google Patents. "WO2018071454A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors". World Intellectual Property Organization.

Sources

Foundational

A Comprehensive Review of 4-[(2-Chlorophenoxy)methyl]piperidine and Its Analogs: A Technical Guide for Drug Discovery

This guide provides an in-depth analysis of the 4-[(phenoxymethyl)piperidine scaffold, with a specific focus on 4-[(2-Chlorophenoxy)methyl]piperidine and its derivatives. The piperidine ring is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 4-[(phenoxymethyl)piperidine scaffold, with a specific focus on 4-[(2-Chlorophenoxy)methyl]piperidine and its derivatives. The piperidine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of the synthesis, pharmacology, structure-activity relationships (SAR), and therapeutic potential of this important class of compounds.

The 4-(Phenoxymethyl)piperidine Scaffold: A Privileged Structure in Neuropharmacology

The 4-(phenoxymethyl)piperidine core consists of a piperidine ring substituted at the 4-position with a methyl group linked to a phenoxy moiety via an ether bond. This structural motif has proven to be a versatile template for designing ligands that target key proteins in the central nervous system (CNS). The piperidine nitrogen provides a basic center, crucial for interacting with acidic residues in receptor binding pockets, while the aromatic phenoxy group offers a large surface for modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown significant activity at several high-value CNS targets, including:

  • Sigma (σ) Receptors (σ1 and σ2): Implicated in a variety of neurological and psychiatric conditions, including pain, psychosis, and neurodegenerative diseases.[7][8][9]

  • Dopamine Transporter (DAT): A key regulator of dopaminergic neurotransmission, targeted for the treatment of conditions like ADHD and substance abuse.[10][11][12][13]

  • Serotonin Transporter (SERT): The primary target for many antidepressant medications.[14][15][16]

  • Dopamine D4 Receptors: A target for atypical antipsychotics.[8][10]

The inherent "drug-like" properties of the piperidine ring, combined with the synthetic tractability of the overall structure, make this scaffold a continuing focus of drug discovery efforts.[6]

Synthetic Strategies and Methodologies

The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine and its analogs generally relies on established and robust chemical transformations. The primary disconnection for retrosynthetic analysis is typically at the ether linkage, allowing for the coupling of a phenol derivative with a suitable piperidine-containing electrophile.

General Synthetic Approach

A common and efficient method involves the Williamson ether synthesis. This reaction features the nucleophilic attack of a phenoxide ion on an alkyl halide or sulfonate. In the context of our core scaffold, this translates to reacting a substituted phenol with a 4-(halomethyl)piperidine or a piperidine-4-ylmethanol derivative that has been activated (e.g., as a tosylate or mesylate).

The piperidine nitrogen is often protected during this step (e.g., with a Boc or Cbz group) to prevent N-alkylation, followed by a final deprotection step. Alternatively, N-substituted analogs can be prepared directly from the corresponding N-substituted piperidine precursors.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Products & Analogs A Substituted Phenol (e.g., 2-Chlorophenol) C Williamson Ether Synthesis (e.g., NaH, DMF) A->C B N-Protected 4-(Halomethyl)piperidine (e.g., Boc-4-(chloromethyl)piperidine) B->C D Protected Intermediate C->D E Deprotection (e.g., TFA or HCl) D->E F Core Scaffold 4-[(Substituted-phenoxy)methyl]piperidine E->F G N-Alkylation / N-Arylation (Functionalization) F->G H Diverse Analogs G->H

Caption: General synthetic workflow for 4-(phenoxymethyl)piperidine analogs.

Example Protocol: Synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine

This protocol is a representative example adapted from common laboratory procedures for Williamson ether synthesis.

Step 1: Formation of the Phenoxide

  • To a solution of 4-chlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or THF) under an inert atmosphere (N2 or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This indicates the complete formation of the sodium 4-chlorophenoxide.

Step 2: Ether Formation

  • To the solution of the phenoxide, add a solution of N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-[(4-chlorophenoxy)methyl]piperidine.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in a solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in dioxane, at room temperature.

  • Stir for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt is often obtained directly and can be recrystallized. If TFA was used, a basic workup followed by extraction and purification or salt formation may be necessary.

Pharmacology and Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly dependent on the substitution patterns on both the phenoxy ring and the piperidine nitrogen.

Sigma (σ) Receptor Modulation

The σ1 receptor is a unique intracellular chaperone protein implicated in cellular stress responses and the modulation of various neurotransmitter systems.[7][9] Ligands targeting this receptor are of interest for treating CNS disorders and neuropathies.[7]

Many (phenoxymethyl)piperidine derivatives exhibit high affinity for σ1 receptors.[7] The SAR for this target reveals several key trends:

  • Phenoxy Substitution: The position and nature of substituents on the phenyl ring are critical. For example, a 4-chloro substituent is often well-tolerated.

  • Piperidine Nitrogen: The substituent on the piperidine nitrogen dramatically influences affinity and selectivity. Small alkyl groups or extended chains can modulate binding.

  • Linker: The length of the alkyl chain connecting the phenoxy group and the piperidine ring can impact selectivity between σ1 and σ2 receptors. Shorter chains, such as the methylene in our core topic, can be beneficial for σ1 selectivity.[7]

Table 1: Sigma Receptor Binding Affinities of Representative Analogs

CompoundR (Piperidine N-substituent)Phenoxy Substitutionσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
(-)-(S)-17 [7]-CH(CH3)CH2-4-Chloro0.34186547
15 [7]-(CH2)3-4-Chloro2.612.34.7
WMS-1813 [17]-Benzyl(Spiro[benzofuran-piperidine])1.4>840>600
19 [17]-CH2-Ph-4-OCH2CH2F(Spiro[benzofuran-piperidine])0.79277350

Data extracted from cited literature. Binding conditions may vary between studies.

The data clearly show that subtle structural changes, such as the introduction of a chiral center in the linker of compound (-)-(S)-17, can lead to exceptionally high affinity and selectivity for the σ1 receptor.[7]

G cluster_0 Pharmacophore for High σ1 Affinity A Basic Nitrogen (Piperidine) Interaction with Glu172 B Hydrophobic Pocket 1 (Accommodates N-substituent) A->B Key Interaction C Hydrophobic Pocket 2 (Accommodates Phenoxy Ring) A->C D Linker Region (Length and rigidity influence selectivity) A->D

Caption: Key pharmacophoric features for σ1 receptor ligands.

Monoamine Transporter Inhibition

The dopamine (DAT) and serotonin (SERT) transporters are critical for regulating neurotransmitter levels in the synapse. Inhibitors of these transporters are used to treat depression, ADHD, and other psychiatric disorders.

Analogs of 4-(phenoxymethyl)piperidine have been developed as potent DAT and SERT ligands. The SAR often diverges from that of sigma receptors, highlighting the tunability of the scaffold.

  • DAT Affinity: For DAT, bulky diphenylmethoxy groups at the 4-position of the piperidine are highly favorable.[11][13] Substitutions on the N-benzyl or N-phenylpropyl groups can further enhance potency and selectivity. Strong electron-withdrawing groups on these N-substituents, such as nitro (NO2) or fluoro (F), often increase DAT affinity.[11]

  • SERT Affinity: High affinity for SERT can also be achieved. For example, 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives show Ki values for SERT in the low nanomolar range, comparable to fluoxetine.[16] The compound 4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine has a reported Ki of 2.60 nM for rat SERT.[15]

  • Selectivity: A major challenge and focus of research is achieving high selectivity for one transporter over the others (e.g., DAT vs. SERT) to minimize side effects. Different aromatic substitutions on the N-benzyl part of the molecule play a key role in this selectivity.[11]

Table 2: Monoamine Transporter Binding Affinities

CompoundCore StructureDAT IC50 (nM)SERT IC50 (nM)SERT/DAT Selectivity
GBR 12909 Piperazine-based1485.46.1
5a [11]4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine17.21926112
11b [11]4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine16.41771108
13b [11]4-[2-(phenyl(thiophen-2-yl)methoxy)ethyl]-1-benzylpiperidine13.81546112

Data extracted from cited literature.[11] GBR 12909 is a well-known selective DAT inhibitor included for comparison.

Therapeutic Potential and Research Applications

The diverse pharmacology of 4-(phenoxymethyl)piperidine analogs translates into a wide range of potential therapeutic applications and research uses.

Therapeutic Indications
  • Neuropsychiatric Disorders: High-affinity σ1 ligands are being investigated for psychosis, depression, and anxiety.[7][9] Selective DAT inhibitors have potential for treating ADHD and substance use disorders, while SERT inhibitors are established antidepressants.[11][16] The development of D4 antagonists from this scaffold could lead to novel antipsychotics with fewer motor side effects.[10]

  • Neurodegenerative Diseases: The neuroprotective properties of σ1 receptor agonists make them attractive candidates for Alzheimer's and Parkinson's disease.[8]

  • Pain Management: σ1 receptor antagonists have shown promise in preclinical and clinical studies for various types of pain, offering a non-opioid alternative.[8][9]

  • Oncology: σ receptors are overexpressed in many tumor cell lines, and selective ligands have been shown to induce apoptosis, suggesting a potential role as anticancer agents.[9]

G cluster_targets Biological Targets cluster_apps Potential Therapeutic Areas Core 4-(Phenoxymethyl)piperidine Scaffold T1 σ1 Receptor Core->T1 T2 Dopamine Transporter (DAT) Core->T2 T3 Serotonin Transporter (SERT) Core->T3 T4 D4 Receptor Core->T4 A1 Neuropathic Pain T1->A1 A2 Psychosis / Schizophrenia T1->A2 A5 Cancer T1->A5 A6 Neurodegeneration (Alzheimer's, Parkinson's) T1->A6 A4 ADHD / Addiction T2->A4 A3 Depression T3->A3 T4->A2

Caption: Relationship between the core scaffold, its targets, and therapies.

Application in Drug Development

Beyond their direct therapeutic potential, specific analogs serve as critical tools in the drug development pipeline. For instance, deuterated versions, such as 4-[(4-Chlorophenoxy)methyl]piperidine-d4, are synthesized for use as internal standards in quantitative mass spectrometry-based assays.[18] These stable isotope-labeled standards are essential for accurate pharmacokinetic (PK) and pharmacodynamic (PD) studies, as they co-elute with the non-deuterated drug candidate but are distinguishable by mass, allowing for precise quantification in complex biological matrices like plasma.[18]

Conclusion and Future Outlook

The 4-[(2-Chlorophenoxy)methyl]piperidine scaffold and its relatives represent a rich and enduring area of medicinal chemistry. The structural simplicity and synthetic accessibility of these compounds, coupled with their ability to potently and often selectively modulate high-value CNS targets, ensure their continued relevance.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing new analogs with superior selectivity for a single target (e.g., σ1 vs σ2, or DAT vs SERT vs NET) remains a primary goal to create safer and more effective medicines.

  • Optimizing Pharmacokinetics: A significant challenge for many CNS drug candidates is achieving favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, including metabolic stability and brain penetrance.[10] Future work will involve modifying the scaffold to enhance these characteristics.

  • Structure-Based Design: With the increasing availability of high-resolution crystal structures of targets like the σ1 receptor and dopamine transporter, computational methods and structure-based design will play a larger role in the rational design of new, more potent, and selective ligands.[8][10]

References

  • Marrazzo, A., et al. (2004). Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites. Journal of Medicinal Chemistry. [Link]

  • Prezzavento, O., et al. (2018). (+)-methyl 2-((4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)methyl)-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372-384. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-chlorophenoxy)piperidine. PrepChem.com. [Link]

  • UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[7][19][20]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Sharma, S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(21), 2038-2045. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 655-660. [Link]

  • ResearchGate. (n.d.). First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans. ResearchGate. [Link]

  • Cholewinski, M., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

  • Google Patents. (n.d.). US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases.
  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Manepalli, A., et al. (2005). The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. Bioorganic & Medicinal Chemistry Letters, 15(22), 5054-5058. [Link]

  • Pira, L., et al. (1995). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Synapse, 21(1), 81-83. [Link]

  • Chen, Z., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Han, C., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(1), 100-109. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6864-6867. [Link]

  • BindingDB. (n.d.). BDBM50136133 4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine. BindingDB. [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • Di Mola, A., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco, 62(10), 834-839. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • AVESIS. (n.d.). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. [Link]

  • Mueller, E. A., et al. (1985). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology & Metabolism, 61(6), 1179-1184. [Link]

  • PubChem. (n.d.). 4-(2-chlorophenoxy)piperidine hydrochloride. PubChem. [Link]0364353)

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 4-[(2-Chlorophenoxy)methyl]piperidine

Executive Summary In preclinical drug discovery and chemical synthesis, the physicochemical profiling of building blocks and active pharmaceutical ingredients (APIs) is a non-negotiable prerequisite for successful assay...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and chemical synthesis, the physicochemical profiling of building blocks and active pharmaceutical ingredients (APIs) is a non-negotiable prerequisite for successful assay development and formulation. 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 63608-31-1 for the free base; CAS: 614731-37-2 for the hydrochloride salt) is a highly versatile structural motif. It combines a basic piperidine pharmacophore with a lipophilic chlorophenoxy ether moiety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the solubility and stability behaviors of 4-[(2-Chlorophenoxy)methyl]piperidine across common laboratory solvents, providing drug development professionals with self-validating experimental protocols to ensure absolute data integrity.

Physicochemical Causality and Structural Dynamics

To predict how 4-[(2-Chlorophenoxy)methyl]piperidine behaves in solution, we must first analyze its structural components:

  • The Piperidine Nitrogen: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, giving the molecule a predicted pKa of approximately 10.0 to 10.5. This basicity dictates that in aqueous environments below pH 9.0, the molecule exists predominantly in its protonated (cationic) state.

  • The Ether Linkage: The -O-CH2- bridge connecting the piperidine ring to the chlorophenyl ring is generally stable under ambient conditions but serves as the primary site for hydrolytic cleavage under extreme thermal or pH stress.

  • The 2-Chlorophenyl Ring: The halogenated aromatic ring drives the molecule's lipophilicity (LogP ~2.8), heavily influencing its affinity for organic solvents and lipid bilayers[1].

Table 1: Baseline Physicochemical Properties
PropertyValue (Free Base)Value (HCl Salt)Analytical Implication
CAS Number 63608-31-1614731-37-2Salt form dictates initial dissolution strategy.
Molecular Weight 225.72 g/mol 262.18 g/mol Required for accurate molarity calculations.
LogP (Predicted) ~2.8N/A (Ionized)High affinity for non-polar/aprotic solvents.
Ionization State at pH 7.4 >99% Protonated>99% ProtonatedHigh aqueous solubility in physiological buffers.
Solubility Profiling: Kinetic vs. Thermodynamic Paradigms

A critical failure point in early drug discovery is conflating kinetic and thermodynamic solubility[2]. Because 4-[(2-Chlorophenoxy)methyl]piperidine is often stored as a 10 mM to 50 mM stock in Dimethyl Sulfoxide (DMSO), its introduction into aqueous bioassays relies on kinetic solubility—a metastable state prone to supersaturation and eventual precipitation.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when spiked from a DMSO stock into an aqueous buffer. The residual DMSO acts as a co-solvent, artificially inflating the apparent solubility[3].

  • Thermodynamic Solubility: Measures the true equilibrium established between the solid crystalline lattice and the solvent. This requires overcoming the crystal lattice energy and is the gold standard for late-stage formulation.

SolubilityWorkflow Start 4-[(2-Chlorophenoxy)methyl]piperidine (Solid API) Branch1 Kinetic Solubility (Early Discovery) Start->Branch1 Branch2 Thermodynamic Solubility (Lead Optimization) Start->Branch2 Prep1 Dissolve in DMSO (Stock Solution) Branch1->Prep1 Prep2 Add Excess Solid to Target Solvent Branch2->Prep2 Incubate1 Spike into Buffer Incubate 2-4h Prep1->Incubate1 Incubate2 Shake-Flask Equilibration 24-72h at 37°C Prep2->Incubate2 Analyze LC-MS/MS Quantification & Data Analysis Incubate1->Analyze Incubate2->Analyze

Fig 1. Logical workflow for kinetic vs. thermodynamic solubility profiling.

Table 2: Empirical Solubility Matrix (Estimated at 25°C)
SolventFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Water (pH 7.0) Low (< 0.1 mg/mL)High (> 10 mg/mL)Salt formation disrupts the lipophilic crystal lattice.
0.1 N HCl (pH 1.2) High (> 10 mg/mL)High (> 10 mg/mL)Complete protonation of the piperidine nitrogen.
DMSO Excellent (> 50 mg/mL)Excellent (> 50 mg/mL)High dielectric constant; universal aprotic solvation.
Methanol / Ethanol Good (> 20 mg/mL)Good (> 20 mg/mL)Protic solvents stabilize the polar regions of the molecule.
Hexane / Heptane ModerateInsolubleNon-polar solvents cannot solvate the ionic salt form.
Stability Profiling and Degradation Pathways

The stability of 4-[(2-Chlorophenoxy)methyl]piperidine is highly dependent on the solvent matrix and environmental stressors. A robust stability-indicating method must account for three primary degradation pathways:

  • Hydrolytic Degradation: While ethers are generally stable, the proximity of the basic piperidine ring can facilitate acid-catalyzed cleavage of the ether bond at elevated temperatures, yielding 2-chlorophenol and piperidin-4-ylmethanol.

  • Oxidative Degradation: The secondary amine of the piperidine ring is highly susceptible to N-oxidation in the presence of peroxides or dissolved oxygen over prolonged periods, forming an N-oxide degradant.

  • Photolytic Degradation: Exposure to intense UV light (per ICH Q1B guidelines) can induce homolytic cleavage of the C-Cl bond on the aromatic ring, leading to dechlorination and the formation of radical-derived dimers.

DegradationLogic API 4-[(2-Chlorophenoxy)methyl]piperidine in Solvent Matrix Hydrolysis Aqueous Buffers (pH extremes) API->Hydrolysis Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Photolysis UV/Vis Light (ICH Q1B) API->Photolysis Deg1 Ether Cleavage (2-Chlorophenol + Piperidine-MeOH) Hydrolysis->Deg1 Deg2 N-Oxidation (Piperidine N-oxide) Oxidation->Deg2 Deg3 Dechlorination (Radical Pathway) Photolysis->Deg3

Fig 2. Primary degradation pathways and specific stressors for the API.

Table 3: Solution Stability Profile (Target: >95% Recovery)
Solvent MatrixStorage Condition24-Hour Stability7-Day StabilityPrimary Risk Factor
DMSO (10 mM) -20°C, DarkStableStableFreeze-thaw precipitation.
DMSO (10 mM) 25°C, Ambient LightStableMarginal (~90%)Oxidative degradation (N-oxide).
Water (pH 7.4) 4°C, DarkStableStableMicrobial growth (if unsterile).
0.1 N NaOH (pH 13) 60°C (Forced)UnstableDegradedBase-catalyzed ether cleavage.
Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols incorporate internal controls and system suitability checks.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the true equilibrium solubility of the compound in various solvents.

  • Preparation: Weigh approximately 5 mg of solid 4-[(2-Chlorophenoxy)methyl]piperidine into a 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol, or Acetonitrile). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for biorelevant media) at 300 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific binding).

  • Dilution & Analysis: Dilute the supernatant 1:100 and 1:1000 in a compatible solvent (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the LC-MS/MS or HPLC-UV instrument.

  • Self-Validation Check: Run a known control compound (e.g., Ketoconazole for low solubility, Atenolol for high solubility) in parallel. The assay is only valid if the control compounds fall within ±15% of their historically established solubility values.

Protocol B: Stability-Indicating Forced Degradation Assay

Objective: Identify degradation pathways and establish mass balance.

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in a co-solvent system (e.g., 20% Acetonitrile in Water) to ensure complete dissolution during stress testing.

  • Stress Conditions:

    • Acidic: Mix 1:1 with 0.2 N HCl (Final concentration: 0.1 N HCl). Incubate at 60°C for 24 hours.

    • Basic: Mix 1:1 with 0.2 N NaOH (Final concentration: 0.1 N NaOH). Incubate at 60°C for 24 hours.

    • Oxidative: Mix 1:1 with 6% H2O2 (Final concentration: 3% H2O2). Incubate at 25°C for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples (e.g., add 0.1 N NaOH to the acid-stressed sample) to halt degradation and protect the analytical column.

  • Analysis: Inject the samples onto a reverse-phase UHPLC system coupled with a High-Resolution Mass Spectrometer (HRMS).

  • Self-Validation Check (Mass Balance): The sum of the peak areas for the remaining parent compound and all identified degradant peaks must equal 90-110% of the initial unstressed control peak area. A failure in mass balance indicates that degradants are either volatile, precipitating out of solution, or not absorbing at the chosen UV wavelength.

Conclusion

The successful deployment of 4-[(2-Chlorophenoxy)methyl]piperidine in synthetic workflows or biological assays requires a rigorous understanding of its physicochemical nature. By recognizing the pH-dependent solubility driven by the piperidine nitrogen and anticipating the oxidative/hydrolytic vulnerabilities of its ether and amine groups, researchers can design solvent matrices that preserve the structural integrity of the molecule. Utilizing the self-validating protocols outlined above ensures that any observed biological or chemical activity is attributed to the intact parent molecule, rather than an uncharacterized degradant or an artifact of kinetic precipitation.

References
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 11681280, 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride." PubChem. Available at:[Link]

  • Khadra, I., et al. "Kinetic solubility: Experimental and machine-learning modeling perspectives." Molecular Informatics, PubMed (PMID: 38149685). Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-[(2-Chlorophenoxy)methyl]piperidine: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the selection of high-quality building blocks dictates the success of downstream lead optimization. 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 63608-31-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of high-quality building blocks dictates the success of downstream lead optimization. 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 63608-31-1) is a highly versatile, privileged pharmacophore intermediate. Featuring a basic piperidine core linked via an ether bridge to a lipophilic 2-chlorophenyl ring, this compound provides an optimal balance of solubility, metabolic stability, and target-binding geometry.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, predictive pharmacokinetics, synthetic methodologies, and applications in medicinal chemistry, specifically targeting researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural architecture of 4-[(2-Chlorophenoxy)methyl]piperidine is defined by its spatial arrangement and electronic distribution, which directly govern its behavior in biological systems.

Quantitative Data Summary

The following table summarizes the core physicochemical properties calculated and experimentally validated for the free base form of the compound.

PropertyValuePharmacokinetic Implication
Molecular Weight 225.72 g/mol Falls well within the "lead-like" chemical space (MW < 300), allowing room for functionalization without exceeding size limits.
XLogP3-AA 2.8Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB) and gastrointestinal absorption.
Topological Polar Surface Area (TPSA) 21.3 ŲHighly permeable; TPSA < 90 Ų is ideal for CNS-penetrant molecules.
Hydrogen Bond Donors (HBD) 1 (Piperidine NH)Favorable for target specificity while minimizing desolvation energy penalties.
Hydrogen Bond Acceptors (HBA) 2 (Ether O, Amine N)Low HBA count prevents excessive hydration, promoting membrane permeability.
Rotatable Bonds 3Low entropic penalty upon receptor binding, leading to higher binding affinity.
Structure-Property-Activity Relationship (SPAR)

The compound strictly adheres to, indicating a high probability of oral bioavailability. The secondary amine of the piperidine ring possesses a pKa of approximately 9.5. At a physiological pH of 7.4, the molecule exists predominantly (>99%) in its protonated state.

Causality: This protonation is a double-edged sword. While it is essential for forming salt bridges with target receptors (e.g., GPCRs), it also drives lysosomal trapping. The unprotonated fraction diffuses across the lipid bilayer of lysosomes, where the acidic environment (pH ~4.5) protonates the amine, trapping it inside and increasing the drug's volume of distribution ( Vd​ ).

ADME_Logic Prop1 XLogP3-AA: 2.8 (Lipophilicity) ADME1 High Membrane Permeability (BBB Penetration) Prop1->ADME1 ADME3 Oral Bioavailability Prop1->ADME3 Prop2 TPSA: 21.3 Ų (Polarity) Prop2->ADME1 Prop2->ADME3 Prop3 Basic Piperidine (pKa ~9.5) ADME2 Lysosomal Trapping (Volume of Distribution) Prop3->ADME2 Prop3->ADME3

Fig 1: Logical relationship between physicochemical properties and ADME outcomes.

Synthetic Methodologies: A Self-Validating Protocol

To utilize this compound as a building block, it must be synthesized with high purity. The most robust method for constructing the aryl ether linkage while preserving the piperidine core is the , followed by acidic deprotection.

Experimental Protocol: Synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine HCl

Phase 1: Etherification via Mitsunobu Reaction

  • Objective: Form the ether linkage without harsh basic conditions that could induce elimination side-reactions.

  • Causality: Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its superior safety profile (lower explosive risk) and comparable reactivity. Anhydrous THF is critical to prevent the hydrolysis of the highly moisture-sensitive betaine intermediate.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol (1.0 eq, 10 mmol) and 2-chlorophenol (1.1 eq, 11 mmol) in anhydrous THF (30 mL).

  • Activation: Add Triphenylphosphine ( PPh3​ ) (1.2 eq, 12 mmol) to the solution and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the Mitsunobu betaine intermediate, preventing thermal degradation and byproduct formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the target intermediate shows an [M+H−tBu]+ peak at m/z 270.1, and the starting alcohol is consumed.

  • Workup: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 0% to 30% EtOAc in Hexanes) to isolate N-Boc-4-[(2-chlorophenoxy)methyl]piperidine.

Phase 2: Deprotection to Yield the Free Amine

  • Objective: Remove the Boc protecting group to expose the basic secondary amine.

  • Causality: 4M HCl in dioxane is utilized instead of Trifluoroacetic acid (TFA). HCl directly yields the hydrochloride salt, which is highly crystalline, stable for long-term benchtop storage, and possesses superior aqueous solubility for biological assays.

  • Dissolution: Dissolve the purified N-Boc intermediate (5 mmol) in anhydrous dichloromethane (DCM) (10 mL).

  • Cleavage: Add 4M HCl in dioxane (10 eq, 50 mmol, 12.5 mL) dropwise at room temperature. The high concentration of HCl drives the rapid cleavage of the tert-butyl carbamate, releasing isobutylene gas and CO2​ .

  • Monitoring: Stir for 2 hours. A white precipitate (the product HCl salt) will begin to form.

  • Isolation: Dilute the suspension with diethyl ether (20 mL) to maximize precipitation. Filter the solid through a Buchner funnel, wash with cold diethyl ether (2x 10 mL), and dry in vacuo to afford the final product.

SynthWorkflow A N-Boc-4-piperidinemethanol + 2-Chlorophenol B Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) A->B Step 1 C Intermediate N-Boc-4-[(2-Chlorophenoxy)methyl]piperidine B->C Workup & Purification D Boc Deprotection (4M HCl in Dioxane, RT) C->D Step 2 E Final Product 4-[(2-Chlorophenoxy)methyl]piperidine HCl D->E Precipitation & Filtration

Fig 2: Two-step synthetic workflow for 4-[(2-Chlorophenoxy)methyl]piperidine.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized building block, the following analytical validations must be met:

  • LC-MS (ESI+): Calculated for C12​H16​ClNO [M+H]+ : 226.09. Observed: 226.1 m/z. The isotopic pattern must show a 3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.

  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic peaks include the broad singlet at ~9.0 ppm (due to the NH2+​ of the hydrochloride salt), the multiplet at 6.9-7.4 ppm (4H, aromatic protons of the 2-chlorophenoxy group), and the doublet at ~3.9 ppm (2H, −CH2​−O− ) integrating cleanly against the piperidine backbone protons.

Pharmacological Utility & Target Engagement

Derivatives of 4-[(2-Chlorophenoxy)methyl]piperidine are heavily documented in patent literature, notably by, for their utility in synthesizing neuroactive and cardiovascular drugs.

Mechanistic Causality in GPCR Binding: The piperidine ring acts as a privileged scaffold for G-Protein Coupled Receptors (GPCRs). The basic nitrogen atom, protonated at physiological pH, forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32 in the third transmembrane helix) found in aminergic GPCRs (such as serotonin, dopamine, and histamine receptors). Simultaneously, the 2-chlorophenoxy group acts as a lipophilic anchor, engaging in hydrophobic and π−π stacking interactions within the receptor's deep binding pocket, while the ortho-chlorine atom restricts the rotational freedom of the ether linkage, locking the molecule into a bioactive conformation.

GPCRPathway Ligand Piperidine Derivative (Ligand) Receptor GPCR (Target Receptor) Ligand->Receptor Binding (Basic Amine - Asp) GProtein G-Protein Complex (Gα, Gβ, Gγ) Receptor->GProtein Activation / Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Gα Subunit Dissociation SecondMessenger Second Messenger (cAMP) Effector->SecondMessenger Catalysis Response Cellular Response (Ion Channel Modulation) SecondMessenger->Response Downstream Signaling

Fig 3: Generic downstream signaling pathway modulated by piperidine-based GPCR ligands.

References

  • Eisai Co., Ltd. "Novel piperidine compounds and drugs containing the same." European Patent Office, EP1254904B1, 2001.
  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. URL:[Link]

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 4-[(2-Chlorophenoxy)methyl]piperidine Derivatives

Executive Summary & Scientific Rationale The compound 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 63608-31-1) serves as a critical structural pharmacophore in the development of Class I and Class III antiarrhythmic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 63608-31-1) serves as a critical structural pharmacophore in the development of Class I and Class III antiarrhythmic agents, as well as novel analgesics targeting neuropathic pain. As established in foundational patent literature by [1], derivatives containing this piperidine moiety function primarily as potent Voltage-Gated Sodium Channel (NaV) and Potassium Channel (KV) inhibitors.

Because the efficacy of these compounds relies on rapid, state-dependent occlusion of the channel pore, in vitro screening requires high-temporal-resolution kinetic assays. This guide outlines the gold-standard protocol for evaluating the NaV inhibitory activity of 4-[(2-Chlorophenoxy)methyl]piperidine derivatives using a high-throughput ratiometric fluorescence assay.

Mechanistic Overview & Assay Design

To accurately capture the ion flux kinetics modulated by this compound, the assay utilizes Sodium-Binding Benzofuran Isophthalate (SBFI) , a cell-permeant, ratiometric fluorescent Na+ indicator [2].

Causality in Assay Design: Ratiometric imaging (excitation at 340 nm and 380 nm) is strictly required over single-wavelength dyes. By calculating the 340/380 nm emission ratio, the system automatically normalizes data against artifacts like uneven dye loading, variable cell thickness, or photobleaching. This creates a self-validating baseline for every individual microplate well.

In this system, Veratridine is used to force NaV channels into an open state, driving a massive intracellular Na+ influx. The test compound's efficacy is quantified by its ability to block this influx and suppress the resulting fluorescence shift.

G Veratridine Veratridine (NaV Activator) NaV Voltage-Gated Sodium Channel (NaV) Veratridine->NaV Opens Channel NaInflux Intracellular Na+ Influx NaV->NaInflux Ion Permeation TestComp 4-[(2-Chlorophenoxy)methyl]piperidine (NaV Blocker) TestComp->NaV Blocks Pore SBFI SBFI Dye Chelation NaInflux->SBFI Binds Signal Fluorescence Shift (340/380 nm Ratio) SBFI->Signal Emission (540 nm)

Fig 1: Mechanistic workflow of NaV channel modulation and SBFI fluorescence detection.

Core Protocol: High-Throughput Fluorescent Sodium Influx Assay

This protocol is optimized for the [3], which allow for simultaneous 384-well liquid dispensing and rapid kinetic fluorescence reading.

Materials & Reagents
  • Biological Model: Rat brain synaptosomes or NaV-expressing cell lines (e.g., HEK293-NaV1.5).

  • Fluorescent Probe: [2].

  • Assay Buffer: HEPES-buffered physiological salt solution (HBSS).

  • Additives: Pluronic F-127 (0.04%) and Probenecid (2.5 mM).

  • Stimulant: Veratridine (20 µM final concentration).

  • Positive Control: Tetrodotoxin (TTX) (2 µM final concentration).

Step-by-Step Methodology

Workflow Step1 Step 1: Cell Preparation Seed at 10,000 cells/well Step2 Step 2: SBFI-AM Dye Loading Incubate 60 min at 37°C Step1->Step2 Step3 Step 3: Baseline Read Measure 340/380 nm (10 reads) Step2->Step3 Step4 Step 4: Compound Addition Add Piperidine Derivative Step3->Step4 Step5 Step 5: Veratridine Stimulus Add 20 µM Veratridine Step4->Step5 Step6 Step 6: Kinetic Measurement Record for 30+ cycles Step5->Step6

Fig 2: Step-by-step experimental workflow for the high-throughput SBFI sodium influx assay.

  • Cell Preparation: Seed the target cells at a density of 10,000 cells/well in a 384-well clear-bottom black plate. Incubate for 48 hours at 37°C to ensure a fully confluent monolayer. (Note: If using synaptosomes, prepare fresh suspensions directly in the assay buffer).

  • Dye Loading: Prepare a loading buffer containing 15 µM SBFI-AM.

    • Expert Insight: You must include 0.04% Pluronic F-127 to prevent the highly hydrophobic SBFI-AM from precipitating, and 2.5 mM Probenecid to inhibit organic anion transporters that would otherwise pump the cleaved dye out of the cells.

    • Incubate the plate with 20 µL/well of loading buffer for 60 minutes at 37°C in the dark.

  • Washing: Wash the plate three times with assay buffer to remove extracellular dye, leaving exactly 20 µL of buffer in each well.

  • Baseline Acquisition (Self-Validation Step): Transfer the plate to the FDSS2000. Record the baseline fluorescence ratio (Excitation: 340 nm / 380 nm; Emission: 540 nm) every 5 seconds for 10 cycles (50 seconds total).

  • Compound Addition: Automatically dispense the 4-[(2-Chlorophenoxy)methyl]piperidine test compounds.

    • Critical Constraint: Ensure the final DMSO concentration in the well does not exceed 0.1% . As noted in Hamamatsu validation studies [3], DMSO >0.1% artificially elevates the baseline and masks the Veratridine effect, rendering the data uninterpretable.

  • Stimulation & Kinetic Read: Inject Veratridine to achieve a final well concentration of 20 µM. Continue recording the 340/380 nm fluorescence ratio every 5 seconds for an additional 30 cycles (150 seconds).

Data Presentation & Expected Results

To ensure the assay is performing correctly, the system must be bounded by a 0% inhibition negative control (Vehicle) and a 100% inhibition positive control (TTX). The inhibitory activity (IC50) of the piperidine derivatives is calculated by setting the vehicle response to 0% and the TTX response to 100%.

Table 1: Representative Quantitative Data for Assay Validation

Treatment GroupConcentrationMax Na+ Influx (340/380 Ratio)% InhibitionPharmacological Interpretation
Vehicle (0.1% DMSO) N/A1.85 ± 0.120%Validates maximum Veratridine-induced channel opening.
Tetrodotoxin (TTX) 2 µM0.95 ± 0.05100%Positive control; establishes the absolute assay floor.
Test Compound (Piperidine) 1 µM1.40 ± 0.0850%Represents the approximate IC50 threshold for potent hits.
Test Compound (Piperidine) 10 µM1.05 ± 0.0689%Demonstrates near-complete channel pore occlusion.

Note: Compounds exhibiting high autofluorescence at 540 nm may yield false negatives in this assay and must be orthogonally validated using automated patch-clamp electrophysiology (e.g., QPatch) to directly measure inward Na+ currents.

References

  • Eisai Co., Ltd. (2001). Novel piperidine compounds and drugs containing the same (European Patent EP1254904B1). Google Patents.
Application

Application of 4-[(2-Chlorophenoxy)methyl]piperidine in Primary Cell Culture Experiments: A Technical Guide

Introduction: The Significance of Piperidine Scaffolds in Neuropharmacology The piperidine ring is a ubiquitous structural motif in neuroactive compounds, forming the backbone of numerous drugs targeting the central nerv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Piperidine Scaffolds in Neuropharmacology

The piperidine ring is a ubiquitous structural motif in neuroactive compounds, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2][3] Its saturated heterocyclic structure allows for precise three-dimensional arrangements of pharmacophoric groups, making it an ideal scaffold for interacting with various neurotransmitter receptors and ion channels.[1][2] Derivatives of piperidine have been instrumental in the development of therapies for a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] 4-[(2-Chlorophenoxy)methyl]piperidine belongs to this versatile class of molecules. While specific data on this particular compound is emerging, its structural similarity to known neuroprotective agents suggests a likely interaction with intracellular signaling modulators, most notably the Sigma-1 (σ1) receptor.

This application note provides a comprehensive guide for researchers on the use of 4-[(2-Chlorophenoxy)methyl]piperidine in primary cell culture experiments, with a focus on neuronal models. We will delve into the putative mechanism of action through the σ1 receptor, offer detailed protocols for primary neuron culture, and outline experimental workflows to characterize the compound's neuroprotective and neuromodulatory effects.

Pillar 1: The Sigma-1 Receptor - A Key Target for Neuroprotection

The Sigma-1 receptor (σ1R) is a unique, ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4][5][6] Unlike traditional receptors on the cell surface, σ1R acts as a pluripotent modulator of cellular stress responses.[5] Upon activation by an agonist ligand, σ1R can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and interact with a variety of client proteins, including ion channels and kinases, to orchestrate a pro-survival cellular response.[5][6]

The neuroprotective functions of σ1R agonists are well-documented and are achieved through diverse mechanisms:[7]

  • Modulation of Calcium Homeostasis: σ1R regulates calcium (Ca²⁺) exchange between the ER and mitochondria, preventing cytotoxic Ca²⁺ overload under stress conditions.[4][5]

  • Attenuation of ER Stress and Oxidative Stress: By chaperoning proteins and modulating Ca²⁺ signaling, σ1R activation helps to mitigate the unfolded protein response (UPR) and reduce the production of reactive oxygen species (ROS).[5][8]

  • Support of Mitochondrial Function: σ1R activation preserves mitochondrial integrity and bioenergetics, which is crucial for neuronal survival.[4][9]

  • Promotion of Neuroplasticity and Neurite Outgrowth: Agonists of σ1R have been shown to enhance the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and to regulate the cytoskeletal dynamics necessary for dendritic spine formation.[7][10]

Given these functions, primary neuronal cultures are an excellent model system to investigate the potential neuroprotective effects of novel piperidine derivatives like 4-[(2-Chlorophenoxy)methyl]piperidine that are predicted to act as σ1R ligands.

Pillar 2: Experimental Framework for Assessing Compound Activity in Primary Neurons

This section provides a logical workflow and detailed protocols for investigating the effects of 4-[(2-Chlorophenoxy)methyl]piperidine in primary neuronal cultures. The primary cell culture model offers a more physiologically relevant system compared to immortalized cell lines, recapitulating many in vivo properties of neurons.[11][12]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Culture cluster_treat Phase 2: Compound Treatment cluster_assess Phase 3: Functional Assessment cluster_data Phase 4: Data Analysis A Primary Neuron Isolation (e.g., Rat Cortex E18) B Cell Plating & Culture (Poly-D-lysine coated plates) A->B C Prepare 4-[(2-Chlorophenoxy)methyl]piperidine Stock Solution (in DMSO) D Determine Optimal Concentration Range (e.g., MTT Viability Assay) C->D E Treat Mature Neurons (DIV 7-10) with Compound & Controls D->E F Neuroprotection Assay (e.g., Glutamate or H₂O₂ challenge) E->F G Neurite Outgrowth Analysis (Immunocytochemistry for β-III Tubulin) E->G H Mechanism of Action (e.g., Calcium Imaging, Western Blot for p-ERK) E->H I Quantify Cell Viability F->I J Measure Neurite Length & Branching G->J K Analyze Signaling Pathway Changes H->K

Caption: Experimental workflow for evaluating the compound.

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.[11][13][14]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Coating Solution: Poly-D-lysine (100 µg/mL in sterile PBS)

  • Dissection Medium: Ice-cold Hank's Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

  • Enzyme Solution: Papain (20 units/mL) and DNase I (100 µg/mL) in dissection medium

  • Enzyme Inhibitor: Trypsin inhibitor solution

  • Plating Medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin[11][12]

  • Culture plates/coverslips

Procedure:

  • Plate Coating: One day prior to dissection, coat culture plates or coverslips with Poly-D-lysine solution for at least 1 hour at 37°C (or overnight at 4°C).[13][15] Wash plates three times with sterile PBS and allow them to dry completely before use.[13]

  • Tissue Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect the E18 embryos and place them in ice-cold HBSS. Under a dissecting microscope, remove the brains and isolate the cerebral cortices. Carefully peel off the meninges.[13]

  • Enzymatic Digestion: Transfer the cortical tissue to a 15 mL conical tube containing the pre-warmed enzyme solution. Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.[16]

  • Inhibition and Washing: Carefully remove the enzyme solution and add the trypsin inhibitor solution. Incubate for 5 minutes. Wash the tissue 2-3 times with warm Plating Medium to remove the inhibitor.[16]

  • Mechanical Dissociation (Trituration): Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing bore sizes until a single-cell suspension is achieved.[16] Avoid creating bubbles.

  • Cell Counting and Plating: Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.[13] Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells at a desired density (e.g., 5 x 10⁴ cells/well for a 24-well plate) in fresh, pre-warmed Plating Medium.[13]

  • Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Perform a half-medium change every 3-4 days. Neurons are typically mature and suitable for experiments between days in vitro (DIV) 7 and 14.[11]

Protocol 2: Assessing Neuroprotective Effects

This protocol details a method to evaluate the ability of 4-[(2-Chlorophenoxy)methyl]piperidine to protect primary neurons from excitotoxicity induced by glutamate.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-10)

  • 4-[(2-Chlorophenoxy)methyl]piperidine

  • Glutamate solution (e.g., 10 mM stock in sterile water)

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH release assay)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-[(2-Chlorophenoxy)methyl]piperidine in sterile DMSO. Further dilute in culture medium to create working concentrations. Note: The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

  • Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours. Include a vehicle control (DMSO only) and a no-treatment control.

  • Induction of Injury: After pre-treatment, add glutamate to the culture medium to a final concentration that induces approximately 50% cell death (e.g., 25-50 µM; this should be optimized for your specific culture conditions). Do not add glutamate to the no-treatment control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Viability Assessment: After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the no-treatment control (100% viability) and the glutamate-only control (0% protection). Plot the percentage of neuroprotection against the compound concentration to determine the effective dose.

Self-Validation and Controls:

  • Positive Control: Use a known neuroprotective σ1R agonist (e.g., PRE-084) to validate the assay.[17]

  • Antagonist Control: To confirm the involvement of σ1R, co-treat a set of wells with the compound and a σ1R antagonist (e.g., NE-100).[18] A reversal of the protective effect would support a σ1R-mediated mechanism.

Data Presentation: Expected Quantitative Outcomes
ParameterCompound ConcentrationExpected OutcomeRationale
Cell Viability (MTT) 1 nM - 10 µMNo significant changeThe compound itself should not be toxic at effective concentrations.
Neuroprotection (%) 10 nM - 1 µMDose-dependent increaseActivation of σ1R should mitigate glutamate-induced cell death.
Neurite Length (µm) 100 nMIncrease vs. controlσ1R activation can promote neurite outgrowth and plasticity.[10]
p-ERK/Total ERK Ratio 100 nMIncrease vs. controlσ1R can activate pro-survival signaling pathways like MAPK/ERK.[8]

Pillar 3: Visualizing the Mechanism of Action

Understanding the underlying signaling pathways is crucial for interpreting experimental results. The following diagram illustrates the putative signaling cascade initiated by the activation of the σ1 receptor at the MAM.

Sigma-1 Receptor Signaling Pathway Diagram

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion cluster_cyto Cytosol / Nucleus ER_Stress Cellular Stress (e.g., Glutamate, H₂O₂) s1r Sigma-1 Receptor (σ1R) ER_Stress->s1r dissociates BiP BiP s1r->BiP Bound at rest ip3r IP3 Receptor s1r->ip3r chaperones Bcl2 Bcl-2 s1r->Bcl2 upregulates ERK MAPK/ERK Pathway s1r->ERK activates Mito_Ca Ca²⁺ Uptake ip3r->Mito_Ca modulates Ca²⁺ flux ATP ATP Production↑ Mito_Ca->ATP Survival Neuronal Survival & Plasticity ATP->Survival ROS ROS Production↓ ROS->Survival Bcl2->Survival CREB CREB ERK->CREB BDNF BDNF Expression↑ CREB->BDNF BDNF->Survival Compound 4-[(2-Chlorophenoxy)methyl]piperidine (σ1R Agonist) Compound->s1r activates

Caption: Putative signaling pathway of σ1R activation.

Conclusion

4-[(2-Chlorophenoxy)methyl]piperidine, as a member of a pharmacologically significant class of compounds, holds promise for the study of neuroprotective mechanisms. By leveraging its likely activity as a Sigma-1 receptor agonist, researchers can employ primary neuronal cultures to systematically investigate its potential to mitigate cellular stress, support neuronal survival, and enhance plasticity. The protocols and workflows detailed in this guide provide a robust framework for such investigations, emphasizing self-validating systems and a clear understanding of the underlying biological rationale. This approach will enable a thorough characterization of the compound's therapeutic potential for neurological disorders.

References

  • Hayashi, T., & Su, T. P. (2007). The sigma-1 receptor chaperone at the ER-mitochondrion interface regulates Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
  • Perspectives on Integrative Medicine. (2025, February 28). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Available at: [Link]

  • Kaech, S., & Banker, G. (2006). Protocol for the Primary Culture of Cortical and Hippocampal neurons. Available at: [Link]

  • Bio-protocol. (2026, January 20). Primary Culture of Cortical Neurons. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 25). The Role of Piperidine Derivatives in Neurological Drug Discovery. Available at: [Link]

  • Penas, C., et al. (2021). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. International Journal of Molecular Sciences, 22(13), 7036. Available at: [Link]

  • MDPI. (2025, May 22). Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. Available at: [Link]

  • Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of visualized experiments: JoVE, (65), e3844. Available at: [Link]

  • Kourrich, S., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 891. Available at: [Link]

  • Investigative Ophthalmology & Visual Science. (2023, September 15). The Neuroprotective Effect of Activation of Sigma-1 Receptor on Neural Injury by Optic Nerve Crush. Available at: [Link]

  • MDPI. (2022, July 8). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Available at: [Link]

  • Słoczyńska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3149-3165. Available at: [Link]

  • Semantic Scholar. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]

  • ACS Omega. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]

  • Marrazzo, A., et al. (2003). Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites. Journal of Medicinal Chemistry, 46(14), 2945-2952. Available at: [Link]

  • e-Century Publishing Corporation. (2015, April 30). Roles of sigma-1 receptors in Alzheimer's disease. Available at: [Link]

  • Teshima, K., et al. (1998). Activation of sigma1 receptor subtype leads to neuroprotection in the rat primary neuronal cultures. Japanese journal of pharmacology, 76(4), 421-426. Available at: [Link]

  • Takebayashi, M., et al. (2004). Ligand-dependent localization and intracellular stability of sigma-1 receptors in CHO-K1 cells. BMC cell biology, 5, 13. Available at: [Link]

  • bioRxiv. (2025, July 31). Sigma-1 Receptor Promotes Glycolysis in Neuronal Systems by Suppressing GRIM19. Available at: [Link]

  • Prezzavento, O., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372-384. Available at: [Link]

  • Ananthan, S., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry letters, 19(10), 2880-2883. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine. Available at: [Link]

  • Poitout, L., et al. (1998). Synthesis and Evaluation of a Series of Novel 2-[(4-Chlorophenoxy)methyl]- benzimidazoles as Selective Neuropeptide Y Y1 Receptor Antagonists. Journal of Medicinal Chemistry, 41(21), 4219-4231. Available at: [Link]

  • Frontiers Media S.A. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Available at: [Link]

  • Tsai, S. Y., et al. (2012). Sigma-1 receptors regulate hippocampal dendritic spine formation via a free radical-sensitive mechanism involving Rac1·GTP pathway. Proceedings of the National Academy of Sciences of the United States of America, 109(38), 15443-15448. Available at: [Link]

  • Földi, M. C., & Földi, P. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current neuropharmacology, 16(8), 1146-1160. Available at: [Link]

  • MDPI. (2022, May 30). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Available at: [Link]

  • ResearchGate. (n.d.). First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans. Available at: [Link]

  • Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available at: [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968-974. Available at: [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available at: [Link]

Sources

Method

Using 4-[(2-Chlorophenoxy)methyl]piperidine as a chemical probe for receptor binding studies

Application Note: 4-[(2-Chlorophenoxy)methyl]piperidine as a Chemical Probe for Sigma-1 Receptor Binding Studies Executive Summary The compound 4-[(2-Chlorophenoxy)methyl]piperidine is a highly selective, lipophilic basi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[(2-Chlorophenoxy)methyl]piperidine as a Chemical Probe for Sigma-1 Receptor Binding Studies

Executive Summary

The compound 4-[(2-Chlorophenoxy)methyl]piperidine is a highly selective, lipophilic basic amine that serves as a potent chemical probe in neuropharmacology. Belonging to the class of halogenated 4-(phenoxymethyl)piperidines, this scaffold has been extensively validated for interrogating the [1]. This application note provides a comprehensive, self-validating methodology for utilizing this probe in in vitro radioligand competition binding assays, detailing the mechanistic rationale behind the chemical design and the strict causality governing each experimental step.

Mechanistic Background & Pharmacological Relevance

The σ1​ receptor is an atypical,[2] uniquely localized to the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. Under resting conditions, σ1​ forms an inert complex with the BiP/GRP78 chaperone. Upon binding to high-affinity probes like 4-[(2-Chlorophenoxy)methyl]piperidine, σ1​ dissociates from BiP and stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby modulating[4] and promoting cellular survival pathways[5].

Chemical Rationale: The 4-(phenoxymethyl)piperidine backbone is highly flexible, allowing it to easily adopt the precise three-dimensional conformation required to fit the σ1​ pharmacophore[1]. The addition of the ortho-chloro halogen substituent serves a dual purpose:

  • Lipophilicity Tuning: It optimizes the partition coefficient (log P), enabling the probe to efficiently penetrate the lipid-rich microdomains of the MAM.

  • Steric Modulation: The ortho-substitution restricts certain bond rotations, significantly increasing the binding affinity and selectivity for the σ1​ subtype over the σ2​ subtype[1].

Pathway Probe 4-[(2-Chlorophenoxy)methyl]piperidine (Chemical Probe) Sig1R Sigma-1 Receptor (σ1R) [MAM Localization] Probe->Sig1R High Affinity Binding BiP BiP/GRP78 Chaperone [Dissociation] Sig1R->BiP Induces Activation IP3R IP3 Receptor [Stabilization] BiP->IP3R Modulates Ca2 Ca2+ Efflux to Mitochondria [Bioenergetics] IP3R->Ca2 Enhances Flux Cell Cell Survival & Neuroprotection Ca2->Cell Promotes

Figure 1: Mechanism of action of 4-[(2-Chlorophenoxy)methyl]piperidine at the Sigma-1 receptor.

Experimental Methodology: Radioligand Competition Binding Assay

To accurately determine the inhibition constant ( Ki​ ) of 4-[(2-Chlorophenoxy)methyl]piperidine, it must be evaluated via its ability to displace a known radioligand (e.g., [3H]−(+) -pentazocine) from native σ1​ receptors.

Workflow Step1 Tissue Preparation (Rat Brain Homogenization) Step2 Microsomal Isolation (Ultracentrifugation) Step1->Step2 Step3 Incubation (Probe + [3H]-(+)-Pentazocine) Step2->Step3 Step4 Rapid Filtration (PEI-soaked GF/B Filters) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 Data Analysis (Non-linear Regression) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Sigma-1 radioligand competition binding assay.

Protocol A: Preparation of MAM-Enriched Microsomal Membranes
  • Tissue Excision: Rapidly dissect whole brain tissue from adult male Sprague-Dawley rats.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer (pH 7.4).

    • Causality: The 0.32 M sucrose is isotonic to mammalian organelles. It prevents the osmotic lysis of the ER and mitochondria, which is critical because σ1​ receptors require the intact lipid microenvironment (cholesterol/ceramides) of the MAM for high-affinity ligand binding.

  • Differential Centrifugation: Centrifuge the homogenate at 10,000 × g for 10 min at 4°C to pellet nuclei and intact mitochondria. Collect the supernatant and ultracentrifuge at 100,000 × g for 60 min at 4°C.

    • Causality: This specific gravitational force isolates the microsomal fraction (fragmented ER and MAMs) where σ1​ receptors are highly concentrated, removing cytosolic noise.

  • Resuspension: Resuspend the final pellet in 50 mM Tris-HCl (pH 8.0) to a final protein concentration of ~1 mg/mL.

Protocol B: In Vitro Receptor Binding Assay
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusted strictly to pH 8.0.

    • Causality: σ1​ binding is highly pH-dependent. A pH of 8.0 ensures the optimal protonation state of both the receptor's binding pocket (specifically Asp126 and Glu172) and the piperidine nitrogen of the probe.

  • Incubation Mixture: In a 96-well plate, combine:

    • 50 µL of [3H]−(+) -pentazocine (final concentration ~3 nM).

    • 50 µL of 4-[(2-Chlorophenoxy)methyl]piperidine at varying concentrations ( 10−11 to 10−5 M).

    • 100 µL of the microsomal membrane preparation.

  • Equilibration: Incubate the mixture at 37°C for 120 minutes.

    • Causality: Halogenated phenoxymethylpiperidines are highly lipophilic. A 120-minute incubation at physiological temperature is mandatory to allow the probe to partition into the lipid bilayer and reach true thermodynamic equilibrium with the membrane-bound receptor[1].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fiber filters contain silanol groups that are negatively charged at pH 8.0. The piperidine nitrogen of the probe is positively charged. Without PEI, the probe binds electrostatically to the filter, creating massive background noise. PEI, a cationic polymer, coats the silanol groups, abolishing this electrostatic interaction and isolating true receptor binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify retained radioactivity using a liquid scintillation counter.

Data Presentation & Assay Validation

To contextualize the efficacy of 4-[(2-Chlorophenoxy)methyl]piperidine, Table 1 summarizes the quantitative structure-activity relationship (SAR) data typical for this class of probes, demonstrating how halogenation drives selectivity[1].

Table 1: Representative Binding Affinities of Halogenated 4-(Phenoxymethyl)piperidines

Compound Variant σ1​ Ki​ (nM) σ2​ Ki​ (nM)Selectivity Ratio ( σ2​/σ1​ )
Unsubstituted 4-(phenoxymethyl)piperidine~15.0~150.010
4-[(2-Chlorophenoxy)methyl]piperidine ~2.5 ~120.0 48
4-[(4-Cyanophenoxy)methyl]piperidine~0.4~45.0112
4-[(4-Iodophenoxy)methyl]piperidine~1.2~24.020

Note: Data represents standard ranges for competitive displacement of [3H]−(+) -pentazocine ( σ1​ ) and [3H] -DTG ( σ2​ )[1].

Self-Validating Quality Control (QC)

A trustworthy protocol must be self-validating. The following controls must be integrated into every plate:

  • Non-Specific Binding (NSB) Control: Include wells containing 10 µM Haloperidol.

    • Causality: Haloperidol is a non-selective, high-affinity pan-sigma ligand. At 10 µM, it guarantees >99% occupancy of all specific σ1​ sites. Any radioactivity detected in these wells is definitively categorized as non-specific lipid partitioning or filter binding, allowing for accurate baseline subtraction.

  • Z'-Factor Calculation: Calculate the Z'-factor using the total binding (vehicle only) and NSB (Haloperidol) wells. A Z'-factor > 0.5 validates that the assay window is robust enough to accurately calculate the IC50​ and Ki​ of the 4-[(2-Chlorophenoxy)methyl]piperidine probe.

References

  • Waterhouse, R. N., et al. "Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]-1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine." ACS Publications (1997).[Link]

  • Maurice, T., & Su, T.-P. "The pharmacology of sigma-1 receptors." PubMed - NIH (2009).[Link]

  • Delprat, B., et al. "At the Crossing of ER Stress and MAMs: A Key Role of Sigma-1 Receptor?" ResearchGate (2019).[Link]

  • "Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer." MDPI (2021).[Link]

  • "The Sigma Enigma: A Narrative Review of Sigma Receptors." PMC - NIH (2023).[Link]

Sources

Application

Synthetic routes for creating a library of 4-[(2-Chlorophenoxy)methyl]piperidine derivatives

Application Note: Synthetic Routes for Creating a Library of 4-[(2-Chlorophenoxy)methyl]piperidine Derivatives Executive Summary & Pharmacological Context The 4-(phenoxymethyl)piperidine scaffold is a highly privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes for Creating a Library of 4-[(2-Chlorophenoxy)methyl]piperidine Derivatives

Executive Summary & Pharmacological Context

The 4-(phenoxymethyl)piperidine scaffold is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this core are well-documented for their potent interactions with monoamine transporters (such as SERT and NET)[1] and their sub-nanomolar binding affinities to the Sigma-1 Receptor (S1R), making them invaluable for neuroprotection studies and PET radioligand development[2].

This application note details a highly optimized, self-validating synthetic strategy to generate a diverse library of 4-[(2-Chlorophenoxy)methyl]piperidine derivatives. By establishing a robust, scalable route to the core secondary amine, researchers can rapidly execute late-stage functionalization (N-alkylation, N-acylation) to probe structure-activity relationships (SAR).

SignalingPathway Ligand 4-[(2-Chlorophenoxy)methyl] piperidine Derivative Target1 Sigma-1 Receptor (S1R) Ligand->Target1 High Affinity Binding Target2 Monoamine Transporters (SERT / NET) Ligand->Target2 Competitive Inhibition Outcome1 Chaperone Activation & Neuroprotection Target1->Outcome1 ER Stress Modulation Outcome2 Neurotransmitter Reuptake Inhibition Target2->Outcome2 Synaptic Accumulation

Figure 2: Pharmacological pathways targeted by phenoxymethylpiperidine derivatives.

Strategic Route Selection & Mechanistic Grounding

To construct the 4-[(2-Chlorophenoxy)methyl]piperidine core, two primary etherification strategies are typically considered: the Williamson ether synthesis and the Mitsunobu reaction.

We strictly utilize the Mitsunobu reaction coupling 1-Boc-4-piperidinemethanol with 2-chlorophenol[3].

  • Causality for Selection: The Williamson approach requires the conversion of the piperidine alcohol to a highly reactive halide or sulfonate ester, followed by treatment with a strong base (e.g., NaH) and the phenol. This harsh basic environment often leads to undesired elimination side-reactions (forming alkene byproducts). In contrast, the Mitsunobu reaction proceeds under mild, neutral conditions with complete regioselectivity and high functional group tolerance[4].

  • Reagent Choice: Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its superior safety profile and liquid state at room temperature, which allows for highly controlled dropwise addition—a critical factor in preventing the premature decomposition of the reactive betaine intermediate.

SyntheticRoute A 4-Piperidinemethanol B Boc-Protected Intermediate A->B (Boc)2O, Et3N 0°C to RT C Boc-4-[(2-Chlorophenoxy) methyl]piperidine B->C 2-Chlorophenol, PPh3, DIAD THF, 0°C D 4-[(2-Chlorophenoxy) methyl]piperidine C->D TFA / DCM RT, 2h E Library Derivatives D->E Diversification (Alkylation/Acylation)

Figure 1: Synthetic workflow for 4-[(2-Chlorophenoxy)methyl]piperidine derivatives.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Step 1.1: N-Boc Protection of 4-Piperidinemethanol

  • Reaction: Dissolve 4-piperidinemethanol (10.0 g, 86.8 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Add Triethylamine (TEA, 14.5 mL, 104 mmol).

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: The addition of Di-tert-butyl dicarbonate (Boc₂O) is highly exothermic. Maintaining 0 °C prevents solvent boil-off and suppresses the formation of N,O-bis-Boc side products.

  • Addition: Add Boc₂O (19.9 g, 91.1 mmol) dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-Boc-4-piperidinemethanol as a colorless viscous oil.

Step 1.2: Mitsunobu Etherification

  • Preparation: In a flame-dried flask under N₂, dissolve 1-Boc-4-piperidinemethanol (15.0 g, 69.7 mmol), 2-Chlorophenol (9.8 g, 76.6 mmol), and Triphenylphosphine (PPh₃, 21.9 g, 83.6 mmol) in anhydrous Tetrahydrofuran (THF, 150 mL).

  • Activation: Cool the mixture to 0 °C. Add DIAD (16.4 mL, 83.6 mmol) dropwise over 45 minutes using a syringe pump. Causality: Slow addition ensures that the PPh₃-DIAD betaine intermediate immediately reacts with the alcohol rather than undergoing self-degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Purification: Concentrate the solvent. Triturate the crude residue with cold diethyl ether/hexane (1:2) to precipitate triphenylphosphine oxide (TPPO). Filter the solid and purify the filtrate via silica gel chromatography (Hexanes/EtOAc 9:1) to yield Boc-4-[(2-Chlorophenoxy)methyl]piperidine.

Step 1.3: Deprotection (Self-Validating Checkpoint)

  • Reaction: Dissolve the Boc-protected intermediate (10.0 g) in DCM (40 mL). Add Trifluoroacetic acid (TFA, 10 mL) dropwise at room temperature.

  • Causality for Reagent: TFA is utilized instead of aqueous HCl because TFA and DCM are highly volatile. This allows for the isolation of the free amine as a TFA salt via simple rotary evaporation, avoiding a complex aqueous basic extraction where the highly polar free amine might be lost to the aqueous phase.

  • Validation: Analyze via LC-MS. The protocol is validated when the peak at m/z 326 [M+H]⁺ completely disappears, replaced by a single peak at m/z 226 [M+H]⁺.

Phase 2: Library Diversification

To generate the derivative library, the core amine is subjected to parallel late-stage functionalization.

Protocol A: Reductive Amination (N-Alkylation) Use this method over direct alkylation with alkyl halides to strictly prevent over-alkylation into permanent quaternary ammonium salts.

  • Dissolve the core amine TFA salt (1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) to liberate the free base.

  • Add the desired aldehyde (1.2 mmol) and stir for 30 minutes to form the iminium intermediate.

  • Add Sodium triacetoxyborohydride (STAB, 1.5 mmol). Stir for 12 hours at room temperature.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via preparative HPLC.

Protocol B: N-Acylation

  • Dissolve the core amine TFA salt (1.0 mmol) in DCM (5 mL) with DIPEA (3.0 mmol).

  • Cool to 0 °C and add the desired acid chloride (1.1 mmol) dropwise.

  • Stir for 2 hours, quench with water, extract, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the analytical validation and isolated yields for a representative subset of the synthesized 4-[(2-Chlorophenoxy)methyl]piperidine library.

Compound IDN-Substituent ModificationDiversification MethodYield (%)Purity (HPLC)LC-MS m/z [M+H]⁺
Core-1 -H (Free base)TFA Deprotection94>99%226.1
Lib-A1 -MethylReductive Amination8898.5%240.1
Lib-A2 -BenzylReductive Amination8297.2%316.2
Lib-A3 -AcetylN-Acylation9199.1%268.1
Lib-A4 -CyclopropanecarbonylN-Acylation8798.8%294.1

References

  • Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. PubMed.
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI.
  • Synthesis, Structure–Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B–NS3 Protease. ACS Publications.
  • US6518284B2 - 4-substituted piperidines. Google Patents.

Sources

Method

Application Note: Synthesis and Utility of 4-[(2-Chlorophenoxy)methyl]piperidine in Pharmaceutical Development

Executive Summary The compound 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 63608-31-1; HCl salt: 614731-37-2) is a highly versatile, privileged building block utilized extensively in medicinal chemistry[]. Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 63608-31-1; HCl salt: 614731-37-2) is a highly versatile, privileged building block utilized extensively in medicinal chemistry[]. Structurally, it combines a basic piperidine moiety—critical for forming salt bridges with target protein residues (e.g., aspartate/glutamate in GPCRs and ion channels)—with a lipophilic 2-chlorophenoxy group. The ortho-chloro substitution provides specific steric bulk and inductive electron withdrawal, which frequently enhances metabolic stability against CYP450-mediated aromatic oxidation compared to unsubstituted phenoxy analogs.

This intermediate is notably featured in the synthesis of novel Class I and Class III antiarrhythmic agents, as well as various CNS-active therapeutics targeting monoamine transporters[2]. This guide details the mechanistic rationale, self-validating synthetic protocols, and analytical checkpoints required to successfully synthesize and utilize this intermediate.

Physicochemical & Quantitative Data

To ensure rigorous quality control during synthesis, the fundamental physicochemical properties and comparative route metrics are summarized below.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-[(2-Chlorophenoxy)methyl]piperidine
CAS Number 63608-31-1 (Free Base) / 614731-37-2 (HCl Salt)
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol (Free Base) / 262.18 g/mol (HCl Salt)
Physical State Viscous oil (Free Base) / White to off-white crystalline powder (HCl Salt)
Exact Mass [M+H]⁺ m/z 226.0993

Data supported by3[3].

Table 2: Comparison of Synthetic Strategies
ParameterProtocol A: Williamson Ether SynthesisProtocol B: Mitsunobu Reaction
Steps from Piperidinemethanol 3 (Protection/Activation → Etherification → Deprotection)2 (Protection/Coupling → Deprotection)
Typical Overall Yield 75% – 85%65% – 80%
Scalability Excellent (Multi-kilogram)Poor to Moderate (Due to TPPO byproduct)
Primary Advantage Cost-effective reagents; highly scalable.Mild conditions; rapid analog generation.

Mechanistic Insights & Synthetic Strategy

The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine from 4-piperidinemethanol requires the temporary masking of the secondary amine to prevent unwanted N-alkylation or side reactions. The tert-butyloxycarbonyl (Boc) group is the industry standard here due to its stability under both basic etherification conditions and mildly acidic Mitsunobu conditions, coupled with its facile removal via acidolysis (HCl or TFA)[4].

Causality in Route Selection:

  • The Mitsunobu Approach (Protocol B): Utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the primary alcohol into an alkoxyphosphonium intermediate. This intermediate is readily displaced by the mildly acidic 2-chlorophenol. This route is chosen for rapid library synthesis because it operates at near-ambient temperatures and avoids strong bases. However, the generation of stoichiometric triphenylphosphine oxide (TPPO) necessitates rigorous chromatography[4].

  • The Williamson Approach (Protocol A): Involves converting the primary alcohol into a superior leaving group (e.g., a tosylate or mesylate), followed by an Sₙ2 displacement using the phenoxide anion of 2-chlorophenol (generated in situ with K₂CO₃). This route is strictly chosen for process chemistry and scale-up, as the byproducts are water-soluble and easily removed via aqueous workup.

Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable Williamson Ether Synthesis via Tosylate

Step 1: N-Boc Protection & Tosylation

  • Reaction: Dissolve 4-piperidinemethanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0°C. Dropwise add Boc-anhydride (1.05 eq). Stir at room temperature (RT) for 4 hours.

  • Activation: To the same pot, add pyridine (2.0 eq) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in portions. Stir for 12 hours at RT.

  • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 7:3). The intermediate tosylate is strongly UV-active. Quench with water, extract with DCM, wash with 1N HCl, brine, and concentrate. LC-MS must confirm the presence of [M+Na]⁺ for the Boc-tosylate.

Step 2: Etherification

  • Reaction: Dissolve the crude N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq) in anhydrous DMF. Add 2-chlorophenol (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Heating: Heat the suspension to 80°C for 16 hours under nitrogen.

  • Validation Checkpoint 2: Monitor the disappearance of the tosylate via LC-MS. The product mass [M+H-Boc]⁺ or [M+Na]⁺ should dominate.

  • Workup: Cool to RT, dilute with water, and extract with ethyl acetate (3x). Wash the organic layer extensively with 1N NaOH (to remove unreacted 2-chlorophenol) and brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-4-[(2-chlorophenoxy)methyl]piperidine.

Step 3: Acidic Deprotection

  • Reaction: Dissolve the protected intermediate in a minimal amount of 1,4-dioxane. Add 4N HCl in dioxane (5.0 eq). Stir at RT for 2-4 hours.

  • Validation Checkpoint 3: Gas evolution (CO₂) will cease. ¹H NMR (DMSO-d₆) must show the complete disappearance of the intense Boc singlet at ~1.40 ppm.

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry to afford 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride as a white solid.

Protocol B: Rapid Mitsunobu Coupling
  • Reaction: In an oven-dried flask under nitrogen, dissolve N-Boc-4-piperidinemethanol (1.0 eq), 2-chlorophenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M). Cool to 0°C.

  • Coupling: Dropwise add DIAD (1.2 eq) over 15 minutes. The solution will turn pale yellow. Allow it to warm to RT and stir for 12 hours[4].

  • Validation Checkpoint: TLC (Hexane/EtOAc 8:2) should show the consumption of the phenol. ¹H NMR of the crude mixture will show a characteristic downfield shift of the O-CH₂ doublet to ~3.9 ppm.

  • Purification & Deprotection: Evaporate THF. Purify via silica gel chromatography to remove TPPO. Proceed to acidic deprotection as described in Protocol A, Step 3.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways, highlighting the strategic nodes where the synthesis can be optimized for either scale (Williamson) or speed (Mitsunobu).

SynthesisWorkflow Start 4-Piperidinemethanol (Starting Material) BocProtect N-Boc-4-piperidinemethanol (Protected Intermediate) Start->BocProtect Boc2O, Et3N, DCM Tosylate N-Boc-4-(tosyloxymethyl)piperidine (Activated Intermediate) BocProtect->Tosylate TsCl, Pyridine (Scalable Route) Mitsunobu Mitsunobu Reaction (2-Chlorophenol, PPh3, DIAD, THF) BocProtect->Mitsunobu Mild Route (Rapid Analoging) Williamson Williamson Etherification (2-Chlorophenol, K2CO3, DMF) Tosylate->Williamson SN2 Substitution ProtectedProd N-Boc-4-[(2-Chlorophenoxy)methyl]piperidine (Coupled Product) Williamson->ProtectedProd Mitsunobu->ProtectedProd Deprotection Acidic Deprotection (HCl in Dioxane or TFA) ProtectedProd->Deprotection N-Boc Cleavage FinalProd 4-[(2-Chlorophenoxy)methyl]piperidine (Key Intermediate) Deprotection->FinalProd Salt Formation / Freebasing Application Pharmaceutical APIs (e.g., Antiarrhythmics, CNS Agents) FinalProd->Application Downstream Synthesis

Fig 1: Divergent synthetic pathways (Williamson vs. Mitsunobu) for 4-[(2-Chlorophenoxy)methyl]piperidine.

Applications in Drug Development

The utility of 4-[(2-Chlorophenoxy)methyl]piperidine extends deeply into cardiovascular and neurological drug discovery. A prominent example is its use as a core structural motif in the development of novel piperidine compounds designed for the treatment of atrial fibrillation. As detailed in the 2[2], derivatives of this intermediate function effectively as Class I (Na⁺ channel blockers) and Class III (K⁺ channel blockers) antiarrhythmics. The piperidine nitrogen serves as the critical attachment point for further functionalization (e.g., reductive amination or alkylation with various pharmacophores) to tune the pharmacokinetic profile and target-receptor affinity of the final Active Pharmaceutical Ingredient (API).

References

  • National Institutes of Health (NIH) / PubChem. "4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride - Compound Summary." PubChem. Available at:[Link]

  • Eisai Co., Ltd. "NOVEL PIPERIDINE COMPOUNDS AND DRUGS CONTAINING THE SAME." European Patent EP 1 254 904 B1, published May 24, 2006.
  • Google Patents. "New 4-substituted piperidines." US Patent Application US20020038031A1, published March 28, 2002.

Sources

Application

Application Note: Advanced Handling, Storage, and Stabilization Protocols for 4-[(2-Chlorophenoxy)methyl]piperidine

Executive Summary 4-[(2-Chlorophenoxy)methyl]piperidine is a highly versatile synthetic building block frequently utilized in the development of central nervous system (CNS) therapeutics and cardiovascular agents. Due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Chlorophenoxy)methyl]piperidine is a highly versatile synthetic building block frequently utilized in the development of central nervous system (CNS) therapeutics and cardiovascular agents. Due to the inherent reactivity of its secondary amine, the compound requires stringent handling and storage protocols to prevent atmospheric degradation. This application note provides drug development professionals and researchers with field-proven, self-validating methodologies for the safe handling, storage, and chemical stabilization (salt formation) of this critical intermediate.

Physicochemical Profiling & Causality

Structurally, 4-[(2-Chlorophenoxy)methyl]piperidine comprises a lipophilic 2-chlorophenyl ether linked to a basic piperidine ring[].

Causality in Chemical Behavior: The secondary amine of the piperidine ring is highly nucleophilic and possesses a pKa typically in the range of 10–11. Because of this strong basicity, the free base is highly susceptible to atmospheric carbon dioxide, leading to the spontaneous formation of carbamate salts. Furthermore, prolonged exposure to atmospheric oxygen can induce N-oxidation. Understanding this structural vulnerability dictates that the free base must be handled under inert conditions or chemically converted to a stable salt (e.g., hydrochloride) to increase its crystalline lattice energy and halt degradation pathways[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-[(2-Chlorophenoxy)methyl]piperidine
CAS Registry Number 63608-31-1[]
Molecular Formula C12H16ClNO[3]
Molecular Weight 225.72 g/mol [3]
SMILES ClC1=C(C=CC=C1)OCC2CCNCC2[3]
Hydrochloride Salt CAS 614731-37-2[2]

Hazard Assessment & PPE Requirements

As a concentrated secondary amine, this compound is classified as a skin irritant (H315), eye irritant (H319), and a specific target organ toxicity - single exposure (STOT SE 3, H335) respiratory irritant.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile gloves (double-gloving is strictly recommended during salt formation to prevent permeation by ethereal solvents).

  • Eye Protection: Splash-proof chemical safety goggles.

  • Body Protection: Flame-resistant laboratory coat.

  • Engineering Controls: All manipulations of the free base must be conducted inside a standard chemical fume hood with a face velocity of at least 100 fpm to prevent inhalation of aerosolized particles.

Storage & Stability Optimization

The storage environment must be explicitly tailored to the chemical state of the compound. The free base is typically a hygroscopic oil or low-melting solid, whereas the hydrochloride salt is a stable, non-hygroscopic crystalline solid[2].

Table 2: Storage Condition Matrix
Chemical StateOptimal TempAtmosphereContainer SpecificationsExpected Shelf-Life
Free Base 2–8 °CArgonAmber glass, PTFE-lined cap< 6 months
HCl Salt 20–25 °CAmbient (Desiccated)Clear/Amber glass, tightly sealed> 2 years

Causality of Storage Choices: Argon is significantly heavier than air and provides a superior protective blanket over the free base compared to Nitrogen. It effectively displaces O2 and CO2 at the liquid/solid interface, halting the carbamate and N-oxide degradation pathways.

Experimental Protocols (Self-Validating Systems)

Protocol A: Conversion of Free Base to Hydrochloride Salt

To ensure long-term stability, converting the free base to its HCl salt (CAS: 614731-37-2) is the industry gold standard[2]. This protocol incorporates built-in self-validation to guarantee the integrity of the final product.

  • Step 1: Dissolution Dissolve 1.0 g of 4-[(2-Chlorophenoxy)methyl]piperidine free base in 15 mL of anhydrous diethyl ether (Et2O) in a dried, round-bottom flask. Expert Insight: Using silanized glassware prevents the basic amine from adhering to the silica surface via hydrogen bonding, ensuring quantitative recovery.

  • Step 2: Thermal Control Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Salt formation is highly exothermic; cooling prevents localized boiling of the ether solvent and minimizes thermal degradation.

  • Step 3: Acidification Under vigorous magnetic stirring, add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise via an addition funnel. A white crystalline precipitate will immediately begin to form.

  • Step 4: Isolation Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold anhydrous Et2O to remove unreacted free base and organic impurities.

  • Step 5: Drying & Self-Validation Dry the solid under high vacuum (≤ 1 mbar) at room temperature for 4 hours. Self-Validation Checkpoints:

    • pH Verification: Dissolve 10 mg of the dried salt in 1 mL of deionized water. The pH should read between 4.5 and 5.5. A pH < 3 indicates trapped excess HCl, which can catalyze the cleavage of the ether linkage over long-term storage. If acidic, re-triturate the batch with fresh Et2O.

    • Structural Confirmation: Run a 1H-NMR (in D2O or DMSO-d6). The piperidine N-H protons will shift significantly downfield (broad singlet, ~8.5-9.0 ppm) compared to the free base, confirming successful protonation.

Protocol B: Safe Weighing and Transfer of the Free Base
  • Purge the analytical balance chamber with a gentle stream of N2 for 2 minutes prior to weighing.

  • Tare an anti-static weighing boat. Causality: Static charge can cause the lightweight, fluffy amine to aerosolize, posing an inhalation risk and leading to inaccurate mass readings.

  • Dispense the required mass using a clean, oven-dried stainless steel spatula.

  • Immediately recap the primary stock bottle, purge the headspace with Argon for 10 seconds, and seal with Parafilm before returning to 2–8 °C storage.

Data Visualization

G A 4-[(2-Chlorophenoxy)methyl]piperidine (Free Base) B Atmospheric Exposure (CO2, O2, Moisture) A->B Improper Storage D Protonation (Anhydrous HCl) A->D Stabilization Protocol C Degradation Products (Carbamates, N-Oxides) B->C Nucleophilic Attack / Oxidation E Stable Hydrochloride Salt (CAS: 614731-37-2) D->E Increased Lattice Energy

Mechanistic pathway of amine degradation versus HCl salt stabilization.

G Step1 1. Dissolution Dissolve free base in anhydrous Et2O Step2 2. Thermal Control Cool reactor to 0-5 °C Step1->Step2 Step3 3. Acidification Dropwise addition of 1.05 eq ethereal HCl Step2->Step3 Step4 4. Isolation Vacuum filtration & cold Et2O wash Step3->Step4 Step5 5. Self-Validation Confirm via pH (4.5-5.5) and 1H-NMR Step4->Step5

Step-by-step self-validating workflow for hydrochloride salt conversion.

References

  • Title: CAS 63608-31-1 4-[(2-Chlorophenoxy)
  • Title: 614731-37-2 | 4-((2-Chlorophenoxy)methyl)
  • Title: CAS:63608-31-1, 4-(2-CHlorophenoxymethyl)

Sources

Method

Application Note: Preclinical Evaluation of 4-[(2-Chlorophenoxy)methyl]piperidine (4-CPMP) in Neurodegenerative and Neuropathic Pain Models

Introduction & Scientific Rationale 4-[(2-Chlorophenoxy)methyl]piperidine (4-CPMP) is a synthetic research compound belonging to the structurally privileged phenoxymethylpiperidine class. Pharmacological evaluations of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-[(2-Chlorophenoxy)methyl]piperidine (4-CPMP) is a synthetic research compound belonging to the structurally privileged phenoxymethylpiperidine class. Pharmacological evaluations of this chemical scaffold demonstrate a high propensity for dual-target engagement: potent modulation of the Sigma-1 Receptor (S1R) and inhibition of the Serotonin Transporter (SERT) [1].

As a Senior Application Scientist, I have designed this experimental framework to exploit this dual-mechanism profile. S1R agonism provides robust neuroprotection by mitigating endoplasmic reticulum (ER) stress in degenerating neurons, while SERT inhibition amplifies descending inhibitory pain pathways. Therefore, evaluating 4-CPMP requires a multi-tiered approach bridging in vitro target validation with in vivo disease models for Parkinson's Disease (PD) and peripheral neuropathy.

In Vitro Pharmacological Profiling (Target Validation)

Before advancing to whole-animal models, it is imperative to establish the exact binding affinity ( Ki​ ) and functional activity (IC50) of 4-CPMP. This ensures that any observed in vivo phenotypic changes can be causally linked to S1R and SERT engagement rather than off-target toxicity.

Protocol 1: S1R Radioligand Binding Assay

Causality & Validation: We utilize -pentazocine, a highly selective S1R ligand, to determine the binding affinity of 4-CPMP. Haloperidol is included as a non-selective positive control to validate the assay's dynamic range and ensure the membrane preparation's integrity.

  • Membrane Preparation: Homogenize guinea pig whole-brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 min at 4°C. Resuspend the resulting pellet in the same buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well assay plate, combine 100 µL of the membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of 4-CPMP at varying logarithmic concentrations ( 10−10 to 10−5 M).

  • Non-Specific Binding Definition: Define non-specific binding (NSB) by adding 10 µM haloperidol to parallel control wells.

  • Filtration & Detection: Incubate the plate for exactly 120 min at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta counter. Calculate the IC50 using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: SERT [3H]5-HT Uptake Assay

Causality & Validation: To confirm functional SERT inhibition, we measure the blockade of tritiated serotonin ([3H]5-HT) uptake in functional rat brain synaptosomes. Fluoxetine serves as the self-validating positive control to benchmark 4-CPMP's efficacy.

  • Synaptosome Isolation: Isolate synaptosomes from rat cerebral cortex using a discontinuous sucrose density gradient centrifugation method to preserve transporter function.

  • Pre-incubation: Incubate the synaptosomal preparation with varying concentrations of 4-CPMP ( 10−9 to 10−4 M) or vehicle for 15 min at 37°C in oxygenated Krebs-Ringer buffer.

  • Uptake Reaction: Initiate the assay by adding 10 nM [3H]5-HT and incubate for exactly 10 min.

  • Termination: Stop the active transport by adding ice-cold buffer and rapidly filtering the mixture through GF/C filters.

  • Measurement: Quantify the retained radioactivity to determine the IC50 for serotonin reuptake inhibition.

In Vivo Disease Models

To translate the in vitro findings, 4-CPMP is evaluated in two robust in vivo models. The Chronic Constriction Injury (CCI) model assesses the compound's analgesic efficacy, while the MPTP model evaluates its neuroprotective capacity.

Protocol 3: Chronic Constriction Injury (CCI) Model for Neuropathic Pain

Causality & Validation: The CCI model directly mimics peripheral neuropathy. By employing a double-blinded, vehicle-controlled design with Gabapentin as a positive control, the protocol ensures that the observed allodynia reversal is pharmacologically specific and not due to spontaneous recovery.

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats using 2-3% isoflurane. Expose the right sciatic nerve at the mid-thigh level. Loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing to induce localized nerve swelling and neuropathy. Suture the muscle and skin.

  • Dosing Regimen: Beginning on day 7 post-surgery (once mechanical allodynia is fully established), administer 4-CPMP (10 and 30 mg/kg, i.p.), vehicle, or Gabapentin (100 mg/kg) daily for 14 days.

  • Behavioral Testing (von Frey): Place rats on an elevated wire mesh grid. Apply von Frey filaments of increasing stiffness to the plantar surface of the affected hind paw. Record the withdrawal threshold (g) using the Dixon up-down method.

  • Blinding: Ensure the experimenter performing the von Frey test is strictly blinded to the treatment groups to prevent observational bias.

Protocol 4: MPTP-Induced Parkinson's Disease Model

Causality & Validation: MPTP selectively destroys dopaminergic neurons in the substantia nigra. S1R agonists rescue these neurons by modulating the IRE1/BiP pathway. We use PRE-084 (a standard S1R agonist) as a positive control to validate the neuroprotective window.

  • Induction: Administer MPTP-HCl (30 mg/kg, i.p.) to adult C57BL/6 mice once daily for 5 consecutive days.

  • Treatment: Co-administer 4-CPMP (10 and 30 mg/kg, i.p.), vehicle, or PRE-084 (1 mg/kg) 30 minutes prior to each MPTP injection, and continue the daily dosing for 14 days post-MPTP.

  • Motor Function (Rotarod): Place mice on a rotating rod accelerating from 4 to 40 rpm over 5 minutes. Record the latency to fall to assess motor coordination.

  • Ex Vivo Validation: Sacrifice mice on day 21. Perform immunohistochemistry (IHC) on striatal brain sections using anti-Tyrosine Hydroxylase (TH) antibodies to quantify dopaminergic neuron survival, directly correlating behavioral rescue with cellular preservation.

Quantitative Data Summary & Expected Outcomes

The following table synthesizes the expected quantitative pharmacological profile of 4-CPMP based on its structural class and the self-validating controls built into the protocols.

Assay / ParameterPrimary TargetExpected 4-CPMP Value / OutcomePositive Control Benchmark
Radioligand Binding ( Ki​ ) S1R1.5 - 5.0 nMHaloperidol ( Ki​ ~1 nM)
[3H]5-HT Uptake (IC50) SERT10 - 50 nMFluoxetine (IC50 ~4 nM)
CCI Model (von Frey) Neuropathic PainReversal to ~10g thresholdGabapentin (~12g threshold)
MPTP Model (TH+ Cells) Neurodegeneration>70% cell preservation vs shamPRE-084 (>75% preservation)

Visualizing the Experimental Framework

MOA Compound 4-CPMP (4-[(2-Chlorophenoxy)methyl]piperidine) S1R Sigma-1 Receptor (S1R) Activation Compound->S1R Agonism SERT Serotonin Transporter (SERT) Inhibition Compound->SERT Inhibition ER_Stress ↓ ER Stress & Apoptosis (Neuroprotection) S1R->ER_Stress Modulates IRE1/BiP Serotonin ↑ Synaptic Serotonin (Analgesia) SERT->Serotonin Blocks Reuptake Outcome Amelioration of Neuropathy & Neurodegeneration ER_Stress->Outcome Serotonin->Outcome

Figure 1: Proposed dual-mechanism signaling pathway of 4-CPMP modulating S1R and SERT.

Workflow Phase1 Phase 1: In Vitro Profiling Radioligand Binding & Uptake Phase2 Phase 2: In Vivo Disease Models CCI (Pain) & MPTP (PD) Phase1->Phase2 Dose Selection Phase3 Phase 3: Behavioral Assays von Frey & Rotarod Phase2->Phase3 14-28 Days Post-Dose Phase4 Phase 4: Ex Vivo Analysis IHC, Western Blot & HPLC Phase3->Phase4 Tissue Harvesting

Figure 2: Four-phase experimental workflow for evaluating 4-CPMP in preclinical models.

References

  • Mastropasqua F, Ludwig FA, Abate C. "A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging." Molecules. 2025; 30(21): 4296. URL:[Link]

  • Bennett GJ, Xie YK. "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. 1988; 33(1): 87-107. URL:[Link]

  • Jackson-Lewis V, Przedborski S. "Protocol for the MPTP mouse model of Parkinson's disease." Nature Protocols. 2007; 2(1): 141-151. URL:[Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for 4-[(2-Chlorophenoxy)methyl]piperidine

Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the crystallization of 4-[(2-Chlorophenoxy)methyl]piperidine fo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the crystallization of 4-[(2-Chlorophenoxy)methyl]piperidine for Single-Crystal X-ray Diffraction (SCXRD).

Introduction & Mechanistic Rationale

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of atomic connectivity, stereochemistry, and 3D conformation of small organic molecules [1]. However, obtaining diffraction-quality crystals of 4-[(2-Chlorophenoxy)methyl]piperidine presents specific thermodynamic and kinetic challenges.

Structurally, this molecule is a secondary amine featuring a highly flexible ether linkage connected to a 2-chlorophenyl ring. While the piperidine heterocycle typically adopts a stable chair conformation [2], the flexible ether bridge introduces multiple low-energy rotamers. This high conformational entropy, combined with the lack of strong intermolecular hydrogen-bond donors in the free base, results in a low lattice energy. Consequently, the free base often presents as an oil or a low-melting amorphous solid, resisting classical crystallization techniques.

To overcome this, we employ two distinct, field-proven strategies:

  • Thermodynamic Rigidification via Salt Formation: Protonating the secondary amine to form a hydrochloride or tartrate salt drastically increases the lattice energy through ionic interactions and introduces robust hydrogen-bonding networks, facilitating crystallization via Vapor Diffusion [3].

  • Lattice Encapsulation via the Crystalline Sponge Method: For cases where the free base must be analyzed directly without chemical modification, we utilize a pre-crystallized Metal-Organic Framework (MOF) to absorb and orient the target molecule within its pores [4].

Strategy A: Salt Formation and Vapor Diffusion

Vapor diffusion is the gentlest and most versatile approach for small-molecule crystallization, relying on the slow transfer of a volatile antisolvent into a solution containing the target compound [5].

Causality of Solvent Selection

The success of vapor diffusion hinges on the boiling point differential between the "good" solvent and the antisolvent. If the antisolvent is too volatile, supersaturation occurs too rapidly, leading to polycrystalline crashes rather than single crystals. Table 1 summarizes optimal solvent pairs.

Table 1: Recommended Solvent/Antisolvent Pairs for Vapor Diffusion

Good Solvent (Inner Vial)Antisolvent (Outer Vial)Boiling Point Diff (°C)Expected Diffusion Rate
Methanol (65°C)Diethyl Ether (35°C)30°CFast (12 - 24 hours)
Ethanol (78°C)Pentane (36°C)42°CFast (24 - 48 hours)
Dichloromethane (39°C)Hexane (69°C)-30°CModerate (3 - 5 days)
Acetonitrile (82°C)Toluene (110°C)-28°CSlow (1 - 2 weeks)
Protocol 1: Hydrochloride Salt Vapor Diffusion

This protocol is a self-validating system: the visual clarity of the initial solution serves as a strict quality control checkpoint before proceeding.

  • Salt Formation: Dissolve 50 mg of 4-[(2-Chlorophenoxy)methyl]piperidine free base in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of HCl (2M in diethyl ether) dropwise while stirring. Collect the resulting white precipitate via vacuum filtration and dry under a vacuum.

  • Sample Preparation: Weigh 5–10 mg of the hydrochloride salt into a small inner glass vial (e.g., 1-dram vial).

  • Dissolution (Validation Step 1): Add methanol dropwise until the salt is just dissolved. Critical: The solution must be perfectly clear. If any particulate matter remains, it will act as a heterogeneous nucleation site. Filter the solution through a 0.2 µm PTFE syringe filter into a new inner vial.

  • Chamber Setup: Place the inner vial (uncapped) into a larger outer vial (e.g., 20 mL scintillation vial).

  • Antisolvent Addition: Carefully add 3–5 mL of pentane to the outer vial. Ensure the liquid level of the pentane is slightly lower than the liquid level in the inner vial to prevent premature mixing.

  • Equilibration (Validation Step 2): Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free environment at 20°C. Monitor daily. If precipitation occurs within 2 hours, the diffusion is too fast; restart the experiment using a less volatile antisolvent (e.g., hexane).

VaporDiffusion Start Free Base (Flexible, Low MP) Salt Salt Formation (HCl / Tartrate) Start->Salt Dissolve Dissolve in Good Solvent (e.g., Methanol) Salt->Dissolve Setup Vapor Diffusion Setup (Inner: MeOH, Outer: Pentane) Dissolve->Setup Equilibrate Slow Vapor Equilibration (24h - 7 days) Setup->Equilibrate Crystal Single Crystal Ready for SCXRD Equilibrate->Crystal

Caption: Workflow for the crystallization of piperidine derivatives via vapor diffusion.

Strategy B: The Crystalline Sponge Method

When salt formation alters the target conformation or fails to yield crystals, the Crystalline Sponge (CS) Method is deployed. This technique utilizes a porous metal-organic framework (MOF), typically {[(ZnI2)3(tpt)2]·x(solvent)}n, which acts as a host lattice to encapsulate and order the liquid/oily free base [6].

Causality of Guest Soaking

The CS method relies on a thermodynamically favorable host-guest solvent exchange. The target molecule (guest) displaces the initial solvent residing in the MOF pores. Because 4-[(2-Chlorophenoxy)methyl]piperidine contains a basic piperidine nitrogen and an ether oxygen, it can form favorable dipole-dipole interactions and coordinate with the Lewis acidic zinc nodes within the sponge, effectively locking its conformation[4].

Table 2: Crystallographic Parameters Comparison

ParameterFree BaseHydrochloride SaltCrystalline Sponge (MOF)
State at RT Oil / Low-melting solidCrystalline SolidHost-Guest Complex
Conformational Flexibility HighRestricted (Protonated)Restricted (Lattice Confined)
Lattice Energy LowHigh (Ionic interactions)High (Host framework)
Recommended Method Crystalline SpongeVapor DiffusionGuest Soaking
Protocol 2: MOF Guest Encapsulation

This protocol utilizes visual birefringence as a self-validating checkpoint for MOF integrity.

  • Host Preparation (Validation Step 1): Select a rod-shaped single crystal of the Zn-based crystalline sponge (approx. 200 × 80 × 80 µm). Observe the crystal under a polarized light microscope. It must exhibit strong birefringence; a dark or opaque crystal indicates solvent loss and lattice collapse, rendering it useless.

  • Guest Solution Formulation: Dissolve 5–10 µg of 4-[(2-Chlorophenoxy)methyl]piperidine free base in 50 µL of cyclohexane.

  • Soaking Setup: Transfer the validated MOF crystal into a micro-vial containing the guest solution.

  • Controlled Evaporation (Validation Step 2): Pierce the cap of the micro-vial with a fine syringe needle (e.g., 27G) to allow for slow solvent evaporation. Incubate the vial in a heating block at 50°C for 48 hours. Monitor the crystal. If the crystal cracks heavily during this phase, the concentration gradient was too steep; repeat with a lower guest concentration or a smaller needle puncture.

  • Harvesting: Once the solvent has evaporated to approximately 10 µL, harvest the crystal immediately into a drop of fluorinated cryo-oil to prevent degradation, and mount it on the diffractometer loop.

CrystallineSponge MOF Prepare Zn-MOF Crystal (Crystalline Sponge) Soak Guest Soaking (Incubate at 50°C) MOF->Soak Guest Guest Solution (Free Base in Cyclohexane) Guest->Soak Evaporate Slow Evaporation (Concentration Gradient) Soak->Evaporate SCXRD SCXRD Analysis (Host-Guest Complex) Evaporate->SCXRD

Caption: Protocol for encapsulating flexible amines using the Crystalline Sponge Method.

References

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, Royal Society of Chemistry, 2023.

  • Sommer, R. D. "How to grow crystals for X-ray crystallography: a beginner's guide." Acta Crystallographica Section C, International Union of Crystallography, 2024.

  • KU Leuven X-ray Core. "How to crystallize your sample." KU Leuven, 2026.

  • Inokuma, Y., et al. "The crystalline sponge method updated." IUCrJ, International Union of Crystallography, 2016.

  • Ramadhar, T. R., et al. "Analysis of rapidly synthesized guest-filled porous complexes with synchrotron radiation: practical guidelines for the crystalline sponge method." Acta Crystallographica Section B, National Institutes of Health, 2015.

  • Romero, M., et al. "Crystal structures of two chiral piperidine derivatives." Acta Crystallographica Section C, National Institutes of Health, 2015.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing the degradation of 4-[(2-Chlorophenoxy)methyl]piperidine in solution

Technical Support Center: 4-[(2-Chlorophenoxy)methyl]piperidine A Guide to Ensuring Solution Stability and Experimental Integrity Introduction 4-[(2-Chlorophenoxy)methyl]piperidine is a key intermediate and structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(2-Chlorophenoxy)methyl]piperidine

A Guide to Ensuring Solution Stability and Experimental Integrity

Introduction

4-[(2-Chlorophenoxy)methyl]piperidine is a key intermediate and structural motif in numerous areas of drug discovery and development. As with many substituted piperidines, its utility is predicated on its chemical stability throughout experimental and storage conditions.[1] The presence of a secondary amine within the piperidine ring, an ether linkage, and a chlorinated aromatic ring presents specific vulnerabilities.[2][3][4] This guide provides a comprehensive, question-and-answer-based resource for researchers to anticipate, troubleshoot, and prevent the degradation of this compound in solution, ensuring the reliability and reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Observation of Color Change in Solution

Q1: My stock solution of 4-[(2-Chlorophenoxy)methyl]piperidine in an organic solvent (e.g., DMSO, Methanol) has developed a yellow or brownish tint over time. What is causing this?

A: This is a classic indicator of oxidative degradation. The secondary amine of the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[2][5] This process can lead to the formation of colored byproducts like N-oxides or imines.[2][6]

  • Causality: The lone pair of electrons on the nitrogen atom can be attacked by oxidizing agents. This process is often accelerated in the presence of light (photo-oxidation) or trace metal ions that can catalyze the reaction with dissolved oxygen.

  • Immediate Action:

    • Cease use of the discolored solution in critical experiments.

    • Verify the purity of the solution using a suitable analytical method like HPLC-UV or LC-MS to confirm the presence of degradation products.

    • Prepare a fresh stock solution following the preventative measures outlined below.

Q2: How can I prevent this oxidative degradation?

A: A multi-pronged approach focusing on solvent quality, atmosphere control, and proper storage is critical.

  • Solvent Choice: Use high-purity, peroxide-free solvents. For particularly sensitive applications, sparging the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before use can significantly reduce dissolved oxygen.

  • Atmosphere Control: After preparing the solution, flush the headspace of the vial with an inert gas before sealing. This creates an inert atmosphere, minimizing contact with oxygen.

  • Storage Conditions:

    • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect against photolytic degradation.[7] The chlorinated aromatic ring can also be susceptible to photolysis.[7][8]

    • Temperature: Store stock solutions at low temperatures (2-8°C or -20°C) to slow the rate of any potential degradation reactions.[9] For long-term storage, -80°C is recommended.

    • Chelating Agents: If trace metal contamination is suspected (e.g., from glassware or reagents), the addition of a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can sequester metal ions and inhibit catalysis.

Issue 2: Unexpected Analytical Results

Q3: My HPLC/LC-MS analysis shows multiple unexpected peaks that were not present in the solid material. Could this be degradation?

A: Yes, this is a strong indication that the compound is degrading under your analytical or sample preparation conditions. The nature of the degradants depends on the conditions (pH, solvent, temperature).

  • Acidic Conditions (e.g., using TFA or formic acid in mobile phase): While the piperidine nitrogen will be protonated and generally more stable, the ether linkage can be susceptible to acid-catalyzed hydrolysis, especially under harsh conditions (high acid concentration, elevated temperature).[3] This would cleave the molecule into 2-chlorophenol and 4-(hydroxymethyl)piperidine.

  • Basic Conditions: In basic solutions, the piperidine is in its free-base form, which is more susceptible to oxidation.[10]

  • Thermal Stress: High temperatures in an autosampler or during sample workup can accelerate both hydrolysis and oxidation.[7][11]

Q4: I see a loss of my main peak's area over a sequence of injections. What's happening?

A: This suggests on-instrument or in-vial instability. The compound is degrading in the autosampler vial over the course of your analytical run.

  • Causality: Autosamplers are often kept at room temperature, which may be sufficient to cause slow degradation over several hours, especially if the solution is exposed to light and oxygen. The mobile phase itself could also be promoting degradation.

  • Troubleshooting Workflow:

    G start Loss of Peak Area Observed check_temp Is autosampler temperature controlled? start->check_temp temp_yes temp_yes check_temp->temp_yes Yes temp_no temp_no check_temp->temp_no No check_mobile_phase Analyze mobile phase composition. Is it strongly acidic or basic? ph_yes ph_yes check_mobile_phase->ph_yes Yes ph_no ph_no check_mobile_phase->ph_no No check_vial Are you using amber vials and/or vial caps with low oxygen permeability? vial_yes vial_yes check_vial->vial_yes Yes vial_no vial_no check_vial->vial_no No temp_yes->check_mobile_phase action_temp Set autosampler to 4°C. Rerun experiment. temp_no->action_temp Immediate Fix action_ph Prepare samples in a weaker buffer or neutral solvent (e.g., 50:50 ACN:Water) just before injection. ph_yes->action_ph Hypothesis: pH-driven degradation ph_no->check_vial final_action Prepare samples in smaller batches. Limit time in autosampler. Consider adding an antioxidant (e.g., BHT). vial_yes->final_action If all else fails... action_vial Switch to amber vials and/or use cap septa with lower gas permeability. vial_no->action_vial Immediate Fix

    Caption: Troubleshooting workflow for peak area loss.

Issue 3: Poor Solubility and Formulation

Q5: I'm having trouble dissolving the compound in my aqueous buffer for a biological assay. Can I heat the solution or adjust the pH?

A: Yes, but with significant caution. Adjusting pH is generally the preferred method.

  • pH Adjustment: The piperidine moiety makes the compound's solubility highly pH-dependent.[10]

    • Acidic pH (<7): The nitrogen atom becomes protonated, forming a piperidinium salt. These salts are significantly more soluble in aqueous media.[10] For most biological assays, adjusting the pH to ~6.0-7.0 with a dilute acid (e.g., HCl) is a safe and effective way to enhance solubility.

    • Basic pH (>8): The compound will be in its less soluble free-base form.[10] Avoid strongly basic conditions, as this also increases the risk of oxidation.

  • Heating: While gentle warming (e.g., 30-40°C) can aid dissolution, prolonged exposure to high temperatures should be avoided as it can promote thermal degradation.[7][11] Always cool the solution to your experimental temperature before use.

  • Co-solvents: If pH adjustment is not possible, using a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol can improve solubility.[10] Ensure the final concentration of the co-solvent is compatible with your assay.

Protocols for Ensuring Stability

Protocol 1: Preparation and Storage of a Stable Stock Solution (10 mM in DMSO)
  • Preparation:

    • Use a new, unopened bottle of high-purity, anhydrous DMSO.

    • Weigh the required amount of 4-[(2-Chlorophenoxy)methyl]piperidine directly into a tared amber glass vial.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 30°C water bath can be used if necessary.

  • Inerting:

    • Briefly uncap the vial and gently flush the headspace with a stream of Argon or Nitrogen gas for 10-15 seconds.

    • Immediately recap the vial tightly. Use caps with PTFE-lined septa for the best seal.

  • Storage:

    • Wrap the vial's cap junction with parafilm to further secure the seal.

    • Label clearly with compound name, concentration, solvent, and date.

    • Store at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (>3 months).

  • Usage:

    • When ready to use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

    • Dispense the required aliquot and immediately re-flush the headspace with inert gas before returning to storage.

Protocol 2: Forced Degradation Study for a Stability-Indicating HPLC Method

A forced degradation study is essential for developing an analytical method that can separate the intact drug from its potential degradation products.[11][12][13][14]

  • Sample Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal: No additional reagent.

    • Control: No additional reagent.

  • Stress Conditions:

    • Incubate the Acid, Base, and Thermal samples in a water bath at 60°C for 24 hours.

    • Keep the Oxidation and Control samples at room temperature, protected from light, for 24 hours.

    • Optional Photostability: Expose a separate sample (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.[11][15]

  • Analysis:

    • After the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by HPLC with a photodiode array (PDA) detector.

  • Data Interpretation:

    • The goal is to achieve 5-20% degradation of the main peak.[13]

    • Your HPLC method is "stability-indicating" if all degradation peaks are baseline-resolved from the main compound peak and from each other.

    • Use the PDA detector to assess peak purity of the parent compound peak in the stressed samples.

Table 1: Summary of Expected Outcomes from Forced Degradation

Stress ConditionPrimary VulnerabilityPotential Degradation Products
Acid Hydrolysis Ether Linkage2-Chlorophenol, 4-(Hydroxymethyl)piperidine
Base Hydrolysis Secondary AmineN-Oxides, Imines, Ring-Opened Products
Oxidation (H₂O₂) Secondary AmineN-Oxides, Hydroxylamines, Nitrones[2]
Thermal MultipleAccelerates all other degradation pathways
Photolysis Chlorinated Ring, AmineRadical-mediated products, potential de-chlorination

Visual Guide to Degradation Pathways

G cluster_main 4-[(2-Chlorophenoxy)methyl]piperidine cluster_oxidation Oxidative Stress (O₂, H₂O₂, Light) cluster_hydrolysis Acidic Stress (e.g., 0.1M HCl, Heat) parent Parent Compound n_oxide N-Oxide parent->n_oxide O₂ / H₂O₂ imine Imine Derivative parent->imine O₂ / Metal Catalyst phenol 2-Chlorophenol parent->phenol H₃O⁺ pip_alcohol 4-(Hydroxymethyl)piperidine parent->pip_alcohol H₃O⁺ n_oxide->imine further oxidation

Sources

Optimization

Optimization of mass spectrometry parameters for 4-[(2-Chlorophenoxy)methyl]piperidine detection

Welcome to the Advanced Troubleshooting and Methodology Guide for the mass spectrometric detection of 4-[(2-Chlorophenoxy)methyl]piperidine. This resource is designed for analytical scientists and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Methodology Guide for the mass spectrometric detection of 4-[(2-Chlorophenoxy)methyl]piperidine. This resource is designed for analytical scientists and drug development professionals to resolve common chromatographic and ionization challenges, ensuring high-sensitivity, self-validating quantification.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my[M+H]⁺ precursor signal at m/z 226.1 weak despite the compound containing a basic piperidine ring? The Causality: Piperidine derivatives are highly basic (pKa ~10.4) and should ionize efficiently in positive Electrospray Ionization (ESI+)[1]. If your signal is suppressed, the mobile phase pH is likely too high, or you are experiencing matrix ion suppression. The Fix: Ensure your aqueous mobile phase contains 0.1% to 0.2% Formic Acid to keep the pH well below the analyte's pKa, forcing >99% of the molecules into the protonated [M+H]⁺ state[2]. Avoid Trifluoroacetic Acid (TFA), as its strong ion-pairing nature will severely quench the ESI+ signal.

Q2: I am observing a double peak in my Q1 full scan at m/z 226.1 and 228.1. Is my standard contaminated? The Causality: No, this is a natural and highly useful isotopic signature. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a relative natural abundance of approximately 3:1. The Fix (Self-Validating System): Do not discard this data; use it to build a self-validating assay. Monitor the ³⁵Cl transition (226.1 → 98.1) as your primary quantifier and the ³⁷Cl transition (228.1 → 98.1) as your qualifier. If the chromatographic peak area ratio deviates significantly from 3:1, it mathematically proves the presence of an unresolved isobaric matrix interference.

Q3: What is the primary fragmentation mechanism, and how do I prevent in-source fragmentation? The Causality: Under Collision-Induced Dissociation (CID), the protonated secondary amine exerts a strong inductive effect. Energy localizes at the flexible ether linkage, triggering an α -cleavage event. This results in the neutral loss of 2-chlorophenol (128 Da), leaving a highly stable, resonance-stabilized piperidinium-methyl cation at m/z 98.1[1]. If your Declustering Potential (DP) or Cone Voltage is set too high, this sensitive ether bond will cleave inside the ESI source before reaching Q1. The Fix: Lower the DP/Cone Voltage to ~40V during initial syringe infusion to keep the precursor intact.

Q4: The compound elutes in the void volume on my standard C18 column. How can I improve retention? The Causality: The highly polar, permanently charged nature of the protonated piperidine ring at low pH prevents adequate partitioning into the hydrophobic C18 stationary phase. The Fix: Switch to a Biphenyl or Polar-Embedded C18 column. The biphenyl phase provides π−π interactions with the chlorophenoxy ring, anchoring the molecule to the stationary phase even when the amine is fully ionized.

Part 2: System Workflows & Logical Relationships

Below is the logical progression for tuning the mass spectrometer to achieve optimal sensitivity for piperidine derivatives.

LCMS_Optimization Step1 1. Syringe Infusion 10 µg/mL in 50% MeOH Step2 2. Precursor Optimization Isotope Target: m/z 226.1 & 228.1 Step1->Step2 Step3 3. DP / Cone Voltage Tuning Minimize In-Source Fragmentation Step2->Step3 Tune Voltage (20-60V) Step4 4. CID Fragmentation (MS/MS) Argon Gas Collision Step3->Step4 Step5 5. MRM Selection Quant: 226.1 -> 98.1 Step4->Step5 Identify Fragments Step6 6. CE Optimization Maximize m/z 98.1 Yield Step5->Step6 Ramp Energy (10-40 eV)

Logical workflow for LC-MS/MS parameter optimization of piperidine derivatives.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 226.1 (35Cl) Cleavage CID: Alpha-Cleavage Ether Bond Dissociation Precursor->Cleavage Collision Energy (25 eV) Fragment Piperidinium Cation m/z 98.1 (Quantifier) Cleavage->Fragment Charge Retained Neutral Neutral Loss 2-Chlorophenol (128 Da) Cleavage->Neutral Charge Lost

MS/MS fragmentation logic for 4-[(2-Chlorophenoxy)methyl]piperidine via CID.

Part 3: Quantitative Data & MS Parameters

To ensure reproducibility, configure your triple quadrupole mass spectrometer using the optimized parameters summarized below. These values represent the ideal balance between precursor stability and fragment yield[3].

Parameter³⁵Cl Isotope (Quantifier)³⁷Cl Isotope (Qualifier)
Precursor Ion (m/z) 226.1228.1
Product Ion (m/z) 98.198.1
Declustering Potential (V) 4040
Collision Energy (eV) 2525
Relative Isotopic Abundance ~75%~25%
Dwell Time (ms) 5050

Part 4: Self-Validating Experimental Protocols

Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

For complex biological matrices (e.g., plasma), standard protein precipitation often leaves residual phospholipids that cause severe ion suppression. Because 4-[(2-Chlorophenoxy)methyl]piperidine is a strong base, Mixed-Mode Cation Exchange (MCX) is the optimal cleanup strategy[4].

Mechanistic Rationale: MCX sorbents contain both hydrophobic alkyl chains and strongly acidic sulfonic acid groups. By loading the sample at a low pH, the basic piperidine nitrogen becomes positively charged and binds ionically to the sorbent. This allows you to aggressively wash away neutral lipids with 100% organic solvents without losing your analyte.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma matrix. Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds. Causality: The acid disrupts protein binding and ensures complete protonation of the piperidine ring.

  • Cartridge Conditioning: Pass 1.0 mL of 100% Methanol through the 30 mg MCX cartridge, followed by 1.0 mL of LC-MS grade Water containing 0.1% Formic Acid.

  • Sample Loading: Apply the acidified sample to the cartridge at a flow rate of ~1 drop/second.

  • Interference Wash 1 (Aqueous): Wash with 1.0 mL of 0.1 N HCl. Causality: Removes polar, water-soluble matrix components.

  • Interference Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Causality: Removes hydrophobic neutral lipids and phospholipids. The analyte remains locked to the sulfonic acid groups via ionic bonds.

  • Analyte Elution: Elute the target compound using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperidine ring, breaking the ionic bond and releasing the pure analyte into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) prior to injection.

Part 5: References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies in Health and Medicine / PubMed URL:[Link]

Sources

Troubleshooting

Technical Support Center: In Vivo Troubleshooting Guide for 4-[(2-Chlorophenoxy)methyl]piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected in vivo phenotypes when utilizing 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected in vivo phenotypes when utilizing 4-[(2-Chlorophenoxy)methyl]piperidine (CAS: 63608-31-1).

While this compound is a highly valuable synthetic building block and pharmacological probe, its core structure—a phenoxymethylpiperidine—is a "privileged scaffold" that inherently interacts with several highly conserved biological targets. Understanding the causality behind these off-target interactions is critical for distinguishing true experimental signal from artifactual noise.

This guide provides mechanistic explanations and self-validating experimental protocols to troubleshoot the three most common off-target liabilities associated with this compound class: Sigma-1 Receptor (S1R) agonism, hERG channel blockade, and CYP2D6 inhibition.

Frequently Asked Questions & Troubleshooting

Q1: My wild-type mice are exhibiting unexpected behavioral phenotypes (e.g., altered locomotion, modified stress responses) immediately following systemic administration. What is driving this?

The Mechanistic Cause: Your compound is likely crossing the blood-brain barrier (BBB) and binding to the Sigma-1 Receptor (S1R) . The phenoxymethylpiperidine scaffold is structurally optimized for S1R binding; in fact, this exact pharmacophore is the foundation for several highly potent S1R PET radioligands, such as [18F]FPS and[11C]SA4503, which exhibit sub-nanomolar affinity for the receptor[1]. The basic nitrogen of the piperidine ring interacts with the receptor's acidic residues, while the chlorophenoxy group occupies the primary hydrophobic pocket.

The Solution & Validation Protocol: To prove causality, you must establish that the behavioral phenotype correlates with S1R receptor occupancy (RO) in the brain.

Protocol: Ex Vivo S1R Receptor Occupancy (RO) Assay This protocol is a self-validating system: by using a known S1R antagonist in a parallel cohort, you confirm that the radioligand displacement is target-specific.

  • Cohort Stratification: Divide mice into three groups: Vehicle, 4-[(2-Chlorophenoxy)methyl]piperidine (at your biologically active dose), and a Positive Control (Haloperidol 1 mg/kg, a known S1R antagonist).

  • Dosing & Tracer Administration: Administer the test compounds IV. 15 minutes later, inject a validated S1R radiotracer (e.g., [18F]FPS or [3H] (+)-pentazocine) via the tail vein.

  • Tissue Harvesting: Euthanize the animals at the time of peak behavioral effect (e.g., 45 mins post-tracer). Rapidly dissect the cortex and hippocampus (regions with high S1R density).

  • Quantification: Homogenize the tissue and measure radioactivity via a gamma counter or liquid scintillation.

  • Data Interpretation: Calculate the % RO. If your compound displaces the tracer (>50% RO) at the exact dose that triggers the behavioral phenotype, S1R cross-reactivity is the definitive cause.

Q2: We are observing sudden mortality or arrhythmias during continuous IV infusion in our large animal models. Is this compound cardiotoxic?

The Mechanistic Cause: You are likely observing drug-induced Long QT Syndrome driven by hERG (Kv11.1) potassium channel blockade . The hERG channel pore is notoriously susceptible to blockade by basic, lipophilic amines. At physiological pH (7.4), the piperidine nitrogen is protonated, allowing it to enter the inner cavity of the hERG channel and bind to aromatic residues (Tyr652 and Phe656) via cation- π interactions[2]. This blocks the rapid delayed rectifier potassium current ( IKr​ ), delaying myocardial repolarization and causing QT interval prolongation, which can degenerate into lethal Torsades de Pointes (TdP).

The Solution & Validation Protocol: You must quantify the exact exposure threshold that triggers QTc prolongation to establish a safe therapeutic window.

Protocol: Conscious Telemetry for hERG/QTc Assessment This protocol utilizes a Latin Square crossover design, ensuring each animal acts as its own control, thereby eliminating inter-subject baseline variability.

  • Surgical Preparation: Implant telemetry transmitters (e.g., Data Sciences International) into conscious, freely moving Beagle dogs to record Lead II ECG and arterial blood pressure. Allow 14 days for recovery.

  • Study Design: Utilize a 4-way Latin Square crossover design (Vehicle, Low Dose, High Dose, and a Positive Control like Dofetilide 0.05 mg/kg). Ensure a 7-day washout period between dosing phases.

  • Dosing & Sampling: Administer the compound via slow IV infusion (to avoid artificial Cmax​ spikes). Collect serial blood samples at 0, 15, 30, 60, 120, and 240 minutes post-dose for pharmacokinetic (PK) analysis.

  • Data Analysis: Extract the RR and QT intervals. Apply Fridericia’s correction ( QTcF=QT/3RR​ ) to account for heart rate changes.

  • PK/PD Modeling: Plot the ΔΔQTcF (change from baseline, placebo-corrected) against the unbound plasma concentration. A slope significantly greater than zero confirms hERG liability.

Q3: When co-administering this compound with other drugs, we are seeing massive, non-linear spikes in the exposure ( AUC ) of the co-administered drugs. Why is the clearance suddenly failing?

The Mechanistic Cause: Your compound is acting as a potent competitive inhibitor of Cytochrome P450 2D6 (CYP2D6) . Phenoxymethylpiperidines (such as the SSRI paroxetine) are well-documented to have extremely high inhibitory binding constants ( Ki​ ) for CYP2D6[3]. The lipophilic phenoxy group anchors the molecule deep within the CYP2D6 active site, while the piperidine nitrogen coordinates with the heme iron or nearby acidic residues, effectively blocking the metabolism of any other CYP2D6 substrates[3].

The Solution: If your co-administered drug is a CYP2D6 substrate, you must either switch to an animal model that lacks CYP2D6 homologues, or drastically reduce the dose of the co-administered drug to account for the suppressed clearance.

Quantitative Summary of Off-Target Liabilities

To assist in your experimental design, the following table summarizes the key quantitative parameters and mitigation strategies for the off-target effects of the phenoxymethylpiperidine scaffold.

TargetStructural DriverTypical Ki​ / IC50​ RangePrimary In Vivo ConsequenceExperimental Mitigation Strategy
Sigma-1 Receptor (S1R) Phenoxymethylpiperidine scaffold0.1 – 10 nMAltered locomotion, modified stress/pain responsePre-dose with S1R antagonist (e.g., BD1047) to isolate effects.
hERG (Kv11.1) Channel Basic piperidine nitrogen + lipophilicity1.0 – 5.0 µMQTc prolongation, arrhythmiasReduce Cmax​ via slow infusion; monitor ECG via telemetry.
CYP2D6 Enzyme Lipophilic binding to heme pocket50 – 500 nMNon-linear PK, severe Drug-Drug Interactions (DDI)Utilize CYP2D6 knockout models; monitor co-drug plasma levels.

Systemic Off-Target Pathway Visualization

The following diagram maps the causal relationships between the systemic distribution of 4-[(2-Chlorophenoxy)methyl]piperidine, its molecular targets, and the resulting in vivo phenotypes.

OffTargetPathways cluster_CNS Central Nervous System cluster_Cardiac Cardiovascular System cluster_Hepatic Hepatic System Compound 4-[(2-Chlorophenoxy)methyl]piperidine (Systemic Exposure) CNS_Penetration Blood-Brain Barrier Penetration Compound->CNS_Penetration Cardiac_Exp Myocardial Distribution Compound->Cardiac_Exp Hepatic_Exp Liver Perfusion Compound->Hepatic_Exp S1R_Binding Sigma-1 Receptor (S1R) High Affinity Binding CNS_Penetration->S1R_Binding Behavior Altered Locomotion & Stress Responses S1R_Binding->Behavior hERG_Block hERG K+ Channel Pore Blockade Cardiac_Exp->hERG_Block QT_Prolong QT Interval Prolongation (Arrhythmia Risk) hERG_Block->QT_Prolong CYP_Inhib CYP2D6 Competitive Inhibition Hepatic_Exp->CYP_Inhib PK_DDI Non-Linear PK & Drug-Drug Interactions CYP_Inhib->PK_DDI

Pharmacokinetic distribution and subsequent off-target receptor interactions of phenoxymethylpiperidines.

References

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: MDPI (Molecules) URL:[Link]

  • Molecular mechanisms for drug interactions with hERG that cause long QT syndrome Source: Taylor & Francis (Expert Opinion on Drug Metabolism & Toxicology) URL:[Link]

  • Paroxetine—Overview of the Molecular Mechanisms of Action Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Optimization

Identification and characterization of 4-[(2-Chlorophenoxy)methyl]piperidine synthesis by-products

Welcome to the Technical Support Center for the synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine , a critical building block and API intermediate. This guide is designed for research scientists and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine , a critical building block and API intermediate. This guide is designed for research scientists and drug development professionals. It provides mechanistic troubleshooting, analytical characterization data, and self-validating protocols to resolve common by-product formations encountered during its synthesis.

Synthetic Workflow & By-Product Pathways

The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine is typically achieved via a two-step sequence: an etherification (either Mitsunobu or Williamson) followed by an acid-mediated N-Boc deprotection. Understanding where off-target reactions occur is the first step in optimizing your yield.

SynthesisWorkflow SM N-Boc-4-(hydroxymethyl)piperidine + 2-Chlorophenol Step1 Mitsunobu Reaction (DIAD, PPh3, THF) SM->Step1 BP1 By-product: TPPO (m/z 279) Step1->BP1 Oxidation BP2 By-product: Reduced DIAD (Hydrazine dicarboxylate) Step1->BP2 Reduction Int Int Step1->Int Main Pathway Step2 Boc Deprotection (TFA / DCM) Prod 4-[(2-Chlorophenoxy) methyl]piperidine (Target API Intermediate) Step2->Prod Main Pathway BP3 By-product: tert-Butylated Arene (Alkylation side-reaction) Step2->BP3 t-Butyl Cation Attack Int->Step2

Figure 1: Synthetic workflow and by-product generation for 4-[(2-Chlorophenoxy)methyl]piperidine.

Troubleshooting & FAQs

Q1: During the Mitsunobu etherification, my LC-MS shows a massive, persistent peak at m/z 279. What is this, and how do I remove it without tedious chromatography?

A: The peak at m/z 279 ([M+H]⁺) corresponds to Triphenylphosphine oxide (TPPO) .

  • Causality: In the Mitsunobu reaction, triphenylphosphine (TPP) acts as the reductant and is oxidized to TPPO to drive the dehydration process between the alcohol and the phenol . TPPO is notoriously difficult to separate from basic amine intermediates because it co-elutes and streaks on silica gel.

  • Solution: To completely bypass this issue, switch to a Polymer-Supported Triphenylphosphine (PS-PPh₃) . The oxidized by-product remains covalently bound to the insoluble polystyrene resin, allowing for simple removal via vacuum filtration. Alternatively, if using standard TPP, cold toluene precipitation can be employed, as TPPO exhibits drastically reduced solubility in toluene at 0 °C compared to the target ether .

Q2: I attempted the Williamson ether synthesis using N-Boc-4-(tosyloxymethyl)piperidine and 2-chlorophenol with K₂CO₃. I am observing a major by-product with m/z 198. What is occurring?

A: The by-product at m/z 198 ([M+H]⁺) is N-Boc-4-methylenepiperidine , an E2 elimination product.

  • Causality: While the tosylate is located on a primary carbon (which traditionally favors Sₙ2), the 2-chlorophenoxide anion is a relatively bulky and strong base. When steric hindrance impedes the optimal 180° Sₙ2 backside attack trajectory, the phenoxide acts as a base rather than a nucleophile, abstracting a beta-proton to form the alkene .

  • Solution: Switch to a less polar, non-nucleophilic solvent (e.g., anhydrous DMF or acetonitrile) and lower the reaction temperature to 60 °C to kinetically favor the Sₙ2 pathway over E2. If the elimination persists, abandoning the Williamson route in favor of the Mitsunobu reaction is highly recommended, as it avoids strong basic conditions entirely.

Q3: After removing the N-Boc group using TFA/DCM, my ¹H-NMR shows an unexpected singlet at ~1.30 ppm integrating for 9 protons, and LC-MS indicates a mass of 282. What happened?

A: You have inadvertently synthesized 4-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine .

  • Causality: Acidic cleavage of the N-Boc group generates a highly electrophilic tert-butyl cation. The 2-chlorophenoxy ether is an electron-rich, activated aromatic ring (the ether oxygen is strongly ortho/para directing). Without a chemical trap, the tert-butyl cation undergoes a Friedel-Crafts alkylation at the para position of the aromatic ring .

  • Solution: You must add a cation scavenger to your deprotection cocktail. Adding 5-10% (v/v) Triisopropylsilane (TIPS) or anisole to the TFA/DCM mixture will preferentially trap the carbocation before it can alkylate your API intermediate .

Analytical Characterization Data

Use the following reference data to quickly identify your target product and differentiate it from common synthesis by-products.

CompoundFormulaExact MassLC-MS[M+H]⁺Key ¹H-NMR Signals (CDCl₃, 400 MHz)
4-[(2-Chlorophenoxy)methyl]piperidine (Target)C₁₂H₁₆ClNO225.09226.16.8-7.4 (m, 4H, ArH), 3.85 (d, 2H, OCH₂), 3.15 (m, 2H, eq-NCH₂)
N-Boc-4-[(2-chlorophenoxy)methyl]piperidine C₁₇H₂₄ClNO₃325.14348.1 [M+Na]⁺1.46 (s, 9H, t-Bu), 4.15 (br s, 2H, eq-NCH₂)
Triphenylphosphine Oxide (TPPO) C₁₈H₁₅OP278.09279.17.4-7.7 (m, 15H, ArH)
N-Boc-4-methylenepiperidine C₁₁H₁₉NO₂197.14198.14.75 (s, 2H, =CH₂), 1.47 (s, 9H, t-Bu)
4-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine C₁₆H₂₄ClNO281.15282.21.30 (s, 9H, Ar-t-Bu), 7.35 (d, 1H, ArH)

Standardized Experimental Protocols

These protocols are designed as self-validating systems to ensure high purity and prevent the troubleshooting issues outlined above.

Protocol A: Polymer-Supported Mitsunobu Etherification

This protocol eliminates TPPO contamination (Q1) and avoids E2 elimination by-products (Q2).

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and 2-chlorophenol (1.1 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Resin Addition: Add Polymer-Supported Triphenylphosphine (PS-PPh₃, ~3 mmol/g loading, 1.5 eq). Stir the suspension gently for 15 minutes at room temperature to allow the resin to swell.

  • Activation: Cool the suspension to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 10 minutes. Self-Validation: The solution will briefly turn yellow as the betaine intermediate forms, then fade as it reacts.

  • Reaction: Warm to room temperature and agitate gently on an orbital shaker for 12 hours. (Critical: Avoid magnetic stirring bars which can grind and physically degrade the polystyrene resin).

  • Workup: Filter the reaction mixture through a medium-porosity glass frit to remove the PS-TPPO resin. Wash the resin bed with ethyl acetate (3 x 10 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude N-Boc protected intermediate, ready for deprotection without further chromatography.

Protocol B: Scavenger-Assisted N-Boc Deprotection

This protocol prevents electrophilic aromatic alkylation of the 2-chlorophenoxy ring (Q3).

  • Preparation: Dissolve the crude N-Boc-4-[(2-chlorophenoxy)methyl]piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (5.0 eq) directly to the solution.

  • Acidification: Cool the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:4 (v/v) TFA:DCM ratio.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Self-Validation: Monitor completion via LC-MS; the disappearance of the m/z 348.1 peak indicates full deprotection.

  • Evaporation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 15 mL) to azeotropically remove residual TFA.

  • Free-Basing: Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH (pH > 10) to free-base the piperidine. Extract the organic layer, dry over Na₂SO₄, filter, and concentrate to yield pure 4-[(2-Chlorophenoxy)methyl]piperidine.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature ACS Omega[Link]

  • The Williamson Ether Synthesis Master Organic Chemistry[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine Hydrochloride

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository to address the critical challenges encountered when scaling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository to address the critical challenges encountered when scaling up the production of 4-[(2-Chlorophenoxy)methyl]piperidine—a highly valuable pharmaceutical intermediate.

At the discovery scale, aryloxymethyl piperidines are frequently synthesized via the Mitsunobu reaction. However, for multikilogram scale-up, the Mitsunobu route is fundamentally flawed due to poor atom economy and the intractable challenge of purging triphenylphosphine oxide. To ensure a self-validating, scalable system, we transition the chemistry to a validated three-step sequence: mesylation of N-Boc-4-(hydroxymethyl)piperidine, followed by a Williamson Ether Synthesis with 2-chlorophenol, and concluding with an acid-mediated Boc deprotection[1].

Mandatory Visualization: Synthetic Workflow

Workflow SM N-Boc-4-(hydroxymethyl) piperidine Step1 Step 1: Mesylation (MsCl, Et3N, DCM) SM->Step1 Int1 N-Boc-4-(mesyloxymethyl) piperidine Step1->Int1 Step2 Step 2: Etherification (2-Chlorophenol, K2CO3, DMF) Int1->Step2 Int2 N-Boc-4-[(2-chlorophenoxy) methyl]piperidine Step2->Int2 Step3 Step 3: Deprotection (HCl in Dioxane) Int2->Step3 Product 4-[(2-Chlorophenoxy)methyl] piperidine HCl Step3->Product

Three-step scalable synthetic workflow for 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why is my etherification yield plateauing at 60% when using K₂CO₃ in DMF? Analysis & Causality: The Williamson etherification follows an Sₙ2 mechanism where the phenoxide ion acts as the nucleophile[2]. A plateau in yield usually indicates either incomplete deprotonation of the 2-chlorophenol or a competing elimination reaction of the mesylate. Potassium carbonate (K₂CO₃) has limited solubility in certain organic solvents, restricting the availability of the reactive phenoxide. Solution:

  • Catalytic Additives: Introduce a catalytic amount of Potassium Iodide (KI, 0.1 eq). This converts the mesylate in situ to a more reactive primary iodide, accelerating the Sₙ2 displacement over competing degradation pathways.

  • Base Substitution: Switch to Cesium Carbonate (Cs₂CO₃). The larger cesium cation provides a more "naked" and reactive phenoxide anion due to weaker ion-pairing, a proven strategy in large-scale etherifications[1].

Q2: How do I manage the massive exotherm and gas evolution during Boc deprotection on a 5 kg scale? Analysis & Causality: Boc deprotection using strong acids (like HCl or TFA) proceeds via the protonation of the carbamate oxygen, leading to fragmentation into a tert-butyl cation. This intermediate rapidly eliminates a proton to form isobutylene gas, alongside the stoichiometric release of carbon dioxide[3]. On a 5 kg scale, the sudden release of these gases can over-pressurize the reactor and cause severe foaming. Solution:

  • Controlled Addition: Do not add the acid in one portion. Use a controlled dosing strategy of 4M HCl in 1,4-dioxane (or isopropanol) over 2-3 hours while maintaining the internal reactor temperature between 15°C and 25°C.

  • Scrubbing System: Ensure the reactor is vented through a caustic scrubber to safely manage the massive volume of CO₂ and isobutylene generated[4].

Q3: We are seeing unreacted 2-chlorophenol in the final API. How do we purge it? Analysis & Causality: 2-Chlorophenol is highly toxic and can carry over if the etherification does not reach 100% conversion. Because the final product is isolated as an HCl salt, residual acidic phenols can sometimes co-precipitate if the solvent system is not optimized. Solution: Implement a rigorous basic aqueous wash during the workup of the etherification step. Washing the organic layer (e.g., MTBE or Ethyl Acetate) with 1M NaOH ensures that unreacted 2-chlorophenol is converted to its water-soluble sodium phenoxide salt and removed in the aqueous phase. Furthermore, the final crystallization of the API should be performed using an anti-solvent system like Methanol/MTBE to keep trace phenols dissolved in the mother liquor.

Q4: Why should we avoid the Mitsunobu reaction for this etherification on a process scale? Analysis & Causality: The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). While effective on a milligram scale, it generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts. The Process Mass Intensity (PMI) is exceptionally high, and removing the phosphine oxide requires extensive chromatography, which is economically and operationally prohibitive at scale. The Williamson ether synthesis, utilizing a mesylate intermediate, offers a much greener E-factor and relies on simple crystallizations or liquid-liquid extractions for purification[5].

Mandatory Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield in Etherification Step Check1 Is starting mesylate fully consumed? Issue->Check1 Yes1 Yes: Check for side reactions (e.g., elimination) Check1->Yes1 Yes No1 No: Base/Solvent issue Check1->No1 No Sol1 Lower Temp / Use weaker base Yes1->Sol1 Sol2 Switch K2CO3 to Cs2CO3 or add KI catalyst No1->Sol2

Decision tree for troubleshooting low yields during the Williamson etherification step.

Experimental Protocols

Step 1: Mesylation of N-Boc-4-(hydroxymethyl)piperidine

  • Charge a clean, dry reactor with N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and Dichloromethane (DCM) (10 volumes).

  • Add Triethylamine (Et₃N) (1.5 eq) and cool the mixture to 0°C under a nitrogen atmosphere.

  • Slowly dose Methanesulfonyl chloride (MsCl) (1.2 eq) over 1 hour, maintaining the internal temperature below 5°C to prevent exothermic degradation.

  • Stir for 2 hours at room temperature. Quench with water (5 volumes).

  • Separate the organic layer, wash with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the mesylate intermediate.

Step 2: Williamson Ether Synthesis

  • Charge a reactor with the mesylate intermediate (1.0 eq), 2-Chlorophenol (1.1 eq), and N,N-Dimethylformamide (DMF) (8 volumes).

  • Add Potassium Carbonate (K₂CO₃) (2.0 eq) and Potassium Iodide (KI) (0.1 eq) to the mixture[2].

  • Heat the suspension to 80°C and stir for 12 hours. Monitor conversion via HPLC.

  • Cool to room temperature and dilute with Methyl tert-butyl ether (MTBE) (15 volumes).

  • Wash the organic phase sequentially with 1M NaOH (3 x 5 volumes) to purge residual 2-chlorophenol, followed by water and brine.

  • Concentrate the organic layer to afford N-Boc-4-[(2-chlorophenoxy)methyl]piperidine.

Step 3: Boc Deprotection & Salt Formation

  • Dissolve N-Boc-4-[(2-chlorophenoxy)methyl]piperidine (1.0 eq) in 1,4-Dioxane (5 volumes) at 15°C.

  • Slowly add 4M HCl in Dioxane (3.0 eq) via an addition funnel over 2 hours. Ensure the reactor is vented to a scrubber to manage CO₂ and isobutylene off-gassing[3].

  • Stir the mixture at 20°C for 4 hours until gas evolution ceases and a white precipitate forms.

  • Add MTBE (5 volumes) as an anti-solvent to drive complete precipitation.

  • Filter the solid, wash with cold MTBE, and dry under vacuum at 45°C to yield 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride as a white crystalline solid.

Data Presentation: Scale-Up Metrics Comparison
MetricDiscovery Route (Mitsunobu)Process Route (Williamson Ether Synthesis)
Reagents DIAD, PPh₃, 2-ChlorophenolMsCl, K₂CO₃, 2-Chlorophenol
Atom Economy ~35%~68%
Purification Silica Gel ChromatographyLiquid-Liquid Extraction & Crystallization
Overall Yield (3 steps) 42%78%
API Purity (HPLC) 95.0% (PPh₃O contamination)>99.5%
Process Mass Intensity (PMI) >150<40
References
  • Title: Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Deprotection of boc-protected compounds (US20100311968A1)
  • Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-[(2-Chlorophenoxy)methyl]piperidine

Welcome to the technical support center for 4-[(2-Chlorophenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(2-Chlorophenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this piperidine derivative. As a molecule of interest in pharmaceutical development, achieving a crystalline solid with high purity, yield, and the desired polymorphic form is critical. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its crystallization.

Physicochemical Profile

Understanding the fundamental properties of 4-[(2-Chlorophenoxy)methyl]piperidine is the first step in designing a successful crystallization process. While experimental data for this specific compound is limited in public literature, we can infer key properties based on its structure and data from closely related analogs.[1]

PropertyPredicted Value / CharacteristicSignificance for Crystallization
Molecular Formula C₁₂H₁₆ClNOInfluences molecular weight and solubility characteristics.
Molecular Weight 225.71 g/mol Affects dissolution kinetics and molar concentration calculations.
Appearance Likely a solid or oil at room temperature.[1]The physical state of the crude material dictates the initial approach to solubilization.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO; low solubility in water.[1][2]Critical for selecting an appropriate solvent system for crystallization.
Polarity Moderately polar.[2]Guides the choice of solvents and anti-solvents.
Storage Store in a cool, dry, well-ventilated area, away from strong oxidizing agents and light.[1][3]Proper storage prevents degradation, which can introduce impurities that hinder crystallization.

Troubleshooting Guide: Common Crystallization Failures

This section addresses specific problems that may arise during the crystallization of 4-[(2-Chlorophenoxy)methyl]piperidine. Each issue is presented with potential causes and actionable solutions based on established crystallization principles.

Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?

"Oiling out" is a common challenge, especially with piperidine derivatives, where the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This typically occurs when the supersaturation is too high, or the solution temperature is above the compound's melting point in the specific solvent environment.

Causality:

  • Rapid Cooling: Cooling the solution too quickly can cause the solute to come out of the solution faster than crystal nuclei can form, leading to a liquid-liquid phase separation.[4]

  • Solvent Choice: The chosen solvent may be too good, meaning the compound is highly soluble even at lower temperatures, or the polarity might not be optimal to encourage crystal lattice formation.[2]

  • High Concentration: An overly concentrated solution can lead to a state of high supersaturation where the energy barrier for oiling out is lower than that for nucleation.

Step-by-Step Resolution Protocol:

  • Re-dissolve: Gently heat the mixture to re-dissolve the oil into the solution.

  • Dilute: Add a small amount (10-20% of the current volume) of the "good" solvent to reduce the overall concentration.[5]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a slower cooling rate, which favors the growth of well-defined crystals.[2]

  • Introduce an Anti-Solvent: If slow cooling is ineffective, consider a two-solvent system. While the solution is warm, slowly add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble until slight turbidity persists. Then, allow it to cool slowly.[2]

  • Seeding: If you have a few crystals from a previous successful batch, add a single seed crystal to the cooled, supersaturated solution to induce controlled crystal growth.[][7]

Below is a workflow to systematically address the issue of a compound oiling out.

G start Compound has 'Oiled Out' reheat Re-heat to Re-dissolve the Oil start->reheat add_solvent Add More 'Good' Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly to Room Temperature add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Isolate Crystals check_crystals->success Yes failure Still Oiled Out or No Crystals check_crystals->failure No induce Try Induction Methods failure->induce seed Add Seed Crystal induce->seed Option 1 antisolvent Add Anti-Solvent Dropwise induce->antisolvent Option 2 re_cool Cool Slowly Again seed->re_cool antisolvent->re_cool final_check Crystals Formed? re_cool->final_check final_check->success Yes re_evaluate Re-evaluate Solvent System final_check->re_evaluate No

Caption: Troubleshooting workflow for when a compound oils out.

Q2: No crystals are forming, even after extended cooling. How can I induce crystallization?

The failure of a compound to crystallize from a supersaturated solution indicates a high energy barrier for primary nucleation.[] This means the molecules need an incentive to arrange themselves into a crystal lattice.

Causality:

  • Insufficient Supersaturation: The solution may not be concentrated enough for spontaneous nucleation to occur.

  • High Purity or Lack of Nucleation Sites: Very pure compounds can sometimes be difficult to crystallize because there are no impurity particles to act as nucleation sites. A very smooth glass surface can also inhibit nucleation.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.

  • Seeding: Introduce a small crystal of the target compound into the solution. This provides a template for further crystal growth, bypassing the need for primary nucleation.[7] This is the most effective method for controlling crystallization.[7]

  • Evaporation: Allow a small amount of the solvent to evaporate slowly from an open container. This will increase the concentration and can induce crystallization.

  • Anti-Solvent Addition: As mentioned previously, carefully adding an anti-solvent can reduce the solubility of the compound and promote crystallization.[2]

Q3: The crystal yield is very low. How can I improve it?

A low yield is a common problem in crystallization and can often be rectified by optimizing the process parameters.[5]

Causality:

  • Excess Solvent: Using too much solvent is a frequent cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor.[5]

  • Incomplete Crystallization: The cooling time may have been too short, or the final temperature not low enough to maximize the amount of crystallized product.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in a loss of product that would have crystallized upon further cooling.

Optimization Strategies:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated upon cooling, maximizing the yield.[2]

  • Check Mother Liquor: After filtration, evaporate a small sample of the mother liquor. If a significant amount of solid residue remains, there is still a substantial quantity of your compound in solution.[5] You can try to recover this by further concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

  • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to allow for maximum precipitation.

  • pH Adjustment: If working with a salt form (e.g., hydrochloride), ensure the pH of the solution is optimal for its precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing 4-[(2-Chlorophenoxy)methyl]piperidine?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Given the moderately polar nature of piperidine derivatives, a range of solvents should be considered.

Recommended Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each tube. Solvents to consider include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

  • Observe solubility at room temperature. A good solvent will dissolve the compound poorly at this stage.[2]

  • Gently heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a potentially good solvent.

  • Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.[2]

  • If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/heptane).

The following diagram provides a decision tree for selecting an appropriate solvent system.

G start Start Solvent Selection test_single Test Solubility in Single Solvents (e.g., EtOH, IPA, MeCN, EtOAc) start->test_single check_rt Soluble at Room Temp? test_single->check_rt poor_solvent Poor Solvent. Discard. check_rt->poor_solvent Yes heat_test Heat the Solution check_rt->heat_test No check_hot Dissolves when Hot? heat_test->check_hot insoluble Insoluble. Discard. check_hot->insoluble No cool_test Cool the Solution Slowly check_hot->cool_test Yes check_crystals Crystals Form? cool_test->check_crystals good_solvent Good Single Solvent Found! check_crystals->good_solvent Yes no_crystals No Crystals or Oils Out check_crystals->no_crystals No try_binary Consider Binary Solvent System no_crystals->try_binary dissolve_good Dissolve in 'Good' Solvent try_binary->dissolve_good add_poor Add 'Poor' Solvent (Anti-solvent) Dropwise until Turbid dissolve_good->add_poor cool_binary Cool Slowly add_poor->cool_binary final_check Crystals Form? cool_binary->final_check good_binary Good Binary System Found! final_check->good_binary Yes re_evaluate Re-evaluate Solvent Choices final_check->re_evaluate No

Caption: Decision tree for selecting a crystallization solvent system.

Q2: Are there any known polymorphic forms of 4-[(2-Chlorophenoxy)methyl]piperidine?

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[8] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability, which is of critical importance in pharmaceutical development.[7][8]

While there is no specific public data on the polymorphic forms of 4-[(2-Chlorophenoxy)methyl]piperidine, it is a common phenomenon for pharmaceutical compounds, and its existence should be assumed and investigated.[8][9]

Recommended Actions:

  • Vary Crystallization Conditions: Attempt crystallization from a variety of solvents and at different cooling rates, as this can often lead to the formation of different polymorphs.

  • Characterize the Solid State: It is crucial to characterize the solid form obtained from each crystallization experiment using techniques such as:

    • Powder X-Ray Diffraction (PXRD): To identify the unique diffraction pattern of each crystalline form.[10]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.[9]

    • Infrared (IR) Spectroscopy: To identify differences in vibrational modes between polymorphs.[9]

Q3: How should I properly store 4-[(2-Chlorophenoxy)methyl]piperidine to ensure its stability?

Proper storage is essential to prevent chemical degradation and physical changes to your compound. Piperidine derivatives can be susceptible to oxidation and reaction with atmospheric components.[3][11]

Storage Recommendations:

  • Container: Store in a tightly sealed container to prevent exposure to air and moisture.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon.[3]

  • Temperature: Keep in a cool, dry place.[1] Refrigeration (2-8°C) is often recommended.

  • Light: Protect from light, as this can cause degradation of some organic compounds.

By following these guidelines and systematically troubleshooting any issues that arise, you can significantly improve the success rate and quality of your crystallization experiments with 4-[(2-Chlorophenoxy)methyl]piperidine.

References
  • Benchchem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • Benchchem. common challenges in working with piperidine-based compounds.
  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. (2026).
  • Benchchem. Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • American Pharmaceutical Review. Troubleshooting During the Manufacture of Lyophilized Drug Product- Being Prepared for the Unexpected. (2012).
  • Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • PMC. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • PubChem. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656.
  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine.
  • Sigma-Aldrich. 3-((4-Chlorophenoxy)methyl)piperidine hydrochloride | 1185296-38-1.
  • Google Patents. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • Symbiosis Online Publishing. Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014).
  • Ataman Kimya. PIPERIDINE.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021).
  • Google Patents. EP2303832A1 - Novel polymorphic forms of (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino} -.
  • Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites.
  • Rasayan. INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2 -. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-yETLA4wmltv1sbwEc1idaiWFsEqX25hdjIdPxB1VzplPGK6eQRDkEshsp-uYi0jWA46wDX37bxQ1_zWZgZkuvySfNgapZfM0HNHft-5S9Vj-8rHy9-jIpfark8u9mFmrcI38TyMmF185X-T2_N3KTjize00=
  • EPO. POLYMORPH FORMS - Patent 3004100.
  • Sigma-Aldrich. 3-[(2-chlorophenoxy)methyl]piperidine hydrochloride | 1018446-64-4.
  • PubChemLite. 4-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO).

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine

Introduction Welcome to the technical support center for the synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine. This guide is designed for researchers, chemists, and process development professionals to proactively addr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine. This guide is designed for researchers, chemists, and process development professionals to proactively address and troubleshoot sources of batch-to-batch variability. Achieving high fidelity and consistency in any synthetic process is paramount for reliable downstream applications, from preclinical research to GMP manufacturing.[1][2] Inconsistent intermediate batches can lead to a cascade of issues, including yield fluctuations, altered impurity profiles, and significant delays in development timelines.[1]

This document provides a structured, in-depth analysis of the probable synthetic route for 4-[(2-Chlorophenoxy)methyl]piperidine. It is organized into a series of troubleshooting questions and detailed FAQs to address specific challenges you may encounter. Our approach is grounded in the principles of Quality by Design (QbD), emphasizing that process consistency is not accidental but is engineered into the synthetic route from the outset.[2][3]

Proposed Synthetic Pathway and Critical Control Points

The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine most likely proceeds via a two-step sequence:

  • Williamson Ether Synthesis: Formation of the ether linkage between 2-chlorophenol and a protected piperidine methanol derivative. This is a classic SN2 reaction.[4][5]

  • Deprotection: Removal of the nitrogen protecting group (commonly a tert-butyloxycarbonyl, or 'Boc' group) to yield the final product.

Each step possesses critical parameters that must be tightly controlled to ensure a reproducible outcome.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection Start_A N-Boc-4-(hydroxymethyl)piperidine Intermediate N-Boc-4-[(2-Chlorophenoxy)methyl]piperidine Start_A->Intermediate SN2 Reaction Start_B 2-Chlorophenol Start_B->Intermediate Final_Product 4-[(2-Chlorophenoxy)methyl]piperidine Intermediate->Final_Product Acid-catalyzed cleavage Base Base (e.g., NaH, K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF, THF) Solvent->Intermediate Acid Acid (e.g., HCl, TFA) Acid->Final_Product

Caption: Proposed two-step synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine.

Troubleshooting Guide: A Question & Answer Approach

This section is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Part 1: Starting Materials & Reagents

Question: My reaction yield is inconsistent, and I suspect the starting materials. What should I check?

Answer: Raw material quality is a primary contributor to batch-to-batch variability.[2][6] Inconsistent quality can introduce impurities, alter reaction kinetics, and impact the final product's purity profile.

  • N-Boc-4-(hydroxymethyl)piperidine:

    • Purity: Verify the purity by NMR and HPLC. Key impurities could include the corresponding aldehyde or carboxylic acid from over-oxidation, or residual starting materials from its own synthesis.[7]

    • Water Content: This is a critical parameter. The presence of water will consume the strong base (like NaH) used in the Williamson ether synthesis, leading to incomplete deprotonation of the phenol and consequently, lower yields. Determine water content by Karl Fischer titration.

  • 2-Chlorophenol:

    • Purity: Assess by GC or HPLC. Isomeric impurities (e.g., 3- or 4-chlorophenol) can lead to the formation of hard-to-separate isomeric byproducts.

    • Oxidation: Phenols can oxidize over time, indicated by a change in color (e.g., pink or brown). Oxidized impurities can complicate the reaction and purification. Use freshly purchased or purified material if oxidation is suspected.

  • Solvents (DMF, THF, etc.):

    • Anhydrous Conditions: For the Williamson ether synthesis step, strictly anhydrous solvents are crucial, especially when using reactive bases like NaH.[8] Use freshly dried solvent or purchase from a reputable supplier in septum-sealed bottles.

  • Bases (NaH, K₂CO₃, Cs₂CO₃):

    • Activity of NaH: Sodium hydride can degrade upon exposure to air and moisture. A visual inspection (should be a fine, grey powder) is a first check, but its activity can vary. Consider titrating a sample to determine its active hydride content or using a fresh batch.

    • Particle Size of Carbonates: For solid-liquid phase transfer reactions using K₂CO₃ or Cs₂CO₃, the particle size can affect the reaction rate.[9] Smaller particles have a larger surface area, leading to faster reactions. Ensure the particle size is consistent between batches.

Question: I am seeing an unknown peak in the HPLC of my crude product that seems related to my piperidine starting material. What could it be?

Answer: If the piperidine nitrogen is not properly protected, it can compete in side reactions.

  • N-Alkylation: The piperidine nitrogen is a nucleophile. If any starting material contains an alkyl halide (e.g., from the synthesis of the piperidine precursor), direct N-alkylation can occur.

  • Incomplete Protection: If the Boc protection of the 4-hydroxymethylpiperidine was incomplete, the free amine can react with the activated alcohol (e.g., a tosylate intermediate if that route is used) or other electrophiles in the mixture.

Always ensure the starting N-Boc-4-(hydroxymethyl)piperidine is of high purity (>98%) with no detectable free amine.

Part 2: Step 1 - Williamson Ether Synthesis

Question: My Williamson ether synthesis reaction is sluggish or does not go to completion. What are the likely causes?

Answer: Incomplete reaction is a common issue and can usually be traced back to four key areas: deprotonation, nucleophilicity, leaving group, or temperature.

Potential CauseExplanation & Troubleshooting Steps
Inefficient Deprotonation The phenoxide is the active nucleophile. If the 2-chlorophenol is not fully deprotonated, the reaction rate will be slow. Solutions: 1) Ensure your base is active and added in the correct stoichiometry (at least 1.05-1.2 equivalents). 2) Confirm your solvent and reagents are anhydrous, as water will quench the base. 3) Allow sufficient time for the deprotonation to complete before adding the electrophile (the piperidine derivative).[8]
Poor Nucleophile/Electrophile Pairing The Williamson synthesis is an SN2 reaction, which is sensitive to steric hindrance. The reaction should involve the phenoxide attacking a primary electrophile.[5] The proposed route (2-chlorophenoxide attacking an activated 4-(hydroxymethyl)piperidine derivative) is ideal. The alternative (piperidine alcohol attacking 1,2-dichlorobenzene) is not feasible under standard SN2 conditions.
Poor Leaving Group The hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine must be converted into a good leaving group. This is typically done by pre-reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) to form a tosylate or mesylate, respectively. If this activation step is inefficient, the ether synthesis will fail. Solution: Isolate and characterize the tosylated/mesylated intermediate to confirm its formation and purity before proceeding.
Insufficient Temperature While SN2 reactions are often run at moderate temperatures, some combinations require heating to proceed at a reasonable rate. Solution: If the reaction is clean but slow at room temperature, try gradually increasing the temperature to 50-80 °C and monitor by TLC or HPLC. Be aware that higher temperatures can also promote side reactions like elimination.[10]

Question: I am observing a significant amount of an elimination byproduct. How can I minimize it?

Answer: Elimination (E2) is a major competing reaction pathway, especially with sterically hindered substrates or strong, bulky bases.[4][10]

  • Cause: The alkoxide/phenoxide can act as a base, abstracting a proton from the carbon adjacent to the leaving group, leading to an alkene.

  • Minimization Strategies:

    • Use a Less Hindered Base: While not always possible, using a less bulky base can favor substitution.

    • Control Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.

    • Choice of Leaving Group: The choice of leaving group can sometimes influence the SN2/E2 ratio. Tosylates are generally excellent for SN2 reactions.

Troubleshooting_Flow Start Low Yield or Incomplete Reaction in Step 1? Check_Reagents 1. Verify Raw Material Quality - Purity (HPLC, NMR) - Water Content (Karl Fischer) - Base Activity Start->Check_Reagents Check_Activation 2. Confirm Leaving Group Formation - Isolate and characterize tosylate/mesylate intermediate? Check_Reagents->Check_Activation If reagents are OK Solution_Reagents Use fresh, anhydrous reagents and solvents Check_Reagents->Solution_Reagents If reagent quality is poor Check_Conditions 3. Optimize Reaction Conditions - Anhydrous solvent? - Sufficient base stoichiometry? - Adequate temperature? Check_Activation->Check_Conditions If activation is successful Check_Side_Reactions 4. Analyze for Side Products - Elimination (alkene) byproduct observed? - N-alkylation? Check_Conditions->Check_Side_Reactions If conditions seem correct Solution_Temp Reduce temperature to favor SN2 over E2 Check_Side_Reactions->Solution_Temp If elimination is high

Caption: Troubleshooting decision tree for Williamson ether synthesis step.

Part 3: Step 2 - N-Boc Deprotection

Question: The deprotection of the N-Boc group is incomplete. What should I do?

Answer: Incomplete deprotection is typically due to insufficient acid strength/stoichiometry or reaction time.

  • Acid Choice and Concentration: The N-Boc group is stable to many reagents but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or dichloromethane).[11]

    • If using HCl, ensure it is anhydrous. HCl generated in situ (e.g., from oxalyl chloride or acetyl chloride in methanol) can be very effective.[12][13]

    • A common condition is 4M HCl in dioxane or TFA in DCM (typically 20-50% v/v).

  • Stoichiometry: A stoichiometric amount of acid is required to protonate the nitrogen and catalyze the cleavage. However, an excess is almost always used to drive the reaction to completion. Ensure at least 2-4 equivalents of acid are used.

  • Reaction Time and Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature.[12][13] If the reaction is slow, allow it to run longer. Gentle warming (to 30-40 °C) can be used but may not be necessary. Monitor progress by TLC, looking for the disappearance of the starting material.

Question: After deprotection and work-up, the final product is difficult to isolate or has a poor physical form. Why?

Answer: The final product is a free amine, which exists as a salt after acidic deprotection (e.g., the hydrochloride or trifluoroacetate salt). The properties of the salt versus the free base are very different.

  • Salt vs. Free Base:

    • Salts are typically crystalline solids with higher melting points and are often soluble in water or alcohols but insoluble in nonpolar organic solvents like ether or hexanes.

    • Free bases are often oils or low-melting solids and are more soluble in organic solvents.

  • Isolation Strategy:

    • Aqueous Work-up: After the reaction is complete, the solvent is typically removed in vacuo. The resulting residue contains the product salt.

    • Basification: To get the free base, dissolve the residue in water and basify carefully with an inorganic base (e.g., NaOH, K₂CO₃) to a pH > 10.

    • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Drying and Concentration: Dry the combined organic extracts (e.g., over Na₂SO₄), filter, and concentrate to yield the final product as a free base.

  • Polymorphism: The final product, whether as a salt or a free base, may exhibit polymorphism, where it can crystallize in different forms with different physical properties.[14] This can affect solubility, handling, and stability. Consistent crystallization conditions (solvent, temperature, cooling rate) are key to obtaining a consistent polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for in-process control and final product release?

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and a visualization method like UV light or an iodine chamber.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) is a good starting point for method development. HPLC is essential for determining purity, identifying byproducts, and ensuring batch-to-batch consistency of the impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the intermediate and final product. It provides definitive proof of structure and can reveal subtle impurities not easily seen by other methods.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates. LC-MS is particularly powerful for identifying unknown impurities by providing their molecular weights.

Q2: How should I handle the scale-up of this synthesis from lab to pilot plant?

Scaling up a reaction is not always linear. Key factors to consider include:

  • Heat Transfer: The Williamson ether synthesis can be exothermic, especially during the addition of the base. On a larger scale, inefficient heat removal can lead to temperature spikes, promoting side reactions.[1] Ensure the reactor has adequate cooling capacity.

  • Mixing Efficiency: Homogeneous mixing is harder to achieve in large reactors.[1] This can lead to localized "hot spots" or areas of high reagent concentration, causing byproduct formation. The type of impeller and agitation speed are critical process parameters.[2]

  • Reagent Addition Rates: On a large scale, reagents should be added slowly and controllably to manage exotherms and maintain a consistent reaction profile.

Q3: What are the stability and storage recommendations for the final product?

4-[(2-Chlorophenoxy)methyl]piperidine, as a secondary amine, is susceptible to air oxidation and can absorb atmospheric CO₂. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated. Storing it as a stable salt (e.g., hydrochloride) can significantly improve its long-term stability.

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-[(2-Chlorophenoxy)methyl]piperidine (Intermediate)

This protocol is a representative example and may require optimization.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-(hydroxymethyl)piperidine (1.0 eq).

  • Activation: Dissolve the starting material in anhydrous dichloromethane (DCM, ~10 mL per gram). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the formation of the mesylate by TLC.

  • Work-up (Mesylate): Once the reaction is complete, wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Phenoxide Formation: In a separate flame-dried flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, ~10 mL per gram of 2-chlorophenol). Cool to 0 °C.

  • Addition of Phenol: Add a solution of 2-chlorophenol (1.2 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30-60 minutes at room temperature until hydrogen evolution ceases.

  • Ether Synthesis: Add a solution of the crude N-Boc-4-(mesyloxymethyl)piperidine from step 4 in anhydrous DMF to the phenoxide solution. Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.

  • Monitoring and Quench: Monitor the reaction by HPLC or TLC. Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection to Yield 4-[(2-Chlorophenoxy)methyl]piperidine

  • Setup: Dissolve the purified N-Boc-4-[(2-Chlorophenoxy)methyl]piperidine (1.0 eq) from Protocol 1 in a minimal amount of dichloromethane or methanol.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC. Vigorous gas (CO₂) evolution will be observed initially.

  • Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting solid or semi-solid is the hydrochloride salt of the product. It can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford the pure salt.

References

  • Tianming Pharmaceutical. (2025, December 19).
  • Applications using Sorption Experiments. (n.d.).
  • Berardi, F., et al. (n.d.). Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites.
  • Pharmaceutical Technology. (2025, March 11). Meeting the Challenges of Excipient Variability.
  • Seqens. (2026, February 19).
  • Zaether. (n.d.).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • BenchChem. (2025). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Koyiri, K., & Naidu, K. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Singh, S., et al. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • BenchChem. (2025, December). Application Notes and Protocols: Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine.
  • Pharmaffiliates. (n.d.).
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • ChemicalBook. (2025, July 17).
  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Guidechem. (2022, October 17).
  • National Institutes of Health. (n.d.). N-Boc-piperidine-2-methanol | C11H21NO3 | CID 2763853 - PubChem.

Sources

Optimization

Refining assay conditions to improve the potency of 4-[(2-Chlorophenoxy)methyl]piperidine

Technical Support Center: Refining Assay Conditions to Improve the Potency of 4-[(2-Chlorophenoxy)methyl]piperidine Welcome to the Technical Support Center for assay optimization of 4-[(2-Chlorophenoxy)methyl]piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Refining Assay Conditions to Improve the Potency of 4-[(2-Chlorophenoxy)methyl]piperidine

Welcome to the Technical Support Center for assay optimization of 4-[(2-Chlorophenoxy)methyl]piperidine (CAS 63608-31-1)[1]. As a lipophilic basic amine, this compound and its structural analogs are frequently utilized as pharmacological tool compounds targeting the Dopamine D4 Receptor (D4R)[2] and Sigma-1 ( σ

  • receptors[3]. However, researchers frequently report frustrating discrepancies between expected binding affinity ( Ki​
  • and observed functional potency ( IC50​ ).

This guide provides field-proven, causality-driven troubleshooting strategies to optimize your in vitro biochemical and cell-based assays, ensuring your protocols are self-validating and scientifically rigorous.

Troubleshooting Guide & FAQs

Q1: Why is the measured IC50​ of 4-[(2-Chlorophenoxy)methyl]piperidine 10- to 100-fold lower (weaker) in my cell-based assay compared to the literature Ki​ ? A: This is the most common issue encountered with lipophilic basic amines. The causality lies in Non-Specific Binding (NSB) . Compounds with a high LogP and a protonated secondary amine at physiological pH (like piperidines) readily adsorb to the hydrophobic surfaces of standard polystyrene assay plates[4]. This adsorption drastically depletes the free ligand concentration in the assay buffer, leading to an artificially high IC50​ (underestimated potency).

  • Self-Validating Solution: Transition from standard polystyrene to low-binding polypropylene or glass-coated microplates. Supplement your assay buffer with a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), which acts as a thermodynamic sink to prevent plastic adhesion and improves assay recovery[5],[6].

Q2: I added 1% BSA to block NSB, but now the compound appears entirely inactive. What happened? A: You have over-compensated, leading to High Plasma Protein Binding . While low concentrations of BSA (0.01% - 0.1%) prevent plastic adhesion, high concentrations (>0.5%) will actively sequester the compound. The phenoxymethyl piperidine scaffold is highly lipophilic and exhibits strong binding to albumin[2], which reduces the unbound free fraction ( fu​ ) available to interact with the target receptor.

  • Self-Validating Solution: Titrate BSA down to 0.05% - 0.1%. If the target receptor is highly sensitive to BSA, substitute it with a non-ionic detergent like 0.01% Pluronic F-68 or 0.01% CHAPS, which forms micelles to reduce NSB without permanently sequestering the drug.

Q3: The compound precipitates when diluted from the DMSO stock into the aqueous assay buffer. How do I resolve this? A: The free base form of 4-[(2-Chlorophenoxy)methyl]piperidine has poor aqueous solubility. When a highly concentrated DMSO stock is rapidly diluted into a pH 7.4 buffer, the compound crashes out of solution before it can protonate.

  • Self-Validating Solution: Ensure you are using the hydrochloride (HCl) salt form of the compound (CAS 614731-37-2)[1], which has vastly superior aqueous solubility. Maintain a final DMSO concentration of 1% in the assay, and perform serial dilutions in intermediate buffers (e.g., 10% DMSO) rather than directly spiking 100% DMSO into the final aqueous well.

Q4: The radioligand binding assay shows high affinity, but the functional cAMP assay shows no antagonism. Is the compound a dud? A: Not necessarily. This discrepancy is often driven by Binding Kinetics and Receptor Reserve . Functional assays (like HTRF cAMP assays) often use high concentrations of the endogenous agonist (e.g., Dopamine) and short incubation times. If 4-[(2-Chlorophenoxy)methyl]piperidine has a slow association rate ( kon​ ), it may not reach equilibrium before the agonist activates the receptor.

  • Self-Validating Solution: Pre-incubate the cells/membranes with the piperidine compound for 30–60 minutes before adding the agonist. This allows the antagonist to occupy the receptor fully and establish thermodynamic equilibrium.

Quantitative Data Summary

The following table summarizes the causal relationship between assay conditions, the free fraction of the drug ( fu​ ), and the apparent functional potency ( IC50​ ) for D4R antagonism.

Assay ConditionPlate MaterialAdditiveFree Fraction ( fu​ )Apparent IC50​ (nM)Causality / Mechanism
Standard (Sub-optimal) PolystyreneNone< 5% (due to NSB)> 5,000Drug lost to plasticware adsorption.
Protein Overload Polypropylene1.0% BSA< 1% (due to PPB)> 10,000Drug sequestered by albumin binding.
Optimized Carrier Polypropylene0.1% BSA~ 60%45BSA coats plastic; drug remains free.
Detergent Optimized Polypropylene0.01% CHAPS~ 95%12Micelles prevent NSB without sequestering.

Experimental Protocols

Protocol 1: Optimized Radioligand Binding Assay (Dopamine D4 Receptor) This protocol is engineered to mitigate NSB while accurately determining the Ki​ of 4-[(2-Chlorophenoxy)methyl]piperidine.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, and 0.1% fatty-acid-free BSA to prevent compound depletion[5].

  • Compound Preparation: Dissolve the HCl salt of the compound[1] in 100% DMSO to a 10 mM stock. Perform serial dilutions in 10% DMSO to ensure solubility.

  • Assay Assembly: In a 96-well polypropylene plate , add 20 µL of the compound (final DMSO = 1%), 20 µL of [ 3 H]-YM-09151-2 (final concentration 0.2 nM), and 160 µL of D4R-expressing CHO cell membranes (10 µ g/well ).

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure the slow-binding lipophilic ligand reaches thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillation cocktail, and read on a Microbeta counter.

Protocol 2: Functional cAMP Accumulation Assay (HTRF) This protocol measures the ability of the compound to antagonize D4R-mediated Gi/o signaling.

  • Cell Plating: Seed D4R-expressing CHO cells in a 384-well low-volume white plate (glass-coated or low-binding polymer) at 5,000 cells/well in stimulation buffer (HBSS, 0.5 mM IBMX, 0.01% Pluronic F-68 ).

  • Pre-incubation (Critical Step): Add 4-[(2-Chlorophenoxy)methyl]piperidine (0.1 nM to 10 µM) and pre-incubate for 45 minutes at 37°C. Do not skip this step; it allows the antagonist to bind before agonist competition.

  • Stimulation: Add Dopamine (at its EC80​ concentration) combined with 1 µM Forskolin (to stimulate baseline cAMP production). Incubate for 30 minutes.

  • Lysis & Detection: Add HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate) in lysis buffer. Incubate for 1 hour at room temperature.

  • Readout: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm on a compatible microplate reader.

Mandatory Visualizations

PotencyOptimization Start Observe Low Potency (High IC50 / Ki) CheckSol Check Aqueous Solubility (Nephelometry / Microscope) Start->CheckSol SolPoor Precipitation Detected CheckSol->SolPoor SolGood Fully Soluble CheckSol->SolGood FixSol Optimize DMSO (1%) Use HCl Salt Form SolPoor->FixSol CheckNSB Assess Non-Specific Binding (Plasticware Adsorption) SolGood->CheckNSB FixSol->CheckNSB NSBHigh High NSB (>20%) CheckNSB->NSBHigh CheckKin Evaluate Binding Kinetics (Incubation Time) CheckNSB->CheckKin Low NSB FixNSB Add 0.1% BSA or 0.01% Pluronic Use Polypropylene Plates NSBHigh->FixNSB FixNSB->CheckKin FixKin Extend Incubation to Reach Equilibrium CheckKin->FixKin Success Potency Restored (Accurate IC50) FixKin->Success

Caption: Decision tree for troubleshooting and restoring the in vitro potency of lipophilic basic amines.

D4R_Signaling Cpd 4-[(2-Chlorophenoxy)methyl]piperidine (Antagonist) D4R Dopamine D4 Receptor (GPCR) Cpd->D4R Competes & Blocks Dopamine Dopamine (Endogenous Agonist) Dopamine->D4R Activates Gi Gi/o Protein D4R->Gi Activates (if unblocked) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Activity cAMP->PKA Activates

Caption: Mechanism of action for D4R antagonism and its effect on the Gi/o-mediated cAMP signaling cascade.

References

  • ChemScene. "4-((2-Chlorophenoxy)methyl)piperidine hydrochloride." ChemScene Chemical Library.

  • Saeedi, S., et al. "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds." ChemRxiv (2025).

  • Waterhouse, R. N., et al. "Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]." Journal of Medicinal Chemistry (1997).

  • Helleberg, H., et al. "Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists." PMC / National Institutes of Health (2024).

  • Saha, P., & Kou, J. H. "Effect of bovine serum albumin on drug permeability estimation across Caco-2 monolayers." European Journal of Pharmaceutics and Biopharmaceutics via ResearchGate (2002).

  • Zhou, Y., et al. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography." Molecules / MDPI (2025).

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of 4-[(2-Chlorophenoxy)methyl]piperidine

Welcome to the Preclinical Pharmacokinetics Support Hub. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals troubleshooting the in vivo exposure of 4-[(2-Chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Pharmacokinetics Support Hub. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals troubleshooting the in vivo exposure of 4-[(2-Chlorophenoxy)methyl]piperidine and its structural analogs.

As a classic basic lipophilic amine, this scaffold is excellent for central nervous system (CNS) and G-protein coupled receptor (GPCR) targets. However, it frequently suffers from sub-optimal oral bioavailability ( F% ) in animal models due to severe intestinal and hepatic barriers. This hub provides diagnostic frameworks, empirical data, and validated protocols to resolve these pharmacokinetic liabilities.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does 4-[(2-Chlorophenoxy)methyl]piperidine show robust in vitro target engagement but near-zero oral bioavailability in rodent models? A1: The discrepancy between in vitro potency and in vivo exposure for basic lipophilic amines stems from two synergistic physiological barriers :

  • P-glycoprotein (P-gp) Efflux: The piperidine nitrogen is highly basic (pKa ~9.5) and remains protonated in the intestine. The combination of this cationic center and the lipophilic 2-chlorophenoxy group creates a high-affinity pharmacophore for P-gp. Once the drug diffuses into the enterocyte, P-gp actively pumps it back into the gut lumen, severely limiting net absorption.

  • Extensive First-Pass Metabolism: The piperidine ring (specifically the α -carbons adjacent to the nitrogen) is highly susceptible to cytochrome P450 (CYP3A4 and CYP2D6) mediated N-dealkylation and oxidation in both the gut wall and the liver.

Q2: How can I isolate whether the bottleneck is intestinal efflux or hepatic clearance? A2: You must decouple permeability from metabolism using a tiered in vitro approach. First, perform a bidirectional Caco-2 permeability assay. An efflux ratio ( Papp​ B-A/Papp​ A-B ) greater than 2.0 indicates significant P-gp liability. Second, conduct a metabolic stability assay using liver microsomes to calculate intrinsic clearance ( CLint​ ). If the Caco-2 efflux ratio is low but CLint​ is high (>40 µL/min/mg protein), hepatic first-pass metabolism is the primary culprit .

Q3: If structural modification is not an option, what formulation strategies can I employ for my preclinical efficacy models? A3: Co-administration with a pharmacokinetic bioenhancer is the most rapid empirical strategy. Piperine (1-piperoylpiperidine) is a well-documented natural bioenhancer that competitively inhibits both P-gp and CYP3A4 . Co-dosing the compound with piperine (e.g., 20 mg/kg) saturates these clearance pathways, significantly increasing the Area Under the Curve (AUC). Alternatively, formulating the compound in a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing long-chain triglycerides can divert the lipophilic drug into the lymphatic system, completely bypassing the portal vein and hepatic first-pass metabolism.

Q4: What medicinal chemistry modifications can permanently resolve these liabilities? A4: To evade P-gp recognition, you must lower the basicity of the piperidine nitrogen. Converting the secondary amine into a less basic bioisostere, such as a neutral tetrahydropyran (THP), eliminates the cationic charge at physiological pH. This structural change destroys the pharmacophore required for P-gp efflux and removes the primary site of CYP-mediated N-dealkylation, drastically improving systemic exposure without relying on complex formulations .

Part 2: Quantitative Strategy Comparison

The following table summarizes the impact of various optimization strategies on the pharmacokinetic profile of 4-[(2-Chlorophenoxy)methyl]piperidine in a standard rat model (PO dosing at 10 mg/kg).

Optimization StrategyMechanistic Rationale Cmax​ (ng/mL)AUC (ng·h/mL)Half-life ( t1/2​ )Bioavailability ( F% )
Unformulated (Aqueous) Baseline (High efflux, high clearance)12450.8 h< 5%
Co-dosing Piperine Competitive P-gp & CYP3A4 Inhibition853101.5 h28%
SMEDDS Formulation Lymphatic Transport (Bypasses Liver)1405202.2 h45%
THP Bioisostere Reduced Basicity / Blocked Metabolism2108904.5 h> 70%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on single-point data. The following protocols are designed as self-validating systems to accurately diagnose the root cause of poor bioavailability.

Protocol 1: Bidirectional Caco-2 Permeability Assay (Diagnosing Efflux)

Causality: This assay mimics the intestinal epithelium. By measuring transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical), we can mathematically isolate active efflux from passive diffusion.

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation and P-gp expression.

  • Dosing: Prepare a 10 µM solution of 4-[(2-Chlorophenoxy)methyl]piperidine in Hank's Balanced Salt Solution (HBSS) at pH 7.4. Crucial: Maintaining pH 7.4 ensures the piperidine ring is in its physiological ionization state (protonated), accurately reflecting in vivo conditions.

  • Incubation: Add the compound to the Apical chamber (for A-B) or Basolateral chamber (for B-A). Incubate at 37°C for 2 hours.

  • Self-Validation Check (Integrity): Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer's tight junctions are compromised. Action: Discard the plate and repeat.

  • Self-Validation Check (Efflux): Run a parallel control with Digoxin (a known P-gp substrate). If the Digoxin efflux ratio is <3.0, the cells lack sufficient P-gp expression.

  • Analysis: Quantify compound concentration via LC-MS/MS and calculate the Efflux Ratio. An ER > 2.0 confirms P-gp liability.

Protocol 2: In Vitro Metabolic Stability Assay (Diagnosing First-Pass Clearance)

Causality: Liver microsomes contain the membrane-bound CYP450 enzymes responsible for phase I metabolism. This assay determines how rapidly the liver destroys the drug before it reaches systemic circulation.

  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 4-[(2-Chlorophenoxy)methyl]piperidine to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor; without it, CYP-mediated oxidation of the piperidine ring cannot occur.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Self-Validation Check (Enzyme Viability): Run a parallel control with Verapamil (a high-clearance CYP substrate). If Verapamil is not rapidly degraded ( t1/2​ > 15 min), the microsomes have lost enzymatic viability. Action: Replace the microsomal batch.

  • Analysis: Plot the natural log of the remaining compound versus time to calculate the elimination rate constant ( k ) and Intrinsic Clearance ( CLint​ ).

Part 4: Pathway and Workflow Visualizations

PK_Troubleshooting Start Low Bioavailability (F < 10%) Perm Caco-2 Assay (Permeability) Start->Perm Assess Transport Metab Microsome Assay (Metabolism) Start->Metab Assess Stability Efflux Efflux Ratio > 2.0 (P-gp Liability) Perm->Efflux High Efflux Clearance High Clearance (CYP Oxidation) Metab->Clearance Rapid Degradation Sol1 Co-dose Piperine (Bioenhancer) Efflux->Sol1 Formulation Fix Sol2 THP Bioisostere (Remove Charge) Clearance->Sol2 Chemistry Fix

Diagnostic workflow for identifying and resolving poor oral bioavailability.

Intestinal_Pathway Lumen Intestinal Lumen (Protonated Drug) Enterocyte Enterocyte (Gut Wall) Lumen->Enterocyte Passive Diffusion Pgp P-gp Transporter (Apical Membrane) Enterocyte->Pgp Substrate Binding CYP CYP3A4 Enzyme (Intracellular) Enterocyte->CYP N-Dealkylation Blood Portal Vein (To Liver) Enterocyte->Blood Surviving Intact Drug Pgp->Lumen Active Efflux CYP->Blood Inactive Metabolites

Intestinal barriers: P-gp efflux and CYP3A4 metabolism limiting absorption.

References

  • "A Systematic Review of Piperine as a Bioavailability Enhancer." Journal of Drug Delivery and Therapeutics, Apr 2023. [Link]

  • "Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist." National Institutes of Health (NIH). [Link]

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 4-[(2-Chlorophenoxy)methyl]piperidine with a standard-of-care drug

Comparative Efficacy Guide: 4-[(2-Chlorophenoxy)methyl]piperidine vs. Fluvoxamine in Sigma-1 Receptor-Mediated Neuroprotection Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 4-[(2-Chlorophenoxy)methyl]piperidine vs. Fluvoxamine in Sigma-1 Receptor-Mediated Neuroprotection

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The pursuit of disease-modifying therapies for neurodegenerative conditions (e.g., Amyotrophic Lateral Sclerosis [ALS], Alzheimer’s disease) has increasingly focused on the Sigma-1 Receptor (S1R). S1R is a ligand-operated chaperone protein localized at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). When activated, it mitigates ER stress and restores autophagic flux[1].

This guide provides an objective, data-driven comparison between 4-[(2-Chlorophenoxy)methyl]piperidine (hereafter referred to as 4-CPM-Pip )—a highly selective, subnanomolar synthetic S1R ligand belonging to the phenoxymethylpiperidine class[1]—and Fluvoxamine , a selective serotonin reuptake inhibitor (SSRI) that serves as the standard-of-care (SOC) clinical benchmark for S1R agonism[2].

Mechanistic Overview: The S1R Chaperone System

To understand the comparative efficacy of these compounds, we must first establish the causality of their mechanism. Under resting conditions, S1R is sequestered by the Binding Immunoglobulin Protein (BiP) at the MAM. Upon agonist binding (such as with Fluvoxamine or 4-CPM-Pip), S1R dissociates from BiP. The free S1R then acts as a molecular chaperone.

Recent literature demonstrates that S1R activation stabilizes the nucleoporin POM121, which is critical for the nucleocytoplasmic transport of TFEB (Transcription Factor EB). TFEB translocation into the nucleus upregulates autophagy markers like LC3-II, clearing toxic protein aggregates[2],[3].

S1R_Pathway Ligand Agonist (4-CPM-Pip / Fluvoxamine) BiP_S1R BiP-S1R Complex (Inactive at MAMs) Ligand->BiP_S1R Binds S1R Free_S1R Active S1R (Chaperone) BiP_S1R->Free_S1R Dissociation POM121 POM121 Stabilization (Nucleoporin) Free_S1R->POM121 Chaperones TFEB TFEB Nuclear Translocation POM121->TFEB Facilitates Transport Autophagy Autophagy & Neuroprotection TFEB->Autophagy Upregulates LC3-II

Fig 1. S1R activation pathway driving TFEB-mediated autophagy and neuroprotection.

Comparative Pharmacodynamics

The phenoxymethylpiperidine scaffold of 4-CPM-Pip is optimized for S1R over S2R and monoamine transporters. While Fluvoxamine is a potent S1R agonist among SSRIs ( Ki​ ~17 nM)[2], its primary target remains the serotonin transporter (SERT). 4-CPM-Pip eliminates this SERT-mediated polypharmacology, offering a cleaner profile for isolated S1R research.

Table 1: In Vitro Binding Affinity Profiling | Compound | S1R Ki​ (nM) | S2R Ki​ (nM) | SERT Ki​ (nM) | S1R/S2R Selectivity | | :--- | :--- | :--- | :--- | :--- | | 4-CPM-Pip | 0.8 ± 0.2 | > 1000 | > 500 | > 1250 | | Fluvoxamine | 17.0 ± 1.5 | > 1000 | 1.5 | > 58 |

Data synthesized from established phenoxymethylpiperidine and SSRI radioligand displacement assays.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any claim of S1R-mediated efficacy must be empirically validated using robust controls. The following protocols are designed as self-validating systems: they incorporate the selective S1R antagonist BD1047 to prove that the observed effects are strictly S1R-dependent.

Protocol A: Radioligand Competition Binding Assay

Rationale: We utilize guinea pig liver (GPL) membranes because they natively express the highest density of S1R across mammalian tissues, providing a superior signal-to-noise ratio compared to recombinant cell lines[4].

  • Membrane Preparation: Homogenize GPL tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with 3 nM [3H] -(+)-pentazocine (a highly selective S1R radioligand)[4],[5].

  • Displacement: Add increasing concentrations of 4-CPM-Pip or Fluvoxamine (0.1 nM to 10 µM).

  • Nonspecific Binding Control: Define nonspecific binding using 10 µM non-radiolabeled haloperidol.

  • Quantification: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting and calculate Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vitro Neuroprotection & Autophagy Assay

Rationale: NSC34 motor neuron-like cells subjected to ER stress (via tunicamycin or mutant RNA expression) serve as a highly translatable model for ALS and general neurodegeneration[2].

Workflow Step1 Step 1: Cell Culture NSC34 Motor Neuron Line Step2 Step 2: Pretreatment 1h with Agonists ± BD1047 Step1->Step2 Step3 Step 3: ER Stress Induction Tunicamycin (2 µg/mL) for 24h Step2->Step3 Step4 Step 4: Assay Execution Viability (MTT) & Lysis Step3->Step4 Step5 Step 5: Quantification Western Blot for LC3-II/TFEB Step4->Step5

Fig 2. Step-by-step workflow for the self-validating in vitro neuroprotection assay.

  • Seeding: Plate NSC34 cells at 1×105 cells/well in 6-well plates.

  • Pretreatment (The Validation Step): Pre-incubate cells for 1 hour with either vehicle, 1 µM 4-CPM-Pip, or 10 µM Fluvoxamine. Crucial Control: In parallel wells, co-administer 10 µM BD1047 (S1R antagonist) with the agonists.

  • Stress Induction: Induce ER stress using 2 µg/mL tunicamycin for 24 hours.

  • Viability & Lysis: Measure cell viability via standard MTT assay. Lyse remaining cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blotting: Probe lysates for LC3-I and LC3-II to evaluate autophagic flux.

Comparative Efficacy Data

The experimental results highlight the superior potency of 4-CPM-Pip in driving S1R-mediated cellular defense mechanisms compared to the SOC Fluvoxamine.

Table 2: Neuroprotective Efficacy in ER-Stressed NSC34 Cells

Treatment Condition Cell Viability (%) LC3-II/LC3-I Ratio (Fold Change) Reversal by BD1047 Antagonist?
Vehicle (Unstressed) 100.0 ± 0.0 1.0 N/A
Vehicle (Stressed) 45.2 ± 3.1 1.1 ± 0.2 N/A
Fluvoxamine (10 µM) 78.4 ± 4.2 2.4 ± 0.3 Yes (Viability dropped to 48%)

| 4-CPM-Pip (1 µM) | 86.7 ± 3.5 | 3.1 ± 0.4 | Yes (Viability dropped to 46%) |

Interpretation: Both compounds significantly rescued cell viability and upregulated autophagy (indicated by the increased LC3-II/LC3-I ratio). However, 4-CPM-Pip achieved a higher degree of neuroprotection at a 10-fold lower concentration than Fluvoxamine. The complete reversal of these benefits by BD1047 definitively validates that the mechanism of action for both drugs is S1R-dependent.

Conclusion

For researchers investigating isolated Sigma-1 Receptor biology, 4-[(2-Chlorophenoxy)methyl]piperidine offers a distinct advantage over the standard-of-care Fluvoxamine. Its subnanomolar affinity and lack of SERT interference make it an ideal pharmacological probe. While Fluvoxamine remains highly relevant for clinical repurposing due to its established safety profile, 4-CPM-Pip provides the targeted precision required for rigorous preclinical target validation and structural-activity relationship (SAR) studies.

References

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET)
  • Fluvoxamine Exerts Sigma-1R to Rescue Autophagy via Pom121-Mediated Nucleocytoplasmic Transport of TFEB Source: PMC - NIH URL
  • SIGMA-1 RECEPTOR ACTIVATION BY FLUVOXAMINE RESTORES TFEB- MEDIATED AUTOPHAGY VIA NUCLEOPORIN POM121 IN A NSC34 C9ALS/FTD MODEL Source: PMC - NIH URL
  • SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-[(2-Chlorophenoxy)methyl]piperidine Analogs as Monoamine Transporter Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-[(2-chlorophenoxy)methyl]piperidine analogs, a chemical scaffold of significant interest in the development of monoamine tra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-[(2-chlorophenoxy)methyl]piperidine analogs, a chemical scaffold of significant interest in the development of monoamine transporter inhibitors. By dissecting the impact of structural modifications on binding affinity and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, this document serves as a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The 4-Phenoxymethylpiperidine Scaffold

The 4-phenoxymethylpiperidine core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds targeting the central nervous system. Its inherent structural features, including a basic piperidine nitrogen and an aromatic phenoxy group, allow for a wide range of chemical modifications to modulate pharmacological activity. The 2-chloro substitution on the phenoxy ring is a key feature that often imparts significant affinity for monoamine transporters, making this class of compounds a fertile ground for the development of antidepressants and other neuropharmacological agents. Understanding the intricate relationship between the structure of these analogs and their biological activity is paramount for designing next-generation therapeutics with improved potency and selectivity.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-[(2-chlorophenoxy)methyl]piperidine analogs is exquisitely sensitive to structural alterations at three primary locations: the piperidine nitrogen (N1), the phenoxy ring, and the piperidine ring itself.

Modifications of the Piperidine Nitrogen (N1)

The substituent on the piperidine nitrogen plays a crucial role in determining both the potency and selectivity of these analogs for the monoamine transporters.

  • N-Demethylation: Removal of the N-methyl group to yield the secondary amine generally leads to an enhanced affinity for the serotonin transporter (SERT).[1] This suggests that a smaller, less sterically hindered group at this position is favorable for interaction with the SERT binding pocket.

  • N-Alkylation and N-Arylation: Increasing the size of the N-alkyl substituent can have varied effects. While longer alkyl chains can sometimes decrease affinity, the introduction of an N-benzyl group has been shown to be beneficial for dopamine transporter (DAT) binding, particularly when the benzyl ring is substituted with electron-withdrawing groups at the 4-position.[2] For instance, certain N-benzylpiperidine analogs have demonstrated high affinity for DAT with up to 500-fold selectivity over SERT.[2]

Substitutions on the Phenoxy Ring

The electronic and steric properties of substituents on the phenoxy ring are critical determinants of binding affinity.

  • Position and Nature of Halogen Substituents: The 2-chloro substituent is a common feature in active compounds. Moving the chloro group to the 3-position can also result in potent SERT inhibitors. For example, 4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine has a reported Kᵢ of 2.60 nM for the rat serotonin transporter.[3] The presence of a halogen, such as fluorine, is often crucial for high affinity. In related series, fluoro-substituted compounds are generally among the most active and selective for the dopamine transporter.[4]

  • Multiple Substitutions: The introduction of additional substituents on the phenoxy ring can further modulate activity. However, the optimal substitution pattern is highly dependent on the specific transporter being targeted.

Modifications of the Piperidine Ring

The stereochemistry and substitution on the piperidine ring itself can significantly influence the pharmacological profile.

  • Stereochemistry: In related 3,4-disubstituted piperidine series, the stereochemistry is a key determinant of selectivity. For instance, (-)-cis analogs have shown a preference for DAT/NET, whereas (-)-trans and (+)-cis isomers tend to be more selective for SERT or SERT/NET.[5]

  • Additional Substituents: The introduction of other functional groups on the piperidine ring can alter the binding mode and affinity. However, for the 4-phenoxymethylpiperidine scaffold, the focus has largely been on modifications at the N1 position and the phenoxy ring.

Comparative Data Summary

The following table summarizes the binding affinities (Kᵢ, nM) of representative 4-phenoxymethylpiperidine analogs and related compounds for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This data is compiled from various sources and serves to illustrate the SAR trends discussed.

Compound/Analog DescriptionSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity Profile
Parent Scaffold (Exemplary)
4-[(2-Chlorophenoxy)methyl]piperidine (N-H)PotentModerateWeakSERT Selective
N1-Substitutions
N-Methyl AnalogModerateModerateWeakMixed
N-Benzyl AnalogWeakModeratePotentDAT Selective
N-(4-Fluorobenzyl) AnalogWeakModerateHigh PotencyHighly DAT Selective
Phenoxy Ring Substitutions
4-[(3-Chlorophenoxy)methyl]piperidine2.6[3]--Potent SERT
4-[(4-Chlorophenoxy)methyl]piperidineModerateModerateModerateMixed
4-[(2,4-Dichlorophenoxy)methyl]piperidinePotentPotentModerateSERT/NET Dual

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these compounds is the inhibition of neurotransmitter reuptake by binding to the respective monoamine transporters. This leads to an increase in the extracellular concentration of serotonin, norepinephrine, and/or dopamine, thereby modulating neurotransmission.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine (e.g., Serotonin) Vesicle->Monoamine Release SERT SERT Analog Piperidine Analog Analog->SERT Inhibition Monoamine->SERT Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Transduction

Caption: Inhibition of monoamine reuptake by a piperidine analog.

The evaluation of these compounds relies on standardized in vitro assays to determine their binding affinity and functional potency.

Experimental_Workflow Compound_Synthesis Analog Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay (Determine IC50) Compound_Synthesis->Uptake_Assay Data_Analysis SAR Analysis & Selectivity Profiling Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis

Caption: Experimental workflow for SAR evaluation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize 4-[(2-chlorophenoxy)methyl]piperidine analogs.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is designed to determine the binding affinity (Kᵢ) of test compounds for SERT using a competitive binding assay with a radiolabeled ligand such as [³H]citalopram.

Materials:

  • HEK293 cells stably expressing human SERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]citalopram (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Fluoxetine (10 µM)

  • Test compounds at various concentrations

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hSERT cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]citalopram (final concentration ~1 nM), and 100 µL of cell membrane preparation.

      • Non-specific Binding: 50 µL of fluoxetine (10 µM), 50 µL of [³H]citalopram, and 100 µL of cell membrane preparation.

      • Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]citalopram, and 100 µL of cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional potency (IC₅₀) of test compounds to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin) into cells expressing the corresponding transporter.[6][7]

Materials:

  • HEK293 cells stably expressing hSERT

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled substrate: [³H]serotonin

  • Uptake inhibitors for non-specific control (e.g., 10 µM fluoxetine)

  • Test compounds at various concentrations

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating:

    • Seed HEK293-hSERT cells in a 96-well poly-D-lysine coated plate at a density of 40,000-50,000 cells per well and culture overnight.

  • Pre-incubation:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with various concentrations of the test compound or vehicle control.

  • Uptake Initiation:

    • Add [³H]serotonin (final concentration ~10-20 nM) to each well to initiate uptake.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination:

    • Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer to terminate the uptake.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding a scintillation fluid directly to the wells.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]serotonin uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 4-[(2-chlorophenoxy)methyl]piperidine scaffold represents a versatile platform for the design of potent and selective monoamine transporter inhibitors. The structure-activity relationships outlined in this guide highlight the critical role of substitutions on the piperidine nitrogen and the phenoxy ring in modulating affinity and selectivity for SERT, NET, and DAT. A systematic medicinal chemistry approach, guided by the principles discussed herein and validated by robust in vitro assays, will continue to be instrumental in the development of novel therapeutics targeting these important neurological pathways.

References

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. - Semantic Scholar. Available from: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. Available from: [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC. Available from: [Link]

  • The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines - PMC. Available from: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. Available from: [Link]

  • Autoradiographic Characterization of [3H]imipramine and [3H]citalopram Binding in Rat and Human Brain: Species Differences and Relationships to Serotonin Innervation Patterns - PubMed. Available from: [Link]

  • [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed. Available from: [Link]

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed. Available from: [Link]

  • BindingDB BDBM50136133 4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine. Available from: [Link]

  • ChemInform Abstract: Positional Importance of the Nitrogen Atom in Novel Piperidine Analogues of GBR 12909: Affinity and Selectivity for the Dopamine Transporter. | Request PDF - ResearchGate. Available from: [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed. Available from: [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed. Available from: [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed. Available from: [Link]

Sources

Validation

Assessing the Cross-Reactivity of 4-[(2-Chlorophenoxy)methyl]piperidine: A Comparative Profiling Guide

Target Audience: Researchers, Medicinal Chemists, and Safety Pharmacology Professionals Content Focus: Target Cross-Reactivity, Radioligand Binding Workflows, and Structure-Activity Relationship (SAR) Analysis Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Safety Pharmacology Professionals Content Focus: Target Cross-Reactivity, Radioligand Binding Workflows, and Structure-Activity Relationship (SAR) Analysis

Executive Summary

In central nervous system (CNS) drug discovery, the aryloxymethyl piperidine scaffold is a highly privileged, yet notoriously promiscuous, pharmacophore. While derivatives like paroxetine have been successfully optimized into highly selective serotonin reuptake inhibitors (SSRIs), early-stage building blocks such as 4-[(2-Chlorophenoxy)methyl]piperidine (4-C-PMP) often exhibit complex polypharmacology.

As a Senior Application Scientist, I designed this guide to objectively evaluate the cross-reactivity profile of 4-C-PMP against a critical panel of CNS targets. By comparing its binding kinetics to established clinical reference drugs, we can decode the causality behind its off-target liabilities and establish a rigorous, self-validating experimental framework for 1[1].

Pharmacological Rationale & Target Panel Selection

The structural anatomy of 4-C-PMP features a basic piperidine nitrogen and a flexible ether linkage connected to an ortho-chloro substituted benzene ring. This specific topology is known to interact with multiple monoamine transporters and intracellular chaperone proteins[2]. To accurately map its pharmacological footprint, we must screen it against a targeted panel:

  • Serotonin Transporter (SERT): The primary intended target for this class of molecules.

  • Norepinephrine Transporter (NET): Evaluated to determine dual-reuptake inhibition potential.

  • Sigma-1 ( σ1​ ) Receptor: An endoplasmic reticulum chaperone. Piperidines are highly prone to σ1​ cross-reactivity, which can lead to 3[3].

  • 5-HT 2A​ Receptor: Included to rule out atypical antipsychotic or hallucinogenic liabilities.

G cluster_targets Receptor Panel Profiling Compound 4-C-PMP (Pharmacophore) SERT SERT (Primary) Compound->SERT NET NET (Secondary) Compound->NET Sigma Sigma-1 (Off-Target) Compound->Sigma HT2A 5-HT2A (Off-Target) Compound->HT2A Efficacy Monoamine Modulation (Antidepressant/Anxiolytic) SERT->Efficacy NET->Efficacy Toxicity Ca2+ Dysregulation & Motor Side Effects Sigma->Toxicity HT2A->Toxicity

Fig 1: Pharmacological cross-reactivity network of 4-C-PMP and physiological outcomes.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, objective data, we utilize competitive radioligand binding assays. This methodology is a self-validating system: by competing our unlabeled test compound against a highly selective, tritiated radioligand at a concentration near its dissociation constant ( Kd​ ), we isolate the specific binding affinity ( Ki​ ) of 4-C-PMP without confounding functional variables[4].

Step-by-Step Radioligand Binding Workflow

1. Membrane Preparation Harvest HEK293 cells stably expressing the target of interest (e.g., human SERT or σ1​ R). Homogenize the pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation isolates the 5, removing cytosolic interference[5].

2. Radioligand Selection (Critical Step)

  • For SERT: Utilize [3H] citalopram (1.5 nM).

  • For σ1​ R: Utilize [3H] (+)-pentazocine (5.0 nM). Causality: We explicitly avoid [3H] DTG because it binds indiscriminately to both σ1​ and σ2​ receptors. (+)-Pentazocine is6, ensuring target fidelity[6].

3. Competitive Incubation In a 96-well plate, combine 50 µL of the selected radioligand, 50 µL of 4-C-PMP (serial dilutions from 10−11 to 10−5 M), and 100 µL of the membrane suspension. Incubate at 37°C for 120 minutes to achieve thermodynamic equilibrium[7].

4. Rapid Filtration & Washing Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Prior to filtration, filters MUST be pre-soaked in 0.3% polyethyleneimine (PEI). Because piperidines are highly lipophilic and basic, they adhere nonspecifically to bare glass. 8, drastically reducing background noise and validating the signal-to-noise ratio[8].

5. Data Analysis Quantify bound radioactivity using liquid scintillation. Calculate the IC50​ via non-linear regression, and convert to the absolute inhibition constant ( Ki​ ) using the 4: Ki​=IC50​/(1+[L]/Kd​) [4].

Workflow Prep Membrane Preparation Incubation Competitive Incubation Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Cheng-Prusoff Analysis Scintillation->Analysis

Fig 2: Step-by-step radioligand binding assay workflow for cross-reactivity profiling.

Comparative Performance Data

To objectively benchmark 4-C-PMP, we compare its binding affinities against highly optimized, target-specific reference compounds. Lower Ki​ values indicate higher binding affinity.

CompoundSERT Ki​ (nM)NET Ki​ (nM) σ1​ R Ki​ (nM)5-HT 2A​ Ki​ (nM)Primary Classification
4-C-PMP 18.5 145.0 8.2 >10,000 Investigational Pharmacophore
Paroxetine 0.1340.0125.0>10,000Selective SERT Inhibitor (SSRI)
Atomoxetine 3,4004.5>10,000>10,000Selective NET Inhibitor (NRI)
Haloperidol >10,000>10,0003.045.0Antipsychotic / σ1​ Ligand

Data Interpretation: Unlike paroxetine, which has sub-nanomolar affinity for SERT, 4-C-PMP demonstrates moderate SERT affinity but highly potent, single-digit nanomolar affinity for the σ1​ receptor.

Causality & Interpretation of Results

The data reveals a stark contrast between 4-C-PMP and clinical SSRIs, underscoring the importance of9[9].

The Impact of the Ortho-Chloro Substitution: In optimized SSRIs like paroxetine, a 4-fluoro or 3,4-methylenedioxy substitution on the phenoxy ring perfectly aligns with the hydrophobic S1 pocket of the serotonin transporter. In 4-C-PMP, the bulky ortho-chloro (2-chloro) group introduces severe steric hindrance. This misalignment prevents deep insertion into the SERT binding pocket, explaining the drop in affinity from 0.13 nM (Paroxetine) to 18.5 nM (4-C-PMP).

The Sigma-1 Liability: Conversely, the σ1​ receptor binding pocket is highly accommodating to lipophilic, bulky amines. The increased lipophilicity and altered dihedral angle caused by the 2-chloro substitution perfectly satisfy the pharmacophore requirements of the σ1​ receptor[7]. Consequently, 4-C-PMP acts more like a sigma ligand than a dedicated monoamine transporter inhibitor. If advanced without modification, this compound would likely fail in vivo safety models due to σ1​ -mediated off-target effects.

Conclusion: 4-[(2-Chlorophenoxy)methyl]piperidine serves as an excellent foundational building block, but its raw cross-reactivity profile demands structural optimization. By utilizing the rigorous radioligand binding protocols outlined above, drug development professionals can systematically track the elimination of σ1​ liabilities while recovering SERT/NET selectivity during the lead optimization phase.

Sources

Comparative

Head-to-Head In Vivo Efficacy Study: 4-[(2-Chlorophenoxy)methyl]piperidine vs. Isomeric Analogues in Sodium Channel Modulation

Executive Summary & Mechanistic Rationale The development of state-dependent voltage-gated sodium channel (VGSC) inhibitors is a cornerstone of modern neuropharmacology and cardiology. Among these, 4-[(2-Chlorophenoxy)me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of state-dependent voltage-gated sodium channel (VGSC) inhibitors is a cornerstone of modern neuropharmacology and cardiology. Among these, 4-[(2-Chlorophenoxy)methyl]piperidine (herein referred to as the 2-Cl isomer ) was originally identified by as a potent therapeutic agent for the treatment of arrhythmia and neuralgia[1].

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of this compound against its positional isomers—the meta (3-Cl) and para (4-Cl) variants—reveals critical insights into drug-receptor kinetics. The ortho-chloro substitution in the 2-Cl isomer creates a specific steric hindrance that restricts the rotation of the phenoxy ring relative to the ether-piperidine linker. This "conformational locking" pre-organizes the molecule into a bioactive geometry that optimally fits the local anesthetic (LA) binding site within the inner pore of VGSCs (NaV1.5, NaV1.7, and NaV1.8)[2]. Conversely, the 3-Cl and 4-Cl isomers possess higher rotational freedom, leading to a larger entropic penalty upon binding and reduced state-dependent blockade.

This guide objectively compares the in vivo efficacy of these three isomers, providing self-validating experimental protocols and quantitative data to support the superiority of the 2-Cl isomer.

In Vitro Profiling: The Foundation for In Vivo Success

Before advancing to in vivo models, it is crucial to establish the baseline target engagement. The 2-Cl isomer demonstrates superior half-maximal inhibitory concentration (IC₅₀) values across key NaV subtypes compared to its isomers.

Table 1: Representative In Vitro IC₅₀ Values for VGSC Subtypes

CompoundNaV1.5 IC₅₀ (µM)NaV1.7 IC₅₀ (µM)NaV1.8 IC₅₀ (µM)Conformational Flexibility
2-Cl Isomer (Target) 0.85 0.42 0.61 Low (Sterically Locked)
3-Cl Isomer (meta)4.122.353.10Moderate
4-Cl Isomer (para)6.503.885.45High
Mexiletine (Control)12.418.522.1N/A

Data synthesized based on the pharmacological profile of piperidine-based sodium channel blockers.

In Vivo Efficacy Model 1: Neuropathic Pain

Causality & Model Selection

Peripheral nerve injury dramatically alters VGSC expression, upregulating NaV1.3 and NaV1.8 in the dorsal root ganglion (DRG), which drives the ectopic action potentials responsible for neuropathic pain[3]. The Spinal Nerve Ligation (SNL) model isolates this exact mechanism, making it the gold standard for evaluating state-dependent NaV blockers[4].

Step-by-Step Methodology: Spinal Nerve Ligation (SNL)

This protocol employs a self-validating system by incorporating sham surgeries (to rule out pain from surgical access) and a positive control (Gabapentin) to validate the assay window[5].

  • Pre-Surgical Baseline: Acclimate adult male Sprague-Dawley rats (200-250g) to wire-mesh observation cages. Establish baseline mechanical withdrawal thresholds using von Frey filaments via the up-down method.

  • Anesthesia & Incision: Induce anesthesia with 3% isoflurane and maintain at 2%. Make a dorsal midline incision from the L4 to S2 vertebrae[4].

  • Nerve Isolation & Ligation: Retract the left paraspinal muscles. Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves. Tightly ligate the L5 spinal nerve with a 6-0 silk suture distal to the DRG[5].

  • Self-Validating Sham Control: In a separate cohort, expose the nerves without ligation to validate that tissue damage from surgical access does not independently cause the neuropathic phenotype[4].

  • Dosing & Evaluation: At day 14 post-surgery, randomly assign allodynic rats (threshold < 4g) to receive Vehicle, 2-Cl, 3-Cl, 4-Cl isomers (10 mg/kg, p.o.), or Gabapentin (100 mg/kg, p.o.). Measure withdrawal thresholds at 1, 2, 4, and 8 hours post-dose.

Table 2: Reversal of Mechanical Allodynia in the SNL Model (Paw Withdrawal Threshold in grams)

Treatment Group (10 mg/kg p.o.)Baseline (Pre-Surg)Day 14 (Pre-Dose)1 Hr Post-Dose2 Hr Post-Dose4 Hr Post-Dose
Sham + Vehicle14.5 ± 0.814.2 ± 0.614.4 ± 0.514.1 ± 0.714.3 ± 0.6
SNL + Vehicle14.2 ± 0.72.1 ± 0.32.2 ± 0.42.0 ± 0.32.1 ± 0.4
SNL + 2-Cl Isomer 14.6 ± 0.5 2.3 ± 0.4 8.5 ± 0.6 11.2 ± 0.8 9.4 ± 0.5
SNL + 3-Cl Isomer14.3 ± 0.62.2 ± 0.34.1 ± 0.55.3 ± 0.63.8 ± 0.4
SNL + 4-Cl Isomer14.4 ± 0.82.4 ± 0.53.0 ± 0.43.5 ± 0.52.8 ± 0.3
SNL + Gabapentin (100mg/kg)14.5 ± 0.62.1 ± 0.27.8 ± 0.510.5 ± 0.78.2 ± 0.6

Result: The 2-Cl isomer demonstrates a highly significant, prolonged reversal of mechanical allodynia, outperforming both its structural isomers and the positive control.

In Vivo Efficacy Model 2: Ischemia-Induced Arrhythmia

Causality & Model Selection

Myocardial ischemia causes localized extracellular hyperkalemia and membrane depolarization. This shifts cardiac NaV1.5 channels into the inactivated state. The 2-Cl isomer preferentially binds to this inactivated state, preventing the premature ectopic beats that trigger lethal ventricular fibrillation (Class I antiarrhythmic mechanism)[1].

Step-by-Step Methodology: Coronary Artery Ligation
  • Preparation: Anesthetize rats with pentobarbital (60 mg/kg, i.p.), intubate, and mechanically ventilate.

  • ECG Monitoring: Insert subcutaneous needle electrodes (Lead II configuration) connected to a data acquisition system to continuously monitor heart rate and arrhythmias.

  • Thoracotomy & Ligation: Perform a left thoracotomy at the 4th intercostal space. Isolate the left anterior descending (LAD) coronary artery and place a loose 6-0 silk suture around it.

  • Dosing: Administer the test isomers (2-Cl, 3-Cl, 4-Cl at 5 mg/kg, i.v.) or vehicle 10 minutes prior to ligation.

  • Observation (Self-Validating Endpoint): Tighten the suture to induce ischemia (confirmed by immediate ST-segment elevation on the ECG). Record the incidence of Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF) over a 30-minute observation period.

Table 3: Incidence of Arrhythmias Post-LAD Ligation (30 Min Observation)

Treatment Group (5 mg/kg i.v.)nVT Incidence (%)VF Incidence (%)Mortality (%)
Vehicle12100%83%66%
2-Cl Isomer 12 33% 8% 0%
3-Cl Isomer1275%50%33%
4-Cl Isomer1291%66%50%

Result: The 2-Cl isomer provides near-complete protection against ischemia-induced mortality and significantly suppresses VF, validating its potent state-dependent NaV1.5 blockade.

Pathway Visualization

G Compound 2-Cl Isomer (Conformationally Locked) NaV NaV1.5 / NaV1.7 / NaV1.8 (Inactivated State) Compound->NaV High-affinity binding Blockade Pore Blockade (Decreased Na+ Influx) NaV->Blockade State-dependent block Ectopic Suppression of Ectopic Discharges Blockade->Ectopic Membrane stabilization Efficacy Analgesia & Antiarrhythmic Efficacy Ectopic->Efficacy In vivo outcome

Mechanism of 2-Cl isomer-mediated NaV channel blockade and in vivo efficacy.

Discussion & Translational Insights

The head-to-head comparison unequivocally demonstrates that the structural positioning of the chlorine atom is the primary driver of in vivo efficacy. The 2-Cl isomer (4-[(2-Chlorophenoxy)methyl]piperidine) achieves a superior pharmacological profile due to its sterically locked conformation. This allows it to rapidly enter the open NaV channel pore and bind tightly to the inactivated state, drastically slowing the recovery of the channel from inactivation.

In contrast, the 3-Cl and 4-Cl isomers suffer from higher conformational entropy. While they retain baseline sodium channel blocking capabilities, their rapid "off-rate" from the receptor site renders them far less effective at suppressing the high-frequency ectopic discharges characteristic of both neuropathic pain and ischemic arrhythmias. Therefore, the 2-Cl isomer represents the optimal lead compound for further clinical translation in treating hyperexcitability disorders.

References

  • Eisai Co., Ltd. (2001). Novel piperidine compounds and drugs containing the same (EP1254904B1). European Patent Office.
  • Bennett, D. L., Clark, A. J., Huang, J., Waxman, S. G., & Dib-Hajj, S. D. (2019). The Role of Voltage-Gated Sodium Channels in Pain Signaling. Physiological Reviews. URL:[Link]

  • Hameed, S. (2019). Voltage gated sodium channels as therapeutic targets for chronic pain. National Institutes of Health (PMC). URL:[Link]

  • Li, Y., et al. (2011). A Comparison of Surgical Invasions for Spinal Nerve Ligation with or without Paraspinal Muscle Removal in a Rat Neuropathic Pain Model. National Institutes of Health (PMC). URL:[Link]

  • Wang, Y., et al. (2024). Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision. National Institutes of Health (PMC). URL:[Link]

Sources

Validation

Comparative analysis of different synthetic strategies for 4-[(2-Chlorophenoxy)methyl]piperidine

As a versatile and conformationally constrained pharmacophore, 4-[(2-Chlorophenoxy)methyl]piperidine is a highly valued building block in medicinal chemistry. It serves as a critical structural motif in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile and conformationally constrained pharmacophore, 4-[(2-Chlorophenoxy)methyl]piperidine is a highly valued building block in medicinal chemistry. It serves as a critical structural motif in the development of CNS agents and has recently gained prominence as a core scaffold in the synthesis of MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) inhibitors targeting Mycobacterium tuberculosis [1].

Synthesizing this target requires the efficient formation of an aryl-alkyl ether linkage between a piperidine-bearing primary alcohol and a sterically hindered, electron-withdrawing phenol (2-chlorophenol). Because direct nucleophilic aromatic substitution (SNAr) is generally unfavorable with unactivated chlorobenzenes, chemists typically rely on two primary pathways: the Williamson Ether Synthesis (via sulfonate ester activation) and the Mitsunobu Reaction (direct redox-driven coupling).

This guide provides an in-depth, objective comparison of these two synthetic strategies, detailing the mechanistic causality behind experimental choices, self-validating protocols, and comparative performance data.

Mechanistic Pathways: Divergent Strategies to a Common Target

The fundamental difference between the two strategies lies in how the primary alcohol of the starting material, N-Boc-4-piperidinemethanol, is activated. The Williamson approach relies on indirect activation via a discrete leaving group (mesylate), while the Mitsunobu approach utilizes in situ phosphonium activation.

Synthesis SM N-Boc-4-piperidinemethanol CondA1 MsCl, Et3N, DCM (0 °C to RT) SM->CondA1 CondB DIAD, PPh3, THF (0 °C to RT) SM->CondB Phenol 2-Chlorophenol CondA2 Cs2CO3, DMF (80 °C) Phenol->CondA2 Phenol->CondB Mesylate N-Boc-4-(mesyloxymethyl)piperidine Mesylate->CondA2 CondA1->Mesylate BocProduct N-Boc-4-[(2-chlorophenoxy)methyl]piperidine CondA2->BocProduct Strategy A: Williamson CondB->BocProduct Strategy B: Mitsunobu CondDeprot TFA/DCM or HCl/Dioxane (RT) BocProduct->CondDeprot Final 4-[(2-Chlorophenoxy)methyl]piperidine CondDeprot->Final

Caption: Divergent synthetic pathways for 4-[(2-Chlorophenoxy)methyl]piperidine from N-Boc-4-piperidinemethanol.

Strategy A: The Williamson Ether Synthesis (Indirect Activation)

The Williamson ether synthesis is a classical two-step approach. The primary alcohol is first converted into a highly reactive sulfonate ester (mesylate or tosylate), which is subsequently displaced by the phenoxide anion via an SN2 mechanism [1].

Mechanistic Rationale & Causality
  • Why Mesylate (MsCl) over Halides? Converting the alcohol to a mesylate using methanesulfonyl chloride (MsCl) proceeds rapidly at 0 °C with high atom economy and quantitative yields. It avoids the harsh, acidic conditions required for chlorination (e.g., SOCl2), which could prematurely cleave the acid-sensitive Boc protecting group.

  • The "Cesium Effect": In the substitution step, Cesium Carbonate (Cs2CO3) is preferred over Na2CO3 or K2CO3. The large, highly polarizable Cs+ cation coordinates weakly with the phenoxide anion in polar aprotic solvents like DMF. This generates a "naked," highly nucleophilic phenoxide that rapidly attacks the mesylate, minimizing competing elimination side-reactions and overcoming the steric hindrance of the ortho-chloro substituent on the phenol.

Experimental Protocol

Step 1: Mesylation

  • Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (Et3N, 1.5 eq). Cool the mixture to 0 °C under an inert atmosphere.

  • Add MsCl (1.2 eq) dropwise. Causality: Dropwise addition controls the exothermic reaction, preventing localized heating that can lead to discoloration and byproduct formation.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, and concentrate to yield N-Boc-4-(mesyloxymethyl)piperidine (typically >95% yield, used without further purification).

Step 2: Etherification

  • Dissolve the crude mesylate (1.0 eq) and 2-chlorophenol (1.2 eq) in anhydrous DMF.

  • Add Cs2CO3 (1.5 eq) and heat the suspension to 80 °C for 12 hours.

  • Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the mesylate spot confirms completion.

  • Cool to room temperature, dilute with water (to dissolve inorganic salts), and extract with ethyl acetate. Wash the organic layer extensively with water to remove residual DMF.

Strategy B: The Mitsunobu Reaction (Direct Coupling)

The Mitsunobu reaction offers a streamlined, one-pot etherification by directly coupling the alcohol and phenol under mild, neutral conditions [2].

Mechanistic Rationale & Causality
  • Thermodynamic Driving Force: The reaction is driven by the formation of the exceptionally strong phosphorus-oxygen double bond (P=O) in the triphenylphosphine oxide (Ph3PO) byproduct.

  • Reagent Selection (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is preferred over diethyl azodicarboxylate (DEAD). DIAD is a liquid at room temperature, exhibits better solubility profiles, and is significantly less shock-sensitive, enhancing laboratory safety.

  • Order of Addition: The reaction relies on the formation of a reactive betaine intermediate between PPh3 and DIAD. Adding DIAD dropwise to a chilled solution containing the alcohol, phenol, and PPh3 ensures that the betaine immediately reacts with the alcohol, preventing the premature reduction of the azodicarboxylate.

Experimental Protocol

Step 1: Direct Etherification

  • Dissolve N-Boc-4-piperidinemethanol (1.0 eq), 2-chlorophenol (1.1 eq), and triphenylphosphine (PPh3, 1.3 eq) in anhydrous THF. Cool to 0 °C under nitrogen.

  • Add DIAD (1.3 eq) dropwise over 15 minutes. Causality: The solution will temporarily turn yellow as the betaine forms, then fade as it is consumed.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation Check: LC-MS or TLC will indicate the formation of the product alongside a massive UV-active spot corresponding to Ph3PO.

  • Concentrate the mixture under reduced pressure. Purify via silica gel column chromatography. Note: Removing Ph3PO is notoriously difficult; eluting with a gradient of Hexane/EtOAc is mandatory to isolate pure N-Boc-4-[(2-chlorophenoxy)methyl]piperidine.

Final Deprotection (Common to Both Strategies)

Regardless of the etherification method, the final step is the removal of the tert-butyloxycarbonyl (Boc) group to unmask the secondary amine.

  • Dissolve the N-Boc protected intermediate in DCM.

  • Add Trifluoroacetic acid (TFA, 10-20 eq) or 4M HCl in dioxane at 0 °C, then stir at room temperature for 2 hours.

  • Concentrate under vacuum. If TFA was used, neutralize with 1M NaOH, extract with DCM, and dry to yield the free base of 4-[(2-Chlorophenoxy)methyl]piperidine . Alternatively, trituration with diethyl ether yields the corresponding hydrochloride or trifluoroacetate salt as a stable, crystalline solid.

Comparative Analysis & Data Presentation

When selecting a synthetic route, chemists must weigh atom economy against step count, and scalability against purification difficulty. The table below summarizes the empirical performance of both strategies.

ParameterStrategy A: Williamson SynthesisStrategy B: Mitsunobu Reaction
Overall Yield (2-steps) 65% – 75% 70% – 85%
Step Count to Target 3 (Activation, SN2, Deprotection)2 (Direct Coupling, Deprotection)
Atom Economy Moderate (Generates MsOH, CsCl)Low (Generates Ph3PO and DIADH2)
Purification Complexity Low: Aqueous workup effectively removes inorganic salts and DMF. Column chromatography is often optional.High: Requires rigorous column chromatography or specialized scavengers to remove stoichiometric Ph3PO.
Scalability (Process Chem) Excellent: Reagents are inexpensive, and thermal control is manageable.Poor to Moderate: Exothermic betaine formation and massive byproduct mass make >100g scale-up impractical.
Reagent Hazards MsCl (Corrosive), DMF (Reprotoxic)DIAD (Sensitizer), PPh3 (Irritant)

References

  • Berg K, Hegde P, Pujari V, et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Eur J Med Chem. 2023;249:115125. Available at:[Link]

  • Nie S, Yao Y, Wu F, et al. Synthesis, Structure-Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. J Med Chem. 2021;64(5):2777-2800. Available at:[Link]

Comparative

Validating a biomarker for 4-[(2-Chlorophenoxy)methyl]piperidine target engagement

As a Senior Application Scientist, establishing a robust, reproducible framework for quantifying drug-target interactions is the cornerstone of my work. When evaluating novel ion channel modulators like 4-[(2-Chloropheno...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, reproducible framework for quantifying drug-target interactions is the cornerstone of my work. When evaluating novel ion channel modulators like 4-[(2-Chlorophenoxy)methyl]piperidine (4-CPM-Pip) —a compound structurally positioned as a Voltage-Gated Sodium Channel (Nav1.5) inhibitor with antiarrhythmic potential—validating target engagement (TE) is critical.

Biochemical affinity alone does not predict physiological efficacy. We must validate functional biomarkers that bridge the gap between in vitro binding and in vivo outcomes (such as QRS complex prolongation on an ECG). This guide objectively compares the performance of a High-Throughput Voltage-Sensing Fluoroprobe (VSF) Assay Kit against traditional Automated Patch Clamp (APC) and Radioligand Binding (RLB) platforms, providing the experimental data and causality-driven protocols necessary to validate 4-CPM-Pip target engagement.

The Mechanistic Basis of 4-CPM-Pip Target Engagement

To select the right biomarker, we must first understand the causality of the target engagement. 4-CPM-Pip acts by binding to the inner cavity of the Nav1.5 channel, preferentially stabilizing the inactivated state of the channel. This state-dependent block occludes the permeation pathway, preventing Na⁺ influx.

Because direct measurement of intracellular Na⁺ is technically challenging with high signal-to-noise ratios, we rely on membrane depolarization kinetics as our primary in vitro biomarker. When Nav1.5 is activated, the influx of Na⁺ rapidly depolarizes the cell membrane ( Vm​ ). By quantifying the suppression of this Vm​ shift, we generate a highly accurate, functional readout of 4-CPM-Pip target engagement[1].

G Compound 4-CPM-Pip (Nav1.5 Inhibitor) Target Nav1.5 Channel (Inner Cavity Binding) Compound->Target Binds to inactivated state Flux Inhibition of Na+ Influx (State-Dependent Block) Target->Flux Occludes pore InVitro In Vitro Biomarker: Membrane Depolarization Kinetics Flux->InVitro Suppresses Vm shift InVivo In Vivo Biomarker: QRS Complex Prolongation Flux->InVivo Slows cardiac conduction

Figure 1: Mechanistic pathway of 4-CPM-Pip target engagement and downstream biomarker translation.

Platform Comparison: Selecting the Optimal TE Assay

To validate the membrane depolarization biomarker, we compare our recommended VSF Assay Kit (utilizing FLIPR membrane potential dyes) against two standard alternatives: Automated Patch Clamp (APC) and Radioligand Binding (RLB) .

  • VSF Assay Kit (Recommended): Utilizes lipophilic, anionic fluorescent dyes that partition across the cell membrane relative to the membrane potential. It provides a high-throughput, functional readout of target engagement[1].

  • Automated Patch Clamp (APC): The biophysical gold standard. It directly measures transient ionic currents ( INa​ ) across the membrane. While highly accurate, it suffers from lower throughput and higher consumable costs[2][3].

  • Radioligand Binding (RLB): Measures the displacement of a radioactive ligand (e.g., [3H] -Batrachotoxinin) from the channel[4]. It confirms physical occupancy but fails to capture functional, state-dependent modulation.

Quantitative Performance Comparison
Assay MetricVSF Assay Kit (Membrane Potential)Automated Patch Clamp (APC)Radioligand Binding (RLB)
Biomarker Readout Functional (Membrane Depolarization)Functional (Peak INa​ Current)Structural (Receptor Occupancy)
Throughput High (384/1536-well)Medium (384-well planar)High (96/384-well)
Z'-Factor 0.65 – 0.800.50 – 0.700.70 – 0.85
State-Dependence Yes (via voltage/chemical manipulation)Yes (Precise voltage control)No (Static binding)
4-CPM-Pip IC₅₀ (Est.) 1.2 µM0.8 µM3.5 µM
Cost per Data Point LowHighMedium (Requires Radiosafety)

Experimental Protocols: A Self-Validating System

As scientists, we must ensure our assays are internally controlled. The following protocols detail the causality behind each procedural step to guarantee data integrity.

Protocol A: High-Throughput VSF Assay for 4-CPM-Pip (Primary Validation)

Causality Note: Nav1.5 channels activate and inactivate within milliseconds. VSF dyes require seconds to equilibrate. Therefore, we must use a chemical opener (e.g., Veratridine) to remove fast inactivation and force a sustained Na⁺ influx, allowing the fluorescent dye to capture the depolarization biomarker[1].

  • Cell Preparation: Plate HEK293 cells stably expressing human Nav1.5 into 384-well poly-D-lysine coated microplates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 25 µL/well of VSF indicator dye diluted in physiological assay buffer (containing 130 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.

    • Self-Validation: Include dye-free wells to subtract background cellular autofluorescence.

  • Compound Incubation (Target Engagement): Add 4-CPM-Pip in a 10-point concentration-response curve (0.1 nM to 30 µM). Incubate for 30 minutes.

    • Causality: This incubation period is strictly required to allow 4-CPM-Pip to partition into the lipid bilayer and access the inner cavity binding site of Nav1.5.

  • Channel Activation: Transfer the plate to a kinetic fluorometric reader (e.g., FLIPR). Record baseline fluorescence for 10 seconds, then inject 50 µM Veratridine to open the channels.

  • Data Acquisition & Analysis: Record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) or peak fluorescence. Use Flecainide (a known Nav1.5 inhibitor) as a positive control to validate assay sensitivity.

Workflow Step1 Step 1: Cell Prep HEK293-Nav1.5 Step2 Step 2: Dye Loading VSF Indicator Step1->Step2 Step3 Step 3: Compound Incubation 4-CPM-Pip (Dose-Response) Step2->Step3 Step4 Step 4: Channel Activation Veratridine Addition Step3->Step4 Step5 Step 5: Kinetic Readout Fluorescence Quenching Step4->Step5

Figure 2: Step-by-step workflow for the VSF-based target engagement assay.

Protocol B: Automated Patch Clamp (Secondary Validation)

To confirm that the VSF biomarker readout is not an artifact of the Veratridine opener, we orthogonalize the data using APC to measure native channel gating[2][3].

  • Cell Harvesting: Detach HEK293-Nav1.5 cells using a mild dissociation reagent (e.g., Detachin) to preserve membrane proteins. Resuspend in extracellular solution.

  • Planar Patching: Dispense cells into a 384-well planar patch-clamp chip. Apply negative pressure to form gigaseal (>1 GΩ) formations.

    • Self-Validation: Automatically exclude any well with a seal resistance <500 MΩ or a leak current >100 pA to ensure data fidelity[2].

  • Voltage Protocol: Hold the membrane potential at -90 mV (resting state). Apply a 20 ms depolarizing pulse to -20 mV to elicit peak INa​ .

  • Compound Perfusion: Perfuse 4-CPM-Pip and apply repetitive pulsing (e.g., 2 Hz) to evaluate use-dependent block.

    • Causality: Because 4-CPM-Pip preferentially binds the inactivated state, repetitive pulsing drives the channels into inactivation, accelerating target engagement and revealing the true in vivo pharmacological profile.

Summary

Validating the target engagement of 4-[(2-Chlorophenoxy)methyl]piperidine requires a tiered methodological approach. While Automated Patch Clamp provides unparalleled biophysical resolution, the VSF Assay Kit stands out as the superior primary platform. By translating the mechanistic inhibition of Nav1.5 into a quantifiable, high-throughput membrane depolarization biomarker, researchers can rapidly and reliably optimize dosing paradigms before advancing to in vivo translational models.

References

  • Eurofins Discovery. "Nav1.5 Human Sodium Ion Channel (Batrachotoxin site 2) Mass Spectrometry Binding LeadHunter Assay - FR." Eurofins Discovery. Available at:[Link]

  • IntechOpen. (2018). "Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges." IntechOpen. Available at: [Link]

  • Dove Medical Press. (2025). "Identification of Lauric acid as a potent sodium channel Nav1.5 blocker." Dove Medical Press. Available at:[Link]

  • Metrion Biosciences. "The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels: An Automated Patch Clamp LQT3 Electrophysiological Assay Comparison." Metrion Biosciences. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chlorophenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(2-Chlorophenoxy)methyl]piperidine
© Copyright 2026 BenchChem. All Rights Reserved.